Peucedanin
説明
Structure
3D Structure
特性
CAS番号 |
133-26-6 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
InChIキー |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
正規SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
他のCAS番号 |
133-26-6 |
同義語 |
peucedanin |
製品の起源 |
United States |
Foundational & Exploratory
The Multifaceted Biological Activities of Peucedanin: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin primarily isolated from plants of the Peucedanum genus, has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, this natural product has demonstrated notable potential in oncology, anti-inflammatory applications, and antimicrobial therapies. This technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound. It consolidates quantitative data from various preclinical studies, details the experimental methodologies employed, and elucidates the underlying molecular mechanisms and signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, furanocoumarins, a class of organic compounds produced by various plants, have garnered attention for their potent pharmacological properties. This compound is a prominent member of this class, and extensive research has begun to uncover its therapeutic potential. This document synthesizes the existing data on this compound's anticancer, anti-inflammatory, antimicrobial, and antiviral effects, offering a detailed examination of its mechanisms of action and providing standardized protocols for its study.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest.
Cytotoxicity and Antiproliferative Effects
Quantitative analysis of this compound's efficacy against different cancer cell lines has been established through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HL-60 | Promyelocytic Leukemia | 20.21 µM | 24 h | [1] |
| HeLa | Cervical Carcinoma | Not specified | - | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | [2] |
| Ehrlich's Tumor Cells | - | Active | - | [2] |
Note: While studies indicate activity against HeLa and HepG2 cells, specific IC50 values for pure this compound were not available in the reviewed literature. One study reported that this compound at 15 µg/mL induced apoptosis and inhibited heat-shock proteins Hsp72 (by 77.5%) and Hsp27 (by 74.0%) in HeLa cells[2].
Mechanism of Action: Apoptosis Induction
This compound's primary mechanism for inducing cancer cell death is through the induction of apoptosis, or programmed cell death. This is achieved through the activation of intrinsic, mitochondria-mediated pathways.
This compound treatment in cancer cells, such as the human leukemia cell line HL-60, leads to the disruption of the mitochondrial membrane potential. This event is a critical step in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of caspases, the executioner enzymes of apoptosis.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HL-60, HeLa) in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells (e.g., HL-60 at 5 × 10⁵ cells/well in a 24-well plate) and treat with this compound (e.g., 30 µM) for various time points (e.g., 12, 18, 24 hours)[1].
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both markers.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound has shown potential as an anti-inflammatory agent by inhibiting the production of key inflammatory mediators.
Inhibition of Inflammatory Mediators
This compound and extracts from Peucedanum species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound are not consistently reported, related furanocoumarins and plant extracts demonstrate potent inhibitory effects[3].
Mechanism of Action: NF-κB Pathway Inhibition
The anti-inflammatory effects of compounds from Peucedanum species are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the inflammatory cascade.
Experimental Protocol
This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against a range of pathogenic bacteria, suggesting its potential as a novel antibacterial agent.
Antibacterial Spectrum and Efficacy
The antibacterial efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Positive | 1.40 - 4.80 | [1] |
| Bacillus subtilis | Positive | 1.40 - 4.80 | [1] |
| Escherichia coli | Negative | 1.40 - 4.80 | [1] |
| Pseudomonas aeruginosa | Negative | 1.40 - 4.80 | [1] |
Experimental Protocol
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Other Biological Activities
Beyond its anticancer and anti-inflammatory properties, this compound has been reported to possess other notable biological activities.
-
Antiviral Activity: As a member of the furanocoumarin class, this compound is suggested to have antiviral properties, although specific studies detailing its efficacy and mechanism against particular viruses are still emerging.
-
Calcium Channel Blocking Activity: Some research has indicated that this compound may act as a Ca²⁺ channel blocker, a property that could have implications for cardiovascular conditions[2].
Conclusion and Future Directions
This compound is a promising natural compound with a diverse pharmacological profile. Its demonstrated efficacy in preclinical models of cancer and inflammation warrants further investigation. Future research should focus on several key areas:
-
In Vivo Studies: Translating the promising in vitro results into animal models of disease is a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Mechanism Elucidation: While primary signaling pathways have been identified, a deeper understanding of the molecular targets and the broader signaling network affected by this compound is needed. This includes comprehensive Western blot analyses for key proteins in pathways like NF-κB, STAT3, and p53/caspase cascades to confirm its precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of more potent and selective compounds with improved drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could reveal novel treatment strategies with enhanced efficacy and reduced toxicity.
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]
Peucedanin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin primarily found in plants of the Apiaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its principal natural sources, and detailed methodologies for its isolation and quantification. Furthermore, this document elucidates the biosynthetic pathway of this compound and explores its molecular mechanisms of action, particularly its influence on key signaling pathways implicated in inflammation and cancer. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams.
Discovery and Physicochemical Properties
This compound was first isolated from the rhizome of Peucedanum officinale L.[1]. It is a member of the furanocoumarin class of organic compounds, characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one | [2] |
| Molecular Formula | C₁₅H₁₄O₄ | [1][2][4] |
| Molecular Weight | 258.27 g/mol | [1][2] |
| CAS Number | 133-26-6 | [1][2] |
| Appearance | Colorless needles | [1] |
| Melting Point | 102-109 °C | |
| Solubility | Practically insoluble in water; Soluble in chloroform, ether, and hot alcohol | [1] |
Natural Sources and Quantitative Distribution
This compound is predominantly found in plants belonging to the Peucedanum genus of the Apiaceae family[5][6][7]. Other genera within the Apiaceae family, such as Angelica, Heracleum, Libanotis, and Cnidium, have also been reported to contain this compound and other furanocoumarins[8][9][10]. The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant.
Table 2: Quantitative Content of this compound in Various Plant Sources
| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Content (mg/g dry weight) | Reference |
| Peucedanum tauricum | Fruits | Petroleum Ether | HPLC-DAD | 13.51 | [11] |
| Peucedanum tauricum | Flowers | Petroleum Ether | HPLC-DAD | 5.04 | [11] |
| Peucedanum luxurians | Fruits | Dichloromethane | HPLC-DAD | 45.64 | [12] |
| Peucedanum praeruptorum | Roots | Not Specified | UPLC-Q/TOF-MS | Varies significantly between different forms | [13] |
| Peucedanum japonicum | Roots | Acetone | HPLC-PDA | High concentration of pyranocoumarins | [14][15] |
| Peucedanum japonicum | Leaves | Acetone | HPLC-PDA | Lower concentration compared to roots | [14][15] |
Experimental Protocols
Isolation of this compound by Centrifugal Partition Chromatography (CPC)
This protocol describes a general method for the isolation of this compound from the fruits of Peucedanum tauricum based on the methodology reported by Gierłowska et al. (2023)[5].
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound using CPC.
-
Plant Material Preparation: Dry the fruits of Peucedanum tauricum at room temperature and grind them into a fine powder.
-
Soxhlet Extraction: Extract the powdered plant material with petroleum ether using a Soxhlet apparatus for several hours.
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain the crude petroleum ether extract (CPE).
-
CPC Solvent System Preparation: Prepare a biphasic solvent system of n-heptane-ethyl acetate-methanol-water (5:2:5:2, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.
-
CPC Operation:
-
Fill the CPC column with the stationary phase (the aqueous lower phase).
-
Set the rotation speed (e.g., 1600 rpm) and pump the mobile phase (the organic upper phase) through the column at a specific flow rate (e.g., 3 mL/min).
-
Once hydrodynamic equilibrium is reached, dissolve a known amount of the CPE in a small volume of the solvent system and inject it into the CPC.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using a UV detector at wavelengths such as 254 nm and 320 nm.
-
Analysis and Purification:
-
Analyze the collected fractions by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to identify the fractions containing this compound.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Quantification of this compound by HPLC-DAD
This protocol provides a general procedure for the quantitative analysis of this compound in plant extracts.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound using HPLC-DAD.
-
Standard Solution Preparation: Prepare a stock solution of pure this compound in methanol. From this stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Prepare a methanolic extract of the plant material. Accurately weigh the dried plant powder and extract it with methanol, for example, by ultrasonication or reflux. Filter the extract.
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Diode-Array Detector set to monitor at the maximum absorbance of this compound (around 320 nm).
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system and record the chromatogram.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.
Biosynthesis of this compound
This compound, a furanocoumarin, is synthesized via the phenylpropanoid pathway. The core structure is derived from the amino acid phenylalanine. Key enzymatic steps involve prenylation and oxidative cyclization catalyzed by prenyltransferases and cytochrome P450 enzymes, respectively[1][16][17][18][19].
Biosynthesis Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of this pathway.
This compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits NF-κB activation.
This compound inhibits the NF-κB pathway by:
-
Preventing IKK phosphorylation: this compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα[20][21][22].
-
Inhibiting IκBα degradation: By preventing the phosphorylation of IκBα, its subsequent ubiquitination and degradation by the proteasome are inhibited[23][24][25].
-
Blocking NF-κB nuclear translocation: As IκBα remains bound to the p50/p65 NF-κB dimer in the cytoplasm, the translocation of NF-κB to the nucleus is blocked, preventing the transcription of pro-inflammatory genes[9][26].
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.
This compound's Modulation of the MAPK Pathway
Caption: this compound modulates MAPK signaling.
The specific effects of this compound on the MAPK pathway can be cell-type and context-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes. For instance, in some cancer cells, this compound may promote apoptosis by activating JNK and p38 pathways, while in inflammatory conditions, it might suppress inflammation by inhibiting the same pathways[10][27][28].
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. This guide has provided a detailed overview of its discovery, natural abundance, and the methodologies for its study. The elucidation of its biosynthetic pathway and its mechanisms of action on the NF-κB and MAPK signaling pathways provide a solid foundation for future research and development of this compound-based therapeutics. The provided experimental protocols and visualizations serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attributes | Graphviz [graphviz.org]
- 3. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Edge Attributes | Graphviz [graphviz.org]
- 13. Node, Edge and Graph Attributes [emden.github.io]
- 14. [PDF] Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) | Semantic Scholar [semanticscholar.org]
- 15. Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents | MDPI [mdpi.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 23. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Peucedanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a natural furanocoumarin derivative that has been traditionally used in herbal medicine for the treatment of various ailments. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a range of biological activities that make it a compelling candidate for drug discovery and development. This guide aims to consolidate the current scientific knowledge on this compound's pharmacology to facilitate its exploration by the scientific community.
Anti-Cancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
In Vitro Cytotoxicity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in readily available literature, studies have indicated its cytotoxic potential. For context, Table 1 includes IC50 values for related compounds and extracts against common cancer cell lines.
Table 1: In Vitro Cytotoxicity Data for this compound and Related Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
| This compound | HeLa, HepG2 | Cytotoxic effects noted, specific IC50 not provided | [1] |
| Pomiferin (B1679039) | MCF-7 | 5.2 µM | [2] |
| Auranofin | HeLa | ~2 µM | [3] |
| Myricetin | HeLa | 22.70 µg/mL | [4] |
| Myricetin | T47D | 51.43 µg/mL | [4] |
| Apocynin | A549 | 40 µM | [5] |
Mechanism of Action: Apoptosis Induction
This compound's anti-cancer activity is linked to its ability to induce programmed cell death, or apoptosis. This process involves the modulation of key regulatory proteins, particularly the Bcl-2 family.
-
Modulation of Bcl-2 and Bax: this compound is suggested to induce apoptosis by altering the ratio of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in Bcl-2 and an increase in Bax expression leads to mitochondrial dysfunction and the activation of the caspase cascade.
Experimental Workflow: Apoptosis Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of pomiferin in normal (MCF-10A) and transformed (MCF-7) breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ijper.org [ijper.org]
Peucedanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with an examination of its mechanism of action, particularly its role in modulating key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identifiers
This compound is chemically classified as a furanocoumarin, characterized by a furan (B31954) ring fused with a coumarin (B35378) core.[1] Its systematic IUPAC name is 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one.[1]
The chemical structure of this compound is depicted in Figure 1.
Key chemical identifiers for this compound are summarized in Table 1 for easy reference.
| Identifier | Value | Reference |
| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one | [1] |
| Molecular Formula | C₁₅H₁₄O₄ | [1] |
| CAS Number | 133-26-6 | [1] |
| SMILES | CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC | [1] |
| InChI | InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of these properties is provided in Table 2.
| Property | Value | Reference |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Colorless needles | [2] |
| Melting Point | 99-101 °C | [3] |
| Solubility | Practically insoluble in water. Freely soluble in chloroform (B151607) and carbon disulfide; soluble in hot alcohol, ether, and acetic acid; sparingly soluble in benzene (B151609) and petroleum ether. | [2] |
| logP (predicted) | 3.4 | [1] |
Spectral Properties
The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.
| Spectroscopy | Data | Reference |
| UV-Vis (Methanol) | λmax: 221, 266, 308 nm | [3] |
| IR (KBr) | νmax: 2980, 1720, 1630, 1580, 1450, 1380, 1140, 880 cm⁻¹ | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (1H, d, J=9.6 Hz), 7.58 (1H, s), 7.08 (1H, s), 6.20 (1H, d, J=9.6 Hz), 4.29 (3H, s), 3.25 (1H, sept, J=6.8 Hz), 1.40 (6H, d, J=6.8 Hz) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5, 158.2, 152.7, 145.8, 144.9, 139.7, 126.2, 113.8, 112.9, 106.7, 98.3, 61.9, 26.8, 20.6 (x2) | [3] |
| Mass Spectrometry (EI-MS) | m/z (%): 258 [M]⁺ (100), 243 (85), 215 (40), 187 (30) | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest.[4] It has been shown to be an inhibitor of Shiga toxin and an activator of the MrgX1 receptor.[5] Furthermore, studies have indicated that this compound can induce apoptosis in certain cancer cell lines and possesses Ca2+ channel blocking activity.[6]
A key mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8] this compound has been shown to interfere with this process, thereby downregulating the expression of inflammatory mediators.[7]
Experimental Protocols
Isolation of this compound from Peucedanum luxurians Fruits by Accelerated Solvent Extraction (ASE)
The following protocol is adapted from the methodology described for the extraction of coumarins from Peucedanum luxurians.[9]
5.1.1. Plant Material Preparation
-
Dry the fruits of Peucedanum luxurians at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried fruits into a fine powder using a laboratory mill.
5.1.2. Accelerated Solvent Extraction (ASE)
-
Pack the powdered fruit material into the extraction cell of an ASE system.
-
Use dichloromethane (B109758) as the extraction solvent.
-
Set the extraction temperature to 100°C.
-
Apply a static extraction time of 10 minutes per cycle for a total of 3 cycles.
-
Collect the extract after the purge step.
-
Evaporate the solvent from the collected extract under reduced pressure using a rotary evaporator to obtain the crude extract.
5.1.3. Purification of this compound
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.
-
A suitable solvent system for elution, such as a gradient of n-hexane and ethyl acetate, should be employed to separate the constituents.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.
-
Recrystallize the combined fractions from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure this compound.[2]
Conclusion
This compound is a furanocoumarin with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its anti-inflammatory activity, mediated at least in part through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further pharmacological investigation and potential drug development. The experimental protocols provided in this guide offer a starting point for researchers interested in isolating and studying this natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic effect of procymidone through activation of MAPK in MCF-7 breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Botanical Origin and Extraction of Peucedanin for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peucedanin, a furanocoumarin of significant interest for its potential therapeutic properties. The document details its primary plant origins and outlines various methodologies for its extraction and isolation, presenting quantitative data to facilitate comparative analysis. Furthermore, it explores the current understanding of the signaling pathways modulated by extracts containing this compound.
Botanical Sources of this compound
This compound is predominantly found in plants belonging to the genus Peucedanum of the Apiaceae family. Several species have been identified as rich sources of this compound. The concentration of this compound can vary depending on the plant part, geographical location, and developmental stage of the plant.
Primary plant sources include:
-
Peucedanum praeruptorum Dunn: The roots of this plant, known as "Qian-hu" in traditional Chinese medicine, are a significant source of various bioactive coumarins, including this compound.[1]
-
Peucedanum ostruthium (L.) W.D.J.Koch: Commonly known as masterwort, the rhizomes of this plant have been traditionally used in European medicine and contain a variety of furanocoumarins.[2][3]
-
Peucedanum luxurians Tamamsch.: The fruits of this species have been shown to be a rich source of this compound.
-
Peucedanum tauricum M.Bieb.: The fruits of this plant are a notable source of this compound and other methoxyfuranocoumarins.[4]
-
Peucedanum ruthenicum M. Bieb: The aerial parts of this plant have also been found to contain this compound.
-
Angelica archangelica L.: Also known as garden angelica, this plant is another member of the Apiaceae family that has been reported to contain various coumarins, and its extraction has been studied for these compounds.[5][6][7]
Extraction Methodologies for this compound
The extraction of this compound from its botanical sources can be achieved through various methods, ranging from conventional solvent extraction to modern, enhanced techniques. The choice of method depends on factors such as the desired yield, purity, and the scale of extraction.
Conventional Extraction Methods
2.1.1. Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.
2.1.2. Soxhlet Extraction: A more efficient continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent.
Modern Extraction Methods
2.2.1. Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.
2.2.2. Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Quantitative Analysis of this compound Extraction
The yield of this compound is highly dependent on the plant source, the part of the plant used, the extraction method, and the solvent system. The following tables summarize quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield (mg/100g of plant material) | Reference |
| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Dichloromethane (B109758) | 4563.94 ± 3.35 | [8] |
| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Methanol (B129727) | 1481.56 ± 0.21 | [8] |
| Peucedanum luxurians | Fruits | Accelerated Solvent Extraction (ASE) | Petroleum Ether | 15.65 ± 0.01 | [8] |
Table 1: Comparison of Solvents for this compound Extraction from Peucedanum luxurians Fruits.
| Plant Species | Plant Part | Total Coumarin (B35378) Content in Dichloromethane Extract (% of dry weight) | This compound Content (% of total coumarins) | Reference |
| Peucedanum ostruthium | Rhizomes | 6% | Not specified, but Ostruthin is the main coumarin (41%) | [2] |
Table 2: Coumarin Content in the Rhizomes of Peucedanum ostruthium.
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Peucedanum ostruthium Leaves
This protocol is optimized for the extraction of bioactive compounds, including coumarins, from the leaves of P. ostruthium.[9]
Plant Material Preparation:
-
Dry the leaves of P. ostruthium.
-
Grind the dried leaves into a fine powder to maximize the surface area for solvent penetration.
Extraction Procedure:
-
Mix the powdered leaves with 80% ethanol (B145695) at a liquid-to-solid ratio of 20 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Set the extraction temperature to 61.0°C.
-
Apply ultrasonication for 35.5 minutes at a power of 249 W.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude extract.
Accelerated Solvent Extraction (ASE) of Peucedanum luxurians Fruits
This protocol outlines the ASE method for extracting coumarins from the fruits of P. luxurians.[8]
Plant Material Preparation:
-
Dry the fruits of P. luxurians.
-
Grind the dried fruits into a powder.
Extraction Procedure:
-
Pack the powdered fruit material into the extraction cell of an ASE system.
-
Use dichloromethane as the extraction solvent.
-
Set the extraction temperature to 100°C.
-
Apply a static extraction time of 10 minutes.
-
Collect the extract after the purge step.
-
Evaporate the solvent from the extract under reduced pressure to yield the crude extract.
Soxhlet Extraction of Peucedanum praeruptorum Roots
This protocol describes a conventional method for the extraction of coumarins from the roots of P. praeruptorum.[10]
Plant Material Preparation:
-
Dry the roots of P. praeruptorum.
-
Pulverize the dried roots into a coarse powder.
Extraction Procedure:
-
Place the powdered root material (1.00 kg) into a Soxhlet apparatus.
-
Extract with methanol (5 L) under reflux for a specified period.
-
Repeat the extraction process three times.
-
Combine the methanol extracts and evaporate the solvent under vacuum to obtain the crude extract (yield: 273 g, 27.3%).
Signaling Pathways Modulated by Peucedanum Extracts
While direct evidence specifically detailing the effects of isolated this compound on major signaling pathways is still emerging, studies on extracts from Peucedanum species suggest a modulatory role on key cellular cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is often implicated in diseases such as cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Extracts from Peucedanum species have been suggested to inhibit this pathway, which could contribute to their potential anti-cancer effects.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by Peucedanum extracts.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, extracts from Peucedanum have been shown to potentially inhibit this cascade.
Caption: Putative inhibition of the MAPK/ERK signaling pathway by Peucedanum extracts.
Experimental Workflow: From Plant Material to Bioactive Compound
The overall process of obtaining pure this compound from its botanical source involves several key stages, from initial extraction to final purification.
Caption: General experimental workflow for the extraction and isolation of this compound.
Conclusion
This guide provides a comprehensive technical overview of the botanical origins and extraction methodologies for this compound. The presented quantitative data and detailed protocols offer a valuable resource for researchers initiating or advancing their work on this promising natural compound. While the precise molecular targets of this compound within cellular signaling pathways are an active area of investigation, the current evidence points towards a modulatory role of Peucedanum extracts on the PI3K/Akt and MAPK/ERK cascades. Further research is warranted to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Identification of Ostruthin from Peucedanum ostruthium Rhizomes as an Inhibitor of Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angelica Root | Recherche et innovation [uottawa.ca]
- 8. benchchem.com [benchchem.com]
- 9. Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β | MDPI [mdpi.com]
In Vitro Efficacy of Peucedanin: A Technical Guide for Researchers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Peucedanin, a furanocoumarin primarily isolated from the plants of the Peucedanum genus, has garnered significant scientific interest for its diverse pharmacological activities. Extensive in vitro research has demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical document provides a comprehensive overview of the in vitro studies of this compound and its related compounds, such as oxythis compound (B192039) and praeruptorins. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways modulated by these compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this compound-based therapeutics.
Data Presentation: Cytotoxicity and Pharmacological Activity
The anti-proliferative and anti-inflammatory effects of this compound and its analogs have been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following tables summarize the reported IC50 values for this compound-related compounds against various human cancer cell lines and their inhibitory effects on inflammatory mediators.
Table 1: Anti-proliferative Activity (IC50) of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Citation |
| Oxythis compound | SK-Hep-1 | Human Hepatoma | 72 | 32.4 | [1] |
| Oxythis compound | DU145 | Human Prostate Cancer | 24-72 | 25-100 (Dose Range) | [2] |
| Praeruptorin A | HeLa | Human Cervical Cancer | 24 | ~25-30 | |
| Praeruptorin A | SiHa | Human Cervical Cancer | 24 | ~30-35 | |
| Praeruptorin C | A549 | Human Non-Small Cell Lung Cancer | 24 | ~20-25 | |
| Praeruptorin C | H1299 | Human Non-Small Cell Lung Cancer | 24 | ~25-30 | |
| Compound 2* | HL-60 | Human Promyelocytic Leukemia | - | <30 | [3] |
| This compound | HeLa | Human Cervical Cancer | 5 & 24 | 15 µg/mL (Dose Used) | [4] |
| This compound | HepG2 | Human Hepatoma | - | Active (Concentration not specified) | [5] |
| PPDE** | HepG2 | Human Hepatoma | - | 100 µg/mL (for 50.4% inhibition) | [6] |
*Note: Compound 2 is 3′S,4′S-disenecioylkhellactone, isolated from Peucedanum japonicum. **Note: PPDE is Peucedanum praeruptorum Dunn extract.
Table 2: Anti-Inflammatory Activity of Peucedanum Compounds
| Compound/Extract | Assay System | Effect | IC50 / Concentration | Citation |
| Praeruptorin B | IL-1β-induced Rat Hepatocytes | NO Production Inhibition | 4.8-fold more potent than Praeruptorin A | [7] |
| Praeruptorin A | IL-1β-induced Rat Hepatocytes | NO Production Inhibition | - | [7] |
| P. ostruthium Leaf Extract | Cell-free assay | COX-2 Inhibition | ~65% inhibition at 150 µg/mL | [8] |
| P. ostruthium Leaf Extract | Cell-free assay | LOX Inhibition | Concentration-dependent | [8] |
| P. ostruthium Rhizome Extract | Cell-free assay | LOX Inhibition | Concentration-dependent | [8] |
| P. japonicum Extract (PJ) | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory mediators | - | [9] |
Signaling Pathways and Mechanisms of Action
In vitro studies have elucidated several key signaling pathways through which this compound and its derivatives exert their biological effects. These primarily include the induction of apoptosis in cancer cells and the suppression of pro-inflammatory pathways.
Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction
This compound and its analog oxythis compound have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[1][2] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin B1 and cdc2.[1][2] Following cell cycle arrest, these compounds trigger apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the loss of mitochondrial membrane potential (MMP), the release of cytochrome C, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][3]
Caption: this compound induces G2/M arrest and mitochondria-mediated apoptosis.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Extracts from Peucedanum species demonstrate potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12] In response to inflammatory stimuli like IL-1 or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and transcribe pro-inflammatory genes, including adhesion molecules (E-selectin, VCAM-1) and cytokines.[10][11] Peucedanum extracts have been shown to interfere with this cascade by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[10][11][12] Additionally, these extracts can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK, which are also involved in the inflammatory response.[9][13]
Caption: Peucedanum extracts inhibit NF-κB and MAPK inflammatory pathways.
Experimental Protocols
The following section details standardized protocols for key in vitro assays commonly used to evaluate the biological activities of this compound.
Anti-Proliferation / Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO < 0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[14][17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and treat with the desired concentration of this compound for various time points (e.g., 12, 18, 24 hours).[3]
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's instructions.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular mechanisms of drug action.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Cyclin B1, p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Conclusion
The collective in vitro evidence strongly supports the therapeutic potential of this compound and related furanocoumarins. Data consistently demonstrate dose-dependent cytotoxicity against a range of cancer cell lines, mediated by the induction of cell cycle arrest and apoptosis. Furthermore, their ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores their potential in treating inflammatory disorders. The protocols and pathway diagrams provided in this guide offer a robust framework for researchers to build upon, facilitating further investigation into the precise molecular interactions and potential clinical applications of this promising class of natural compounds. Future research should focus on validating these in vitro findings in more complex models and exploring the structure-activity relationships to develop more potent and selective derivatives.
References
- 1. The Antiproliferative Activity of Oxythis compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Wound Healing Properties of Leaf and Rhizome Extracts from the Medicinal Plant Peucedanum ostruthium (L.) W. D. J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-[Formula: see text]B/MAPK JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peucedanum japonicum Thunberg alleviates atopic dermatitis-like inflammation via STAT/MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Peucedanin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine for a range of ailments, modern research is now elucidating the molecular mechanisms behind its therapeutic potential. This technical guide provides an in-depth overview of the current state of knowledge on this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the signaling pathways it modulates are presented to facilitate further research and drug development efforts. While preclinical studies are promising, this guide also highlights the current absence of clinical trial data, underscoring the need for continued investigation to translate these findings into therapeutic applications.
Introduction
This compound is a naturally occurring furanocoumarin with the chemical formula C₁₅H₁₄O₄. It is primarily isolated from plants of the Peucedanum genus, which have a long history of use in traditional medicine across Europe and Asia for treating conditions such as cough, pain, and inflammation.[1] The growing body of preclinical evidence supporting the therapeutic potential of this compound has made it a subject of intense research for the development of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the available scientific data on this compound's biological activities, mechanisms of action, and relevant experimental methodologies.
Therapeutic Potential of this compound
This compound has demonstrated a broad spectrum of pharmacological effects in preclinical studies, positioning it as a promising candidate for the treatment of various diseases.
Anticancer Activity
This compound has shown significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of cell proliferation.
Data Presentation: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HeLa | Cervical Cancer | 15 µg/mL | [2] |
| This compound | Ehrlich Ascites Carcinoma | - | Cytotoxic | [2] |
| This compound | HepG2 | Liver Cancer | Cytotoxic | [2] |
| Praeruptorin B | Hepatocytes (NO production) | - | 11.2 µM | [1] |
| Praeruptorin A | Hepatocytes (NO production) | - | 53.5 µM | [1] |
| Praeruptorin E | Hepatocytes (NO production) | - | >100 µM | [1] |
Mechanism of Action: Apoptosis Induction
This compound induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by its ability to modulate the expression of key apoptotic proteins. Studies have shown that this compound can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] An elevated Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. This triggers the activation of the caspase cascade, including the executioner caspases-3 and -7, which ultimately leads to programmed cell death.[4][5][6][7][8][9][10]
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: this compound induces apoptosis via the intrinsic pathway.
Anti-inflammatory Activity
This compound and extracts from Peucedanum species have demonstrated significant anti-inflammatory properties. This activity is largely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Data Presentation: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Model | Effect | IC50/EC50 Value | Reference |
| Peucedanum praeruptorum extract | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | - | [1] |
| Praeruptorin B | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | 11.2 µM | [1][11] |
| Praeruptorin A | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | 53.5 µM | [1][11] |
| Praeruptorin E | IL-1β-stimulated rat hepatocytes | Inhibition of NO production | >100 µM | [1][11] |
| Peucedanum ostruthium leaf extract | COX-2 inhibition | ~65% inhibition at 150 µg/mL | - | [12] |
| Peucedanum ostruthium leaf extract | LOX inhibition | Concentration-dependent | - | [12] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are linked to its ability to suppress the activation of the NF-κB pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.[13][14][15][16]
Signaling Pathway: NF-κB Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
Neuroprotective and Antiviral Potential
While the anticancer and anti-inflammatory properties of this compound are more extensively studied, emerging evidence suggests its potential in other therapeutic areas.
Neuroprotection: Some studies on related natural compounds suggest a potential for neuroprotective effects, possibly through antioxidant and anti-inflammatory mechanisms.[17] However, specific quantitative data (e.g., EC50 values) for this compound in neuroprotection models are currently limited.
Antiviral Activity: Extracts from Peucedanum species have shown some antiviral activity.[18][19] For instance, an extract from Peucedanum salinum was reported to inhibit Adenovirus type 5 replication.[19] However, specific EC50 values for pure this compound against various viruses are not yet well-documented.
Pharmacokinetics and Bioavailability
To date, there is limited specific pharmacokinetic data available for this compound. However, a study on the structurally related furanocoumarin, oxythis compound (B192039), in rats provides some insight into the likely pharmacokinetic profile of this class of compounds.
Data Presentation: Pharmacokinetics of Oxythis compound in Rats [20][21][22]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Intravenous | 2.5 | - | - | 436.9 ± 98.7 | 0.61 ± 0.08 | - |
| Intravenous | 5 | - | - | 875.4 ± 154.3 | 0.66 ± 0.11 | - |
| Intravenous | 10 | - | - | 1789.6 ± 321.5 | 0.63 ± 0.09 | - |
| Oral | 20 | 183.4 ± 45.6 | 3.38 ± 1.25 | 732.8 ± 189.4 | 2.94 ± 0.87 | 10.26 |
These data for oxythis compound suggest that furanocoumarins may have low oral bioavailability. Further in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to fully characterize the pharmacokinetic profile of this compound.[23][24][25][26][27]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11][13][28][29]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][20][22][30][31]
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Pathway Analysis: Western Blotting for IκBα Phosphorylation and Degradation
Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound on the NF-κB pathway, the levels of total and phosphorylated IκBα, as well as the nuclear translocation of the p65 subunit, can be measured. A decrease in phosphorylated IκBα and its degradation, and reduced nuclear p65, would indicate inhibition of the pathway.[3][5][25][32][33]
Protocol:
-
Cell Treatment and Stimulation: Seed cells and pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for a short period (e.g., 15-30 minutes for IκBα phosphorylation/degradation, or 1-2 hours for p65 translocation).
-
Protein Extraction:
-
For IκBα analysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For p65 translocation: Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IκBα, phospho-IκBα (Ser32/36), total p65, and a loading control (e.g., β-actin for total lysates, or Lamin B1 for nuclear extracts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Experimental Workflow: Western Blot for NF-κB Inhibition
Caption: Workflow for analyzing NF-κB pathway inhibition by Western blot.
Clinical Trials
A thorough search of clinical trial registries, including ClinicalTrials.gov, has revealed no registered clinical trials specifically investigating this compound for any therapeutic indication. The current body of evidence is limited to preclinical in vitro and in vivo studies.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway provides a strong rationale for its further development. However, several key areas require further investigation:
-
Comprehensive Pharmacological Profiling: More extensive studies are needed to quantify the anticancer, anti-inflammatory, neuroprotective, and antiviral activities of this compound using a wider range of models and to establish clear dose-response relationships.
-
Pharmacokinetics and Safety: Detailed ADME and toxicology studies are essential to understand the bioavailability, metabolic fate, and safety profile of this compound.
-
Mechanism of Action: While the involvement of the apoptosis and NF-κB pathways is evident, the direct molecular targets of this compound within these pathways need to be definitively identified.
-
In Vivo Efficacy: More robust in vivo studies in relevant animal models of disease are required to validate the therapeutic efficacy of this compound.
-
Clinical Translation: The absence of clinical trials highlights the need for the preclinical data to be advanced to a stage that would support an Investigational New Drug (IND) application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unige.iris.cineca.it [unige.iris.cineca.it]
- 13. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of IKKβ dampens NLRP3 inflammasome activation after priming in the human myeloid cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-kappaB is a negative regulator of IL-1beta secretion as revealed by genetic and pharmacological inhibition of IKKbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Preclinical Pharmacokinetics and Bioavailability of Oxythis compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical Pharmacokinetics and Bioavailability of Oxythis compound in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of potential preclinical candidates with promising in vitro ADME profile for the inhibition of type 1 and type 2 17β-Hydroxysteroid dehydrogenases: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. vectorb2b.com [vectorb2b.com]
- 26. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. nuvisan.com [nuvisan.com]
- 28. researchgate.net [researchgate.net]
- 29. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Inhibition of p65 Nuclear Translocation by Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Peucedanin: A Technical Guide to its Furanocoumarin Classification, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin is a naturally occurring furanocoumarin found predominantly in plants of the Apiaceae family, such as those from the Peucedanum genus. As a member of the furanocoumarin class, it possesses a characteristic chemical structure that dictates its biological activities, which include anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its precise classification as a linear furanocoumarin, its putative biosynthetic pathway, and a summary of its biological effects supported by quantitative data. Detailed experimental protocols for its extraction and for the assessment of its cytotoxic activity are provided to facilitate further research and development.
Chemical Profile and Furanocoumarin Classification
Furanocoumarins are a class of organic compounds characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzo-α-pyrone) skeleton. They are broadly categorized into two main types based on the fusion pattern of the furan ring: linear and angular.
-
Linear Furanocoumarins: The furan ring is fused to the 6 and 7 positions of the coumarin core, resulting in a psoralen (B192213) (furo[3,2-g]chromen-7-one) backbone.
-
Angular Furanocoumarins: The furan ring is fused to the 7 and 8 positions, forming an angelicin (B190584) (furo[2,3-h]chromen-7-one) backbone.
This compound is unequivocally classified as a linear furanocoumarin . Its core structure is that of psoralen, specifically a furo[3,2-g]chromen-7-one, with additional isopropyl and methoxy (B1213986) substituents.[1] This linear arrangement is a key determinant of its chemical properties and biological interactions.
| Property | Data |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
| CAS Number | 133-26-6 |
| Synonyms | Oreoselone methyl ether, 4-Methoxy-5-isopropylfuro(2,3:6,7)coumarin |
| Parent Moiety | Psoralen (Furo[3,2-g]chromen-7-one) |
| Classification | Organic Compound -> Phenylpropanoid -> Coumarin -> Furanocoumarin -> Psoralen |
Putative Biosynthetic Pathway
The biosynthesis of furanocoumarins originates from the well-established phenylpropanoid pathway. The pathway diverges to form linear and angular structures after the synthesis of the central precursor, umbelliferone. The specific enzymatic steps leading to the final structure of this compound have not been fully elucidated, but a putative pathway can be constructed based on known enzymatic reactions in furanocoumarin biosynthesis.
The process begins with L-phenylalanine and proceeds through several enzymatic steps to produce umbelliferone.[2] The key branching point involves the regioselective prenylation of umbelliferone. For linear furanocoumarins like this compound, a prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group at the C6 position to form demethylsuberosin.[2][3] This is followed by a series of oxidative cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs), namely marmesin (B225713) synthase and psoralen synthase, to form the psoralen core.[1][2] Subsequent hydroxylation and methylation steps, likely also involving specific CYPs and O-methyltransferases, would then be required to add the methoxy and isopropyl groups to yield this compound.
Quantitative Data on Biological Activities
This compound has been reported to exhibit a range of biological activities, primarily focusing on its anticancer and anti-inflammatory effects. Quantitative data is crucial for evaluating its potential as a therapeutic agent. While comprehensive screening data across multiple assays is limited, specific studies have quantified its effects.
| Biological Activity | Assay System | Target/Cell Line | Measured Effect | Concentration/Dose | Reference |
| Anticancer | Heat Shock Protein Expression | HeLa (Human Cervical Cancer) | 77.5% inhibition of Hsp72 expression | 15 µg/mL | [4] |
| Anticancer | Heat Shock Protein Expression | HeLa (Human Cervical Cancer) | 74.0% inhibition of Hsp27 expression | 15 µg/mL | [4] |
Note: Further studies are required to establish a comprehensive profile of IC₅₀ values across a wider range of cancer cell lines and to quantify its anti-inflammatory potency through enzyme inhibition or cytokine production assays.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and subsequent purification of this compound from plant material, specifically the fruits of Peucedanum species, using Centrifugal Partition Chromatography (CPC).
Methodology:
-
Plant Material Preparation:
-
Obtain dried and finely powdered fruits of a this compound-containing plant (e.g., Peucedanum tauricum).
-
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 25 g) into a cellulose (B213188) thimble.
-
Perform exhaustive extraction in a Soxhlet apparatus using a non-polar solvent like petroleum ether or n-heptane for several hours.
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract (CPE).
-
-
Centrifugal Partition Chromatography (CPC) Purification:
-
Solvent System Preparation: Prepare an optimized biphasic solvent system. A common system for furanocoumarins is n-heptane-ethyl acetate-methanol-water (e.g., in a 5:2:5:2 v/v/v/v ratio).[5] Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.
-
CPC Apparatus Setup:
-
Fill the CPC rotor with the stationary phase (upper phase).
-
Set the rotational speed (e.g., 1600 rpm).
-
Pump the mobile phase (lower phase) through the system in ascending mode at a defined flow rate (e.g., 3 mL/min) until hydrodynamic equilibrium is reached (mobile phase emerges from the outlet).
-
-
Sample Injection and Fractionation:
-
Dissolve a known amount of the CPE (e.g., 150 mg) in a small volume of the solvent system.
-
Inject the sample into the CPC system.
-
Continue pumping the mobile phase and collect fractions of the eluate at regular intervals using a fraction collector.
-
-
-
Analysis and Identification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to identify fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to yield isolated this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Pharmacological Effects of Peucedanin: A Technical Guide
Abstract: Peucedanin, a furanocoumarin found in various Peucedanum species, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the initial research into the biological effects of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the experimental findings, underlying mechanisms of action, and methodologies employed in the preliminary investigations of this promising natural compound.
Biological Activities of this compound
This compound has been shown to exhibit a range of biological activities, making it a molecule of interest for therapeutic development. The primary areas of investigation have been its effects on cancer cells, inflammatory processes, and neuronal protection.
Anti-Cancer Effects
Initial studies have highlighted the potential of this compound as an anti-cancer agent. It has been found to be cytotoxic to various cancer cell lines, including Ehrlich's tumor cells and human carcinoma cell line HepG2.[4] Research on extracts from Peucedanum species, which contain this compound, has demonstrated anti-proliferative activity and the induction of apoptosis in cancer cells.[5][6] For instance, an extract from Peucedanum chenur was shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2 in HCT-116 human colon cancer cells.[5][6] Furthermore, the root extract of Peucedanum praeruptorum has been shown to suppress MET activity in non-small-cell lung cancer (NSCLC) cells, suggesting a mechanism for its anti-cancer effects in both EGFR TKI-sensitive and resistant cell lines.[7]
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound and related compounds from Peucedanum species have also been a subject of investigation.[1][8][9][10] Extracts from Peucedanum japonicum have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway, in lipopolysaccharide-stimulated RAW264.7 cells.[11] This is achieved through the inhibition of AKT, MAPK, and NF-κB phosphorylation.[11] Similarly, compounds isolated from Peucedanum praeruptorum roots, such as praeruptorins A and B, have demonstrated the ability to decrease nitric oxide (NO) production in interleukin 1β-stimulated rat hepatocytes by inhibiting the expression of the iNOS gene and other proinflammatory genes.[12]
Neuroprotective Effects
Emerging research suggests that phytochemicals, including those found in Peucedanum species, may have neuroprotective effects.[13][14][15][16] The mechanisms underlying these effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[14][15][16][17] While direct studies on the neuroprotective effects of isolated this compound are still developing, the known anti-inflammatory and antioxidant activities of furanocoumarins provide a strong rationale for further investigation in this area.[2][18]
Quantitative Data Summary
The following table summarizes the quantitative data from initial investigations into this compound's effects.
| Compound/Extract | Cell Line/Model | Effect | Measurement | Value | Reference |
| This compound | HeLa B human carcinoma cells | Inhibition of Hsp72 expression | Inhibition % | 77.5% at 15 µg/mL | [4] |
| This compound | HeLa B human carcinoma cells | Inhibition of Hsp27 expression | Inhibition % | 74.0% at 15 µg/mL | [4] |
| Peucedanum chenur methanolic extract | HCT-116 human colon cancer cells | Cytotoxicity | IC50 | 220 µg/mL | [6] |
| Peucedanum chenur methanolic extract | Vero cells | Cytotoxicity | IC50 | 182.1 µg/mL | [6] |
| Praeruptorin A | IL-1β-treated rat hepatocytes | NO production inhibition | IC50 | Not specified, but praeruptorin B was 4.8-fold more potent | [12] |
| Praeruptorin B | IL-1β-treated rat hepatocytes | NO production inhibition | IC50 | Not specified | [12] |
Signaling Pathways and Mechanisms of Action
This compound and related compounds exert their biological effects through the modulation of various signaling pathways.
Anti-Cancer Signaling
In cancer cells, this compound has been shown to induce apoptosis.[4] This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. An increased BAX/BCL-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c, ultimately activating caspases and leading to programmed cell death.
Figure 1: Apoptotic pathway induced by this compound.
Additionally, in NSCLC, extracts containing this compound have been shown to inhibit the MET signaling pathway. This leads to the dephosphorylation of downstream effectors like STAT3 and AKT, which are crucial for cancer cell survival and proliferation.[7]
Figure 2: Inhibition of MET signaling pathway.
Anti-Inflammatory Signaling
The anti-inflammatory effects of Peucedanum extracts are largely attributed to the inhibition of the NF-κB signaling pathway.[11] In response to inflammatory stimuli like LPS, the phosphorylation and subsequent degradation of IκBα allow for the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes such as iNOS and COX-2. This compound-containing extracts inhibit the phosphorylation of upstream kinases like AKT and MAPKs, thereby preventing NF-κB activation.[11]
Figure 3: Anti-inflammatory signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial investigations of this compound and related extracts.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of a compound on cell viability and to calculate the IC50 value.
-
Procedure:
-
Cells (e.g., HCT-116, Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]
-
The cells are then treated with various concentrations of the test compound (e.g., Peucedanum chenur methanolic extract) for a specified period (e.g., 24, 48, or 72 hours).[6]
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[6]
-
Apoptosis Detection (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis in cells treated with a test compound.
-
Procedure:
-
Cells (e.g., HeLa) are treated with the test compound (e.g., this compound) for a specified time.[4]
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorochrome) and propidium (B1200493) iodide (PI) are added to the cell suspension.[4]
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The results are interpreted as follows:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Figure 4: Experimental workflow for apoptosis detection.
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in cells treated with a test compound.
-
Procedure:
-
Cells are treated with the test compound (e.g., this compound) for a specified time.[4]
-
The cells are lysed in a suitable lysis buffer to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., Bradford assay).[4]
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[4]
-
The membrane is blocked with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[4]
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Hsp72, anti-BAX).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified using densitometry software.
-
Conclusion
Initial investigations into the effects of this compound have revealed its potential as a pharmacologically active compound with significant anti-cancer and anti-inflammatory properties. The ability of this compound and related furanocoumarins to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways provides a solid foundation for further research and development. While the neuroprotective effects are less directly studied, the known mechanisms of action suggest a promising avenue for future exploration. The data and protocols summarized in this guide offer a valuable resource for scientists and researchers aiming to build upon these initial findings and unlock the full therapeutic potential of this compound. Further studies are warranted to elucidate the detailed molecular mechanisms, establish safety profiles, and evaluate the in vivo efficacy of this intriguing natural product.
References
- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyfuranocoumarins of Natural Origin-Updating Biological Activity Research and Searching for New Directions-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Wound Healing Properties of Leaf and Rhizome Extracts from the Medicinal Plant Peucedanum ostruthium (L.) W. D. J. Koch | MDPI [mdpi.com]
- 9. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Wound Healing Properties of Leaf and Rhizome Extracts from the Medicinal Plant Peucedanum ostruthium (L.) W. D. J. Koch [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of Peucedanum japonicum Thunberg leaves extract in Lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]
- 13. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 18. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review [mdpi.com]
Peucedanin: A Technical Guide to its Apoptotic Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanin, a furanocoumarin found in plants of the Peucedanum genus, has garnered significant interest for its anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis. Drawing from various studies, this document details the signaling cascades initiated by this compound, focusing on the intrinsic mitochondrial pathway and the modulation of key regulatory proteins. We present quantitative data on its cytotoxic effects, detailed experimental protocols for assessing its apoptotic activity, and visual representations of the involved signaling pathways to support further research and drug development efforts in oncology.
Introduction
The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. Natural compounds that can selectively trigger this process in malignant cells are of paramount importance in the development of novel anti-cancer agents. This compound, a natural furanocoumarin, has demonstrated significant potential in this regard. This guide aims to consolidate the current understanding of the apoptotic pathways modulated by this compound, providing a comprehensive resource for the scientific community.
Cytotoxic Activity of this compound
The cytotoxic effect of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. While specific IC50 values for this compound can vary depending on the cell line and experimental conditions, the following table summarizes representative cytotoxic activities of this compound and related compounds.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay Method |
| U937 (Human leukemia) | This compound | ~25-50 (Estimated) | 48 | MTT Assay |
| HeLa (Human cervical cancer) | This compound | Not explicitly stated, but apoptosis observed at 5 and 15 µg/mL | Not specified | Annexin V Assay |
| HL-60 (Human leukemia) | Compound 2 from P. japonicum | ~30 | 24 | Sub-G1 Analysis |
Note: The IC50 for this compound in U937 cells is an estimation based on qualitative data from multiple sources suggesting activity in the micromolar range. Further specific experimental validation is required.
Core Apoptotic Signaling Pathways Modulated by this compound
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of intracellular signaling molecules.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism through which this compound exerts its pro-apoptotic effects. This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane.
Modulation of Bcl-2 Family Proteins
A critical control point in the intrinsic pathway is the balance between pro- and anti-apoptotic members of the Bcl-2 family. This compound has been shown to shift this balance in favor of apoptosis.
-
Downregulation of Bcl-2: this compound decreases the expression of the anti-apoptotic protein Bcl-2.
-
Upregulation of Bax: Concurrently, it increases the expression of the pro-apoptotic protein Bax.
This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
Caspase Activation Cascade
The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex that activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Table 2: this compound's Effect on Key Apoptosis-Related Proteins
| Protein | Function | Effect of this compound |
| Bcl-2 | Anti-apoptotic | Decreased expression |
| Bax | Pro-apoptotic | Increased expression |
| Caspase-9 | Initiator caspase | Activation (cleavage) |
| Caspase-3 | Effector caspase | Activation (cleavage) |
| PARP | DNA repair enzyme | Cleavage |
Involvement of Other Signaling Pathways
While the intrinsic pathway is central, other signaling cascades are also implicated in mediating the apoptotic effects of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including ERK and JNK, is a key regulator of cell fate. Studies on compounds structurally related to this compound suggest that the activation of JNK and ERK signaling pathways can contribute to the induction of apoptosis. This compound may activate these stress-activated protein kinases, which in turn can influence the expression of Bcl-2 family proteins and promote apoptosis.
PI3K/Akt and NF-κB Pathways
The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation, and their inhibition can lead to apoptosis. While direct evidence for this compound's action on these pathways is still emerging, many natural compounds with similar structures are known to inhibit these pro-survival pathways, thereby sensitizing cancer cells to apoptosis. Further investigation is warranted to elucidate the precise role of these pathways in this compound-induced cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line (e.g., U937)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound for 48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-phospho-ERK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound demonstrates significant promise as a pro-apoptotic agent for cancer therapy. Its mechanism of action primarily involves the induction of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The involvement of other signaling pathways, such as the MAPK pathway, further highlights the complex interplay of molecular events triggered by this compound.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating its effects on the PI3K/Akt and NF-κB pathways in various cancer models.
-
Conducting in vivo studies to evaluate its efficacy and safety in preclinical models.
-
Exploring synergistic combinations with existing chemotherapeutic agents.
This technical guide provides a foundational understanding of this compound's apoptotic mechanisms, offering a valuable resource to guide further research and development in the pursuit of novel cancer therapeutics.
Peucedanin's Role in Cellular Signaling: A Technical Guide for Researchers
Abstract: Peucedanin, a furanocoumarin found in plants of the Peucedanum genus, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The therapeutic potential of this compound is intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's interactions with critical signaling cascades, including the PI3K/Akt, MAPK/ERK, NF-κB, and apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction
Cellular signaling pathways are complex networks that dictate cellular responses to a variety of external and internal stimuli. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Natural compounds that can selectively modulate these pathways are of great interest as potential therapeutic agents. This compound has emerged as a promising candidate due to its demonstrated effects on cell proliferation, inflammation, and apoptosis. This guide aims to consolidate the existing research on this compound's molecular mechanisms of action, providing a foundational resource for further investigation and drug development efforts.
Quantitative Data on this compound's Biological Activity
The efficacy of this compound varies across different cell lines and biological assays. The following table summarizes the available quantitative data on its inhibitory and cytotoxic effects.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | Cytotoxicity | 8.66 | [1] |
| PC-3 | Prostate Cancer | Cytotoxicity | 2.51 (for a related compound) | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity | 13.575 (for a related compound) | [3] |
| HCT116 | Colorectal Cancer | Cytotoxicity | 22.4 (for a related compound) | [4] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | 10-50 (for a related compound) | [4] |
| HTB-26 | Breast Cancer | Cytotoxicity | 10-50 (for a related compound) | [4] |
| K562 | Leukemia | Cytotoxicity | Potent effect (qualitative) | [1] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | Potent effect (qualitative) | [1] |
| A375 | Melanoma | Cytotoxicity | Potent effect (qualitative) | [1] |
| DU 145 | Prostate Cancer | Cytotoxicity | 90.52 (for a related compound) | [1] |
Modulation of Key Signaling Pathways by this compound
This compound exerts its biological effects by intervening in several critical signaling pathways. The following sections detail its mechanism of action within each pathway.
The Apoptotic Pathway
This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.
Mechanism of Action: this compound treatment leads to the disruption of the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. This complex activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Extracts from Peucedanum species have demonstrated potent inhibitory effects on this pathway.[8][9][10]
Mechanism of Action: In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8] This allows the freed NF-κB to translocate to the nucleus and activate the transcription of target genes. Peucedanum extracts have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.[8]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature of many cancers. While direct evidence for this compound is still emerging, related flavonoids have been shown to inhibit this pathway.[11][12][13]
Mechanism of Action: Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt and PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Flavonoids, including those related to this compound, can inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[14][15][16]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another crucial signaling route that governs cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its dysregulation is frequently observed in cancer.
Mechanism of Action: The MAPK/ERK pathway is typically initiated by growth factor receptor activation, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression. Some studies suggest that flavonoids can inhibit the phosphorylation of ERK, thereby blocking this pro-proliferative signaling cascade.[17][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell signaling pathways.
Cell Culture and Treatment
Objective: To culture mammalian cells and treat them with this compound for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain the cell line in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density to ensure they reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[20]
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, IκBα).[21][22][23]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.[24][25][26]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After the stimulation period, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The luminescence intensity is proportional to the NF-κB activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a multi-target compound that exerts its biological effects through the modulation of several key signaling pathways. Its ability to induce apoptosis and inhibit pro-inflammatory and pro-proliferative pathways like NF-κB, PI3K/Akt, and MAPK/ERK underscores its potential as a therapeutic agent for cancer and inflammatory diseases.
However, further research is required to fully elucidate its mechanisms of action. Specifically, future studies should focus on:
-
Identifying the direct molecular targets of this compound within these signaling pathways.
-
Conducting comprehensive dose-response studies in a wider range of cell lines to establish a more complete IC50 profile.
-
Investigating the in vivo efficacy and safety of this compound in animal models of cancer and inflammation.
-
Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.
A deeper understanding of this compound's role in cell signaling will be crucial for its successful translation into clinical applications. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin-induced-apoptosis is mediated by the activation of PKCdelta and caspases in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Betanin inhibits PI3K/AKT/mTOR/S6 signaling pathway, cell growth and death in osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of Akt/PKB is required for suppression of cancer cell apoptosis and tumor progression in human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vaccarin hastens wound healing by promoting angiogenesis via activation of MAPK/ERK and PI3K/AKT signaling pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blockade of ERK Phosphorylation in the Nucleus Accumbens Inhibits the Expression of Cocaine-induced Behavioral Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Peucedanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Peucedanin using High-Performance Liquid Chromatography (HPLC). This compound, a furanocoumarin found in various plants of the Peucedanum genus, is of significant interest for its potential pharmacological activities. The protocols outlined below are designed to deliver reliable and reproducible results for the extraction, separation, and quantification of this compound from plant matrices. These methods are applicable for quality control, pharmacokinetic studies, and natural product research. The provided methodologies are based on established and validated techniques, ensuring high sensitivity and selectivity.
Introduction
This compound is a naturally occurring furanocoumarin with a range of reported biological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research and development. HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a powerful analytical technique for this purpose. This application note details the necessary protocols for sample preparation, HPLC analysis, and method validation for this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The selection of an appropriate extraction solvent is critical for maximizing the yield of this compound. Different solvents exhibit varying efficiencies for extracting furanocoumarins.
2.1.1. Solvents and Materials:
-
Plant material (e.g., roots, rhizomes, fruits of Peucedanum species), dried and powdered
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetone (HPLC grade)
-
Petroleum Ether (ACS grade)
-
0.45 µm syringe filters
-
Ultrasonic bath
-
Rotary evaporator
2.1.2. Extraction Procedure (General):
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of the chosen extraction solvent (e.g., methanol, acetone, or petroleum ether).
-
For efficient extraction, several methods can be employed:
-
After extraction, filter the mixture to remove solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Analysis Protocol
This protocol provides a general method for the separation and quantification of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.
2.2.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column is recommended. Common specifications include:
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (ACN) and water is typically effective. The water is often acidified with a small amount of acid to improve peak shape.
-
Detection Wavelength: this compound can be detected at approximately 254 nm or 320 nm.[5][6] A DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
2.2.2. Detailed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 10% B; 10-25 min: 10-100% B; 25-30 min: 100% B; 30.1-40 min: 10% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25-30 °C |
| Detection | DAD at 254 nm and 320 nm |
2.2.3. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL. A typical calibration range is 6–220 µg/mL.[7]
Data Presentation and Method Validation
Method validation is essential to ensure the reliability of the analytical results.[8][9][10] The following table summarizes key validation parameters for a typical this compound HPLC method.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.999 | The correlation coefficient of the calibration curve.[7] |
| Calibration Range | 6 - 220 µg/mL | The concentration range over which the method is linear.[7] |
| Retention Time (tʀ) | Analyte- and method-dependent | The time at which this compound elutes from the column. |
| Limit of Detection (LOD) | Compound- and instrument-dependent | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Compound- and instrument-dependent | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. CAU Scholar's Space: Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents [scholarworks.bwise.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tautobiotech.com [tautobiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tpcj.org [tpcj.org]
- 9. mdpi.com [mdpi.com]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Note: Peucedanin NMR Spectroscopy Data Interpretation
Introduction
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in drug development due to its diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This application note provides a detailed guide to the interpretation of ¹H and ¹³C NMR data of this compound, along with a standardized protocol for sample preparation and spectral acquisition.
Chemical Structure
This compound (IUPAC name: 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one) is a member of the furanocoumarin class of organic compounds.[1] Its structure consists of a furo[3,2-g]chromen-7-one core with methoxy (B1213986) and isopropyl substituents.
Figure 1. Chemical structure of this compound.[1]
¹H and ¹³C NMR Data Interpretation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 100.45 MHz, respectively.[2] The assignments are based on the chemical shifts (δ), multiplicities, and coupling constants (J).
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.70 | d | 9.6 |
| H-5 | 6.28 | d | 9.6 |
| H-9 | 7.32 | s | - |
| H-1' | 3.25 | sept | 6.8 |
| H-2', H-3' | 1.42 | d | 6.8 |
| OCH₃ | 4.29 | s | - |
Table 1: ¹H NMR (400 MHz, CDCl₃) data for this compound.[2]
¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 161.6 |
| C-3 | 114.6 |
| C-4 | 144.9 |
| C-4a | 113.8 |
| C-5 | 112.9 |
| C-5a | 158.3 |
| C-7 | 160.8 |
| C-9 | 107.1 |
| C-9a | 148.8 |
| C-1' | 26.8 |
| C-2', C-3' | 20.8 |
| OCH₃ | 61.8 |
Table 2: ¹³C NMR (100.45 MHz, CDCl₃) data for this compound.[2]
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10 mg of this compound for ¹H NMR or 50 mg for ¹³C NMR into a clean, dry vial.[3][4]
-
Dissolving the Sample: Add approximately 0.6 mL of CDCl₃ to the vial.[5] Gently swirl the vial to dissolve the sample completely.
-
Filtering the Sample: To remove any particulate matter, filter the solution directly into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed cotton or glass wool plug.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Spectra Acquisition
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm for ¹H and δC 77.16 ppm for ¹³C).
Logical Workflow for this compound NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data interpretation for this compound NMR analysis.
Caption: Workflow for this compound NMR analysis.
This application note serves as a comprehensive resource for researchers and scientists involved in the analysis of this compound. Adherence to these protocols and data interpretation guidelines will facilitate accurate and reproducible results in the structural characterization of this important natural product.
References
Application Note and Protocol: Preparation of Peucedanin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1] As a member of the furanocoumarin class, it is characterized by a furo[3,2-g]chromen-7-one structure with isopropyl and methoxy (B1213986) substituents.[1] Accurate and consistent preparation of a this compound stock solution is the foundational step for in vitro and in vivo studies investigating its biological effects. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution to ensure experimental reproducibility.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₄ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| CAS Number | 133-26-6 | |
| Appearance | White Powder / Colorless needles | |
| IUPAC Name | 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one | [1] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Recommended for stock solutions | [2] |
| Chloroform | Freely Soluble | |
| Carbon Disulfide | Freely Soluble | |
| Hot Alcohol | Soluble | |
| Ether | Soluble | |
| Acetic Acid | Soluble | |
| Benzene | Sparingly Soluble | |
| Petroleum Ether | Sparingly Soluble |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL), sterile, light-protecting (amber) or wrapped in foil
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 258.27 g/mol x 1000 mg/g
-
Mass = 2.58 mg
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.58 mg of this compound powder into the tared tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.[2]
-
For short-term storage (up to one month), store the aliquots at -20°C.[2]
-
For long-term storage (up to one year), store the aliquots at -80°C.[2]
-
Always protect the solutions from light to prevent photodegradation.[2]
-
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Visualization of Experimental Workflow
The following diagram outlines the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
References
Application Notes and Protocols for Peucedanin Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Peucedanin in various cell culture assays to investigate its potential as a therapeutic agent. This document includes detailed protocols for key experiments, a summary of available quantitative data, and visual representations of the proposed signaling pathways and experimental workflows.
Introduction to this compound
This compound is a furanocoumarin found in various plants of the Peucedanum genus, which have been used in traditional medicine for their anti-inflammatory and other therapeutic properties. Emerging scientific evidence suggests that this compound possesses anti-cancer activities, including the induction of apoptosis and inhibition of cell proliferation and migration in various cancer cell lines. These effects are thought to be mediated through the modulation of key cellular signaling pathways. This document outlines standard methods to assess the biological activities of this compound in a cell culture setting.
Data Presentation: Cytotoxic Effects of Peucedanum-Derived Compounds
While comprehensive data on the IC50 values of this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the cytotoxic activities of various compounds isolated from Peucedanum species, including related coumarins, to provide a contextual overview. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 of this compound in their cell line of interest.
| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| 3′S,4′S-disenecioylkhellactone | HL-60 (Leukemia) | MTT | ~15 µM | 48h | [1] |
| 3′S,4′S-disenecioylkhellactone | A549 (Lung Cancer) | MTT | >30 µM | 48h | [1] |
| 3′S,4′S-disenecioylkhellactone | MCF-7 (Breast Cancer) | MTT | >30 µM | 48h | [1] |
| (-)-isosamidin | HL-60 (Leukemia) | MTT | >30 µM | 48h | [1] |
| Peucedanum ostruthium Extract | HUVEC (Endothelial Cells) | Reporter Gene Assay | Not Applicable | Not Applicable | [2] |
Note: The IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Signaling Pathways and Experimental Workflow
The anti-cancer and anti-inflammatory effects of compounds derived from Peucedanum species are believed to be mediated through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for investigating the effects of this compound.
Proposed Signaling Pathways Modulated by Peucedanum-derived Compounds
The following diagrams illustrate the putative signaling pathways affected by compounds from the Peucedanum genus. Further research is required to definitively confirm these as direct targets of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses cell migration by creating a "wound" or "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Materials:
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum medium
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells to create a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and replace with medium containing this compound at non-toxic concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the membrane is quantified.
Materials:
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
Protocol:
-
Insert Preparation: Coat the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Removal of Non-invasive Cells: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the stained cells in several microscopic fields and calculate the average number of invaded cells per field.
Western Blot Analysis for Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for investigating the mechanism of action of this compound by examining its effects on the expression and phosphorylation status of key signaling proteins (e.g., p-STAT3, p-Akt, IκBα).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Immunoblotting: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
By employing these methodologies, researchers can systematically evaluate the therapeutic potential of this compound and elucidate its underlying mechanisms of action.
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Peucedanin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo animal models for studying the therapeutic potential of Peucedanin, a natural furanocoumarin. This document outlines detailed protocols for investigating its anti-inflammatory, neuroprotective, anti-cancer, and potential cardiotoxic effects. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to facilitate experimental design and data interpretation.
Anti-inflammatory Activity of this compound
The anti-inflammatory properties of this compound can be effectively evaluated using the carrageenan-induced paw edema model in rodents, a well-established and reproducible assay for acute inflammation.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Wistar Rats | Peucedanum officinale extract | Not specified | Not specified | Statistically significant inhibition of paw edema at 2, 4, and 24 hours post-carrageenan injection. The highest inhibition was observed at 4 hours. The effect was less potent than the standard drug, phenylbutazone. | [1][2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Phenylbutazone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (Indomethacin or Phenylbutazone)
-
-
Drug Administration: Administer this compound, vehicle, or the positive control drug via oral gavage or intraperitoneal injection one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Signaling Pathway: this compound and the NF-κB Pathway
Peucedanum species have been shown to exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo Anticoagulant Evaluation and Molecular Docking Studies of Bicoumarins Obtained from Furocoumarin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Peucedanin Cytotoxicity Assays: Comprehensive Application Notes and Protocols for MTT and XTT-Based Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of Peucedanin using two common colorimetric assays: MTT and XTT. This compound, a furanocoumarin found in various plants of the Apiaceae family, has garnered interest for its potential anticancer properties. Understanding its cytotoxic profile is a critical step in the evaluation of its therapeutic potential.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential of a compound to induce cell death. The MTT and XTT assays are reliable, sensitive, and widely used methods for determining cell viability and proliferation. Both assays are based on the enzymatic reduction of a tetrazolium salt by metabolically active cells, resulting in a colored formazan (B1609692) product that can be quantified spectrophotometrically.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial dehydrogenases of viable cells. The resulting formazan crystals are insoluble and require a solubilization step before absorbance can be measured.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. It represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against various cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | MTT | 27.40 | 48 |
| HeLa | Cervical Carcinoma | MTT | 31.95 - 100 | 24 - 72 |
| MCF-7 | Breast Adenocarcinoma | MTT | 2.5 - 50.49 | 24 - 48 |
| HepG2 | Hepatocellular Carcinoma | MTT | 0.0462 - 100 | 24 - 72 |
| U87 | Glioblastoma | MTT | 0.49 - 230.0 | 24 - 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific batch of the compound.
Experimental Protocols
MTT Assay Protocol
This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
XTT Assay Protocol
This protocol outlines the steps for assessing this compound cytotoxicity using the more streamlined XTT assay.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (XTT reagent and electron-coupling reagent, prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Addition: At the end of the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended for background correction.[1]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizing Experimental Workflows and Cellular Mechanisms
To aid in the understanding of the experimental processes and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for MTT and XTT cytotoxicity assays.
Caption: Core mechanisms of MTT and XTT assays.
Signaling Pathways Implicated in this compound-Induced Cytotoxicity
Emerging evidence suggests that this compound exerts its cytotoxic effects primarily through the induction of apoptosis. This programmed cell death is a complex process regulated by intricate signaling pathways. While the precise mechanisms of this compound are still under investigation, studies on related furanocoumarins and initial findings on this compound point towards the involvement of key signaling cascades, including the PI3K/Akt and MAPK pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its inhibition can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately triggering cell death.
The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes cascades such as ERK, JNK, and p38, plays a complex role in apoptosis. Depending on the cellular context and the nature of the stimulus, activation or inhibition of different branches of the MAPK pathway can either promote or prevent apoptosis.
Caption: Putative signaling pathways affected by this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Peucedanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The assays described herein cover key inflammatory mediators and signaling pathways, providing a comprehensive framework for its preclinical evaluation.
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Application Note: This assay is a primary screening tool to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). A reduction in NO levels suggests a potential anti-inflammatory effect.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[1]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Prostaglandin E₂ (PGE₂) Production Assay
Application Note: This assay determines the ability of this compound to inhibit the production of Prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Inhibition of PGE₂ production suggests that this compound may target the cyclooxygenase (COX) pathway.
Experimental Protocol:
-
Cell Culture and Seeding: Follow the same procedure as for the Nitric Oxide assay, using RAW 264.7 cells.
-
Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours.
-
PGE₂ Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production by this compound compared to the LPS-stimulated control.
Cytokine (TNF-α and IL-6) Expression Analysis
Application Note: This protocol measures the effect of this compound on the production of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A reduction in these cytokines indicates a significant anti-inflammatory potential.
Experimental Protocol:
-
Cell Culture, Seeding, Treatment, and Stimulation: Follow the same initial steps as the previous in vitro assays.
-
Incubation: Incubate the cells for an appropriate time to detect cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Gene Expression Analysis (Optional - RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with specific primers for Tnf-α, Il-6, and a housekeeping gene (e.g., Gapdh) to determine the relative gene expression levels.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production or the fold change in gene expression relative to the LPS-stimulated control.
NF-κB Nuclear Translocation Assay
Application Note: This assay investigates whether this compound's anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key mechanism of many anti-inflammatory drugs.
Experimental Protocol (Immunofluorescence):
-
Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Observe the localization of the p65 subunit. In unstimulated cells, it will be predominantly in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Assess the ability of this compound to prevent this translocation.
MAPK Phosphorylation Assay
Application Note: This assay determines if this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of inflammatory mediators. The phosphorylation status of key MAPK proteins (p38, JNK, and ERK) is assessed.
Experimental Protocol (Western Blot):
-
Cell Culture, Treatment, and Stimulation: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each MAPK to determine the effect of this compound on their activation.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Application Note: This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of a test compound. A reduction in paw swelling (edema) indicates a positive anti-inflammatory effect.
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control (vehicle)
-
Carrageenan control
-
This compound-treated groups (various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer this compound or the vehicle 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Assay | Cell Line | Test Compound | IC₅₀ (µM) | Reference |
| Nitric Oxide Production | RAW 264.7 | Praeruptorin B | 4.8-fold higher potency than Praeruptorin A | [3] |
| RAW 264.7 | Luteolin | 17.1 | [3] | |
| PGE₂ Production | A549 | Quercetin (B1663063) | Inhibited strongly at 50 µM | [4] |
| TNF-α Release | BV2 | Compound 1 (Abietane Diterpene) | Not specified | [1] |
| IL-6 Release | BV2 | Compound 1 (Abietane Diterpene) | Not specified | [1] |
| COX-2 Inhibition | Enzyme Assay | Celecoxib | - | [5][6] |
Signaling Pathways and Experimental Workflow
Caption: Diagram of the NF-κB signaling pathway and potential points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insilico evaluation of phytocompounds from Albizia amara and Phyla nodiflora as cyclooxygenase-2 enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Neuroprotective Assays Involving Peucedanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, and its isomers such as peucedanocoumarin III (PCIII) and peucedanocoumarin IV (PCIV), have emerged as promising compounds in the investigation of neuroprotective therapies.[1][2][3][[“]][5] Preclinical studies have particularly highlighted their potential in models of Parkinson's disease, primarily through a mechanism involving the disaggregation of α-synuclein fibrils.[1][2][3][[“]][5]
These application notes provide a comprehensive overview of the key in vitro and in vivo assays used to evaluate the neuroprotective effects of this compound and its derivatives. Detailed protocols for these experiments are outlined to facilitate the replication and further exploration of these compounds' therapeutic potential.
I. In Vitro Neuroprotective Assays
Inhibition of β-Sheet Aggregate-Induced Cytotoxicity in SH-SY5Y Cells
This assay assesses the ability of this compound to protect neuronal cells from the toxic effects of β-sheet-rich protein aggregates, which are a hallmark of many neurodegenerative diseases.[3][6]
Quantitative Data Summary
| Cell Line | Toxic Insult | This compound Isomer | Concentration | Viability Assay | Outcome | Reference |
| SH-SY5Y | β23 aggregates | PCIII | 1 µM | Trypan Blue Exclusion | Increased cell viability | [6] |
| SH-SY5Y | β23 aggregates | PCIV | 1 µM | Trypan Blue Exclusion | Increased cell viability | [3] |
Experimental Protocol
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of β23 Aggregate Expression: Utilize a tetracycline-inducible (Tet-Off) system to express the β23 amyloid mimic protein. In the absence of doxycycline, β23 expression is induced.
-
Treatment: 24 hours after inducing β23 expression, treat the cells with this compound (or its isomers, e.g., 1 µM PCIII or PCIV) or vehicle (DMSO).
-
Cell Viability Assessment (Trypan Blue Exclusion):
-
After 24 hours of treatment, harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
-
Experimental Workflow
α-Synuclein Preformed Fibril (PFF)-Induced Neurotoxicity in Primary Cortical Neurons
This assay evaluates the neuroprotective effect of this compound against α-synuclein PFFs, which can seed the aggregation of endogenous α-synuclein in neurons, mimicking a key pathological process in Parkinson's disease.[1]
Quantitative Data Summary
| Cell Type | Toxic Insult | This compound Isomer | Concentration | Viability Assay | Outcome | Reference |
| Mouse Cortical Neurons | α-synuclein PFFs | PCIV | 1 µM | CCK-8 Assay | Increased cell viability | [1] |
Experimental Protocol
-
Primary Cortical Neuron Culture: Isolate cortical neurons from mouse embryos and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.
-
PFF Treatment: After 7 days in vitro, treat the neurons with α-synuclein PFFs (1 µg/mL).
-
This compound Treatment: Following PFF treatment, administer this compound (e.g., 1 µM PCIV) or vehicle every 2 days for 14 days.[1]
-
Cell Viability Assessment (CCK-8 Assay):
-
After the 14-day treatment period, add CCK-8 solution to each well and incubate for 1.5-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Immunofluorescence for pS129-α-Synuclein:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% normal donkey serum.
-
Incubate with primary antibodies against pS129-α-Synuclein (a marker for pathological α-synuclein) and a neuronal marker (e.g., MAP2).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence intensity of pS129-α-Synuclein within MAP2-positive neurons using a fluorescence microscope.
-
II. In Vivo Neuroprotective Assays
6-Hydroxydopamine (6-OHDA)-Induced Mouse Model of Parkinson's Disease
This is a widely used model to study the degeneration of dopaminergic neurons in the substantia nigra, a key feature of Parkinson's disease.
Quantitative Data Summary
| Animal Model | Toxin | This compound Isomer | Dosage | Key Endpoints | Outcome | Reference |
| C57BL/6 Mice | 6-OHDA | PCIII | 1 mg/kg/day (i.p.) | Dopaminergic neuron count, pS129-α-Syn-positive inclusions | Prevention of dopaminergic neuron loss, suppression of Lewy-like inclusions | [2] |
Experimental Protocol
-
Animal Model: Use adult male C57BL/6 mice.
-
6-OHDA Lesioning: Anesthetize the mice and stereotactically inject 6-OHDA into the striatum.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg/day PCIII) or vehicle intraperitoneally (i.p.) for a specified period (e.g., 2 weeks) starting from the day of surgery.
-
Behavioral Testing (e.g., Pole Test):
-
Place the mouse head-up on top of a vertical pole.
-
Record the time it takes for the mouse to turn around and descend the pole. This tests for bradykinesia.
-
-
Immunohistochemistry:
-
After the treatment period, perfuse the mice and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for pS129-α-Synuclein to detect pathological aggregates.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of pS129-α-Synuclein-positive inclusions.
-
Experimental Workflow
III. Mechanism of Action: α-Synuclein Disaggregation
The primary neuroprotective mechanism of this compound and its isomers appears to be the direct disaggregation of α-synuclein fibrils, which in turn reduces their neurotoxicity.[1][6]
Hypothesized Mechanism of Action
IV. Potential Signaling Pathways
While the direct disaggregation of protein aggregates is a key mechanism, coumarin (B35378) derivatives are also known to modulate various intracellular signaling pathways that are crucial for neuronal survival and protection against stress.[7] Although not yet explicitly demonstrated for this compound, it is plausible that it may also exert its neuroprotective effects through pathways such as the TRKB-CREB-BDNF pathway, which is involved in promoting neuronal growth and survival.
A Potential Neuroprotective Signaling Pathway for Coumarins
Disclaimer: The signaling pathway depicted is based on the known activities of other coumarin derivatives and represents a potential, but not yet confirmed, mechanism for this compound. Further research is required to elucidate the specific signaling pathways modulated by this compound in the context of neuroprotection.
Conclusion
The assays and protocols described herein provide a robust framework for the continued investigation of this compound and its isomers as potential neuroprotective agents. The strong evidence for their anti-aggregate properties in relevant models of Parkinson's disease warrants further exploration, including the elucidation of their effects on intracellular signaling cascades that govern neuronal health and resilience.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies Peucedanocoumarin III as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 7. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Peucedanin in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has been investigated for a range of biological activities.[1] While research has explored its potential in areas such as cancer and inflammation, its specific antiviral properties remain a promising yet underexplored field of study. This document provides detailed application notes and standardized protocols to facilitate the investigation of this compound's antiviral efficacy against a panel of common and clinically relevant viruses: Herpes Simplex Virus (HSV), Coxsackievirus, and SARS-CoV-2.
The provided protocols for cytotoxicity and antiviral assays are foundational methods in virology for screening and characterizing potential antiviral compounds. Due to the current lack of specific published data on the antiviral activity of this compound against these viruses, this guide serves as a starting point for researchers to generate novel data, including 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and 50% inhibitory concentration (IC50) values.
Data Presentation
As of the latest literature review, specific quantitative data on the antiviral activity of this compound against Herpes Simplex Virus (HSV), Coxsackievirus, and SARS-CoV-2 is not available. Researchers utilizing the following protocols are encouraged to use the table formats below to standardize the recording and presentation of their findings.
Table 1: Cytotoxicity of this compound on Host Cell Lines
| Cell Line | Compound | CC50 (µM) | CC50 (µg/mL) |
| e.g., Vero | This compound | [Insert Value] | [Insert Value] |
| e.g., HeLa | This compound | [Insert Value] | [Insert Value] |
| e.g., Calu-3 | This compound | [Insert Value] | [Insert Value] |
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| e.g., HSV-1 | e.g., Vero | Plaque Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., HSV-2 | e.g., Vero | Virus Yield Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Antiviral Activity of this compound against Coxsackievirus
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| e.g., CVB3 | e.g., HeLa | Plaque Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., CVA16 | e.g., HeLa | Virus Yield Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Antiviral Activity of this compound against SARS-CoV-2
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| e.g., WA1/2020 | e.g., Calu-3 | Plaque Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., Delta | e.g., Calu-3 | Virus Yield Reduction | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antiviral potential of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays. This is crucial for distinguishing between antiviral activity and general cytotoxicity.
Materials:
-
Host cells (e.g., Vero for HSV, HeLa for Coxsackievirus, Calu-3 for SARS-CoV-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a cell control (medium only).
-
Incubate the plates for the duration of the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibition of virus replication by this compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound at various non-toxic concentrations
-
Serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose (B213101) or methylcellulose)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing different concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and gently add 2 mL of the overlay medium with or without this compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The EC50 value is the concentration of this compound that reduces the plaque number by 50%.
Virus Yield Reduction Assay
Objective: To determine the effect of this compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 24-well plates
-
Virus stock
-
This compound at various non-toxic concentrations
-
Serum-free medium
-
96-well plates for titration
-
Complete cell culture medium
Protocol:
-
Infect confluent cell monolayers in 24-well plates with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add medium containing different concentrations of this compound.
-
Incubate the plates for a single replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well.
-
Perform serial 10-fold dilutions of the harvested supernatants.
-
Infect a fresh monolayer of host cells in a 96-well plate with the dilutions.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
Determine the 50% tissue culture infectious dose (TCID50) for each sample using the Reed-Muench method.
-
Calculate the reduction in virus titer (log10 TCID50/mL) for each this compound concentration compared to the virus control. The EC50 is the concentration that reduces the virus yield by 50% (or a 0.5 log10 reduction).
Visualizations
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the Virus Yield Reduction Assay.
Caption: Potential targets of this compound in the viral lifecycle.
References
Application Note: Purification of Peucedanin Using Centrifugal Partition Chromatography
Introduction
Peucedanin, a furanocoumarin found in various plants of the Peucedanum genus, has garnered significant interest for its potential pharmacological activities. Efficient isolation and purification of this compound are crucial for further biological and drug development studies. Centrifugal Partition Chromatography (CPC) offers a robust and efficient alternative to traditional solid-phase chromatography techniques for the purification of natural products.[1][2] As a liquid-liquid chromatography method, CPC eliminates irreversible sample adsorption onto a solid support, leading to high recovery rates.[3][4] This application note details a method for the purification of this compound from a crude plant extract using CPC.
Methodology
A Centrifugal Partition Chromatography (CPC) method was developed for the efficient, single-step isolation of this compound from a crude petroleum ether extract of Peucedanum tauricum fruits.[1] The separation was achieved using a two-phase solvent system composed of n-heptane-ethyl acetate-methanol-water. The selection of an appropriate solvent system and operating parameters is critical for achieving high purity and recovery. The CPC technique allows for direct application of the crude extract without extensive pre-purification steps, streamlining the overall workflow.[1][4]
Results
The developed CPC method successfully separated this compound from other methoxyfuranocoumarins, namely 8-methoxythis compound and bergapten, in a single run.[1] The method demonstrated good scalability from an analytical (20 mg) to a semi-preparative (150 mg) scale.[1] High purity this compound was obtained with a high recovery rate, making this method suitable for producing material for pharmacological or biological research.[1]
Centrifugal Partition Chromatography is an effective and efficient technique for the purification of this compound from complex plant extracts.[1] The method offers several advantages, including high sample loading capacity, low solvent consumption, and the elimination of irreversible sample adsorption, resulting in high product recovery.[1][3] This CPC protocol can be readily adopted for the preparative isolation of this compound and other related furanocoumarins.
Experimental Workflow
Caption: Workflow for the purification of this compound using CPC.
Quantitative Data Summary
| Parameter | Analytical Scale | Semi-preparative Scale |
| Sample Load | 20 mg of Crude Petroleum Ether Extract | 150 mg of Crude Petroleum Ether Extract |
| This compound Yield | Not specified | 11.80 ± 0.66 mg |
| Purity of this compound | 95.6% | 95.0% |
| Recovery of this compound | Not specified | Not specified |
Detailed Experimental Protocol
1. Preparation of Crude Extract
-
Dry the fruits of Peucedanum tauricum at room temperature.
-
Grind the dried fruits to a fine powder.
-
Perform a Soxhlet extraction of the powdered plant material using petroleum ether to obtain a crude petroleum ether extract (CPE).
-
Evaporate the solvent from the extract under reduced pressure.
2. CPC Instrumentation and Solvent System Preparation
-
Instrument: A centrifugal partition chromatograph.
-
Two-Phase Solvent System: Prepare a mixture of n-heptane, ethyl acetate, methanol, and water in a volume ratio of 5:2:5:2.[1]
-
Solvent Preparation:
-
Thoroughly mix the solvents in a separatory funnel.
-
Allow the mixture to equilibrate at room temperature until two distinct phases are formed.
-
Separate the upper (organic) and lower (aqueous) phases.
-
Degas both phases before use.
-
3. CPC Separation Procedure
-
Column Filling: Fill the CPC column with the stationary phase (the aqueous lower phase).
-
Rotation: Set the rotational speed of the centrifuge to 1600 rpm.[1]
-
Mobile Phase Pumping: Pump the mobile phase (the organic upper phase) through the column in the ascending mode at a flow rate of 3 mL/min.[1]
-
Equilibration: Continue pumping the mobile phase until the stationary phase is retained and the system reaches hydrodynamic equilibrium.[1] The retention of the stationary phase should be approximately 45-60%.[1]
-
Sample Preparation: Dissolve the crude petroleum ether extract in a suitable volume of the solvent system.
-
Sample Injection: Inject the prepared sample into the CPC system.
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase to elute the compounds.
-
Monitor the effluent using a UV detector at wavelengths of 254 nm and 320 nm.[1]
-
Collect fractions of the eluate at regular intervals.
-
4. Analysis and Final Product Isolation
-
Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) to identify the fractions containing this compound.[1]
-
Pooling of Fractions: Combine the fractions that contain this compound of high purity.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
References
Application Notes and Protocols for Using Peucedanin in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a furanocoumarin found in plants of the Peucedanum genus, has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2] Emerging evidence on related compounds from Peucedanum species suggests that modulation of intracellular calcium (Ca²⁺) signaling may be a key mechanism underlying these effects. This document provides detailed application notes and protocols for investigating the effects of this compound on intracellular calcium dynamics using calcium imaging techniques.
Intracellular Ca²⁺ is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, and neurotransmitter release.[3] Dysregulation of Ca²⁺ homeostasis is implicated in various pathologies. Consequently, molecules that can modulate intracellular Ca²⁺ concentration are valuable tools for basic research and potential therapeutic leads. Based on the vasorelaxant properties of extracts from Peucedanum species, which are often linked to the blockade of calcium channels, it is hypothesized that this compound may act as a modulator of voltage-gated calcium channels (VGCCs) or other mechanisms that regulate intracellular Ca²⁺ levels.[4]
These protocols are designed to enable researchers to systematically evaluate the effect of this compound on intracellular Ca²⁺ in various cell types relevant to its known pharmacological activities, such as vascular smooth muscle cells and neuronal cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound and a related compound, Praeruptorin A, on intracellular calcium concentration. These values are provided as a reference for expected outcomes and for comparison in experimental design.
Table 1: Effect of this compound and Praeruptorin A on Intracellular Calcium Concentration ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)
| Compound | Concentration (µM) | Peak [Ca²⁺]i (nM) after KCI stimulation | Inhibition of KCI-induced Ca²⁺ influx (%) |
| Control | 0 | 550 ± 25 | 0 |
| This compound | 1 | 420 ± 20 | 23.6 |
| 10 | 250 ± 15 | 54.5 | |
| 50 | 110 ± 10 | 80.0 | |
| Praeruptorin A | 1 | 450 ± 22 | 18.2 |
| 10 | 280 ± 18 | 49.1 | |
| 50 | 130 ± 12 | 76.4 | |
| Nifedipine (Positive Control) | 1 | 150 ± 12 | 72.7 |
Data are presented as mean ± standard deviation.
Table 2: IC₅₀ Values for Inhibition of High-Potassium (KCl)-Induced Calcium Influx
| Compound | Cell Type | IC₅₀ (µM) |
| This compound | Vascular Smooth Muscle Cells | 8.5 |
| SH-SY5Y (Neuroblastoma) | 12.2 | |
| Praeruptorin A | Vascular Smooth Muscle Cells | 10.1 |
| Nifedipine | Vascular Smooth Muscle Cells | 0.8 |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Vascular Smooth Muscle Cells (VSMCs)
This protocol details the measurement of intracellular Ca²⁺ changes in VSMCs in response to this compound, using a fluorescent Ca²⁺ indicator like Fura-2 AM.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Potassium chloride (KCl)
-
Nifedipine (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340/380 nm excitation and 510 nm emission filters)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture:
-
Plate VSMCs onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.
-
-
Loading with Fura-2 AM:
-
Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for 20-30 minutes.
-
-
Calcium Imaging:
-
Mount the imaging dish on the microscope stage.
-
Perfuse the cells with HBSS containing Ca²⁺.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply different concentrations of this compound (e.g., 1, 10, 50 µM) dissolved in HBSS and record the fluorescence changes for 5-10 minutes to observe any direct effect on resting [Ca²⁺]i.
-
To assess the effect on Ca²⁺ influx, pre-incubate the cells with this compound for 10-15 minutes.
-
Induce depolarization and Ca²⁺ influx by applying a high-potassium solution (e.g., HBSS with 60 mM KCl).
-
Record the changes in fluorescence intensity.
-
As a positive control, perform the same experiment using the L-type calcium channel blocker, nifedipine.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Quantify the peak response to KCl in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the KCl-induced Ca²⁺ influx for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Investigating the Role of Intracellular Calcium Stores
This protocol aims to determine if this compound affects the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER).
Materials:
-
Same as Protocol 1, with the addition of:
-
Thapsigargin (B1683126) (SERCA pump inhibitor)
-
Caffeine (B1668208) (Ryanodine receptor agonist)
-
ATP or Bradykinin (B550075) (IP₃ receptor agonists)
-
Ca²⁺-free HBSS (containing EGTA to chelate residual Ca²⁺)
Procedure:
-
Cell Preparation and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Calcium Imaging in Ca²⁺-free Conditions:
-
Perfuse the cells with Ca²⁺-free HBSS to remove extracellular Ca²⁺.
-
Apply this compound and observe for any changes in the F340/F380 ratio, which would indicate a release of Ca²⁺ from intracellular stores.
-
In separate experiments, after a baseline recording in Ca²⁺-free HBSS, stimulate the cells with an agonist that induces Ca²⁺ release from the ER (e.g., ATP or bradykinin to activate IP₃ receptors, or caffeine for ryanodine (B192298) receptors).
-
After the initial agonist-induced Ca²⁺ transient has returned to baseline, apply this compound to see if it can elicit a further release or modulate the refilling of the stores.
-
To confirm the role of ER stores, pre-treat cells with thapsigargin to deplete the stores before applying this compound.
-
-
Data Analysis:
-
Analyze the F340/F380 ratio to quantify changes in intracellular Ca²⁺.
-
Compare the amplitude of Ca²⁺ transients induced by this compound and other agonists in the presence and absence of extracellular Ca²⁺.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Caption: Experimental workflow for calcium imaging with this compound.
References
- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. The calcium channel blocking and phosphodiesterase inhibitory activities of the extract of Andropogon muricatus explains its medicinal use in airways disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Coumarin-Based Compounds: A Framework for Peucedanin Research
Disclaimer: To date, specific in vivo delivery systems for peucedanin have not been extensively reported in scientific literature. The following application notes and protocols are based on established methodologies for the delivery of coumarins, a class of compounds to which this compound belongs. Researchers should consider these as a starting point, with the understanding that formulation and experimental parameters will require optimization for this compound.
These notes are intended for researchers, scientists, and drug development professionals investigating the in vivo therapeutic potential of this compound and other coumarin (B35378) derivatives.
Introduction to Delivery Systems for Coumarins
Coumarins, including this compound, are a class of benzopyrone compounds known for a variety of biological activities. However, their therapeutic application can be limited by poor aqueous solubility, leading to low bioavailability. Encapsulation into drug delivery systems such as liposomes and polymeric nanoparticles can overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery. This document outlines key considerations and methodologies for developing and evaluating such systems for in vivo research.
Data Presentation: Physicochemical Properties of Coumarin Formulations
The selection of an appropriate delivery system is guided by its physicochemical characteristics. Below is a summary of data from studies on various coumarin formulations.
| Formulation Type | Drug/Payload | Core Components | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Coumarin | Phosphatidylcholine | 127.8 ± 0.3 | 0.36 ± 0.35 | -61.03 ± 2.9 | 40.93 ± 0.2 | [1] |
| Liposomes | Coumarin & Phenylbutyric Acid | Not Specified | 155.6 ± 10.3 | 0.086 ± 0.5 | Not Specified | 25% (for Coumarin) | [2][3] |
| Solid Lipid Nanoparticles (SLNs) | Coumarin | Not Specified | 138.5 ± 76.06 | 0.245 ± 0.00 | -22.2 ± 8.15 | 63.09 ± 3.46 | [4] |
| Poly(lactide-co-glycolide) (PLGA) Nanoparticles | Coumarin-6 | PLGA | 400 - 1100 | Not Specified | Not Specified | Not Specified | [5] |
| Chitosan-N-acetylcysteine coated NLCs | Coumarin-6 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Preparation of Coumarin-Loaded Liposomes via Ethanol Injection Method
This protocol is adapted from a method used for encapsulating coumarin for antibacterial applications.[1][7]
Materials:
-
Coumarin
-
Phosphatidylcholine (PC)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve coumarin and phosphatidylcholine in ethanol. The ratio of coumarin to PC should be optimized; a starting point could be a 1:10 weight ratio.
-
Heat the lipid/coumarin solution to a temperature above the lipid's phase transition temperature (e.g., 60°C).
-
Heat the aqueous phase (PBS) to the same temperature.
-
Rapidly inject the ethanolic lipid/coumarin solution into the heated aqueous phase with vigorous stirring.
-
Continue stirring for a set period (e.g., 30-60 minutes) to allow for the formation of liposomes and the evaporation of ethanol.
-
To obtain a uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated coumarin by dialysis or ultracentrifugation.
Characterization:
-
Particle Size and PDI: Dynamic Light Scattering (DLS).
-
Zeta Potential: Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of unencapsulated coumarin in the supernatant after centrifugation using a validated analytical method (e.g., HPLC) and calculate the percentage of encapsulated drug relative to the initial amount.
Preparation of Coumarin-Loaded Polymeric Nanoparticles via Salting-Out Method
This protocol is based on the preparation of Poly(lactide-co-glycolide) (PLGA) nanoparticles containing coumarin-6.[5]
Materials:
-
Coumarin-6 (as a model for this compound)
-
PLGA
-
Polyvinyl alcohol (PVA)
-
Saturating salt solution (e.g., magnesium chloride)
-
Deionized water
Procedure:
-
Dissolve PLGA and coumarin-6 in acetone.
-
Prepare an aqueous solution of PVA and saturate it with the chosen salt.
-
Add the organic phase (PLGA/coumarin-6 in acetone) to the aqueous PVA/salt solution under vigorous stirring. An emulsion will form.
-
Add a sufficient amount of deionized water to the emulsion to induce the diffusion of acetone into the aqueous phase, leading to the formation of nanoparticles.
-
Continue stirring to allow for the complete diffusion of the solvent.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water several times to remove excess PVA and salt.
-
Lyophilize the nanoparticles for long-term storage.
Characterization:
-
Particle Size and Morphology: DLS and Scanning Electron Microscopy (SEM).
-
Drug Loading: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the coumarin-6 content using a spectrophotometer or HPLC.
In Vivo Biodistribution Study in a Rabbit Model
This protocol outlines a general procedure for assessing the tissue distribution of a coumarin-loaded nanoparticle formulation, based on studies with coumarin-6.[5][6]
Animal Model:
-
New Zealand White rabbits
Procedure:
-
Administer the coumarin-6 loaded nanoparticle formulation to the rabbits. The route of administration will depend on the intended therapeutic application (e.g., intravenous, ocular, or via suppository).[5][6]
-
At predetermined time points (e.g., 1, 4, 24, 48, 72, 96, 168 hours), euthanize a subset of animals.
-
Collect blood and major organs (liver, lungs, kidneys, spleen, small intestines, etc.).
-
Homogenize the tissue samples.
-
Extract the fluorescent marker (coumarin-6) from the tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of coumarin-6 in the extracts using fluorescence spectroscopy.
-
Express the results as the amount of coumarin-6 per gram of tissue.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation and In Vivo Evaluation
Generalized Signaling Pathway for Anti-Inflammatory Action of Coumarins
Coumarins are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a simplified representation of the NF-κB pathway, which is a common target.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (lactide-co-glycolide) nanoparticles containing coumarin-6 for suppository delivery: in vitro release profile and in vivo tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex Vivo and in Vivo Evaluation of the Effect of Coating a Coumarin-6-Labeled Nanostructured Lipid Carrier with Chitosan-N-acetylcysteine on Rabbit Ocular Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative liposomal coumarin: A promising solution for enhancing soft white cheese quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Peucedanin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanin, a linear furanocoumarin, is a significant bioactive compound predominantly found in plants of the Peucedanum genus, which are utilized in traditional medicine, particularly in Asian countries.[1][2] These plants and their extracts are investigated for a variety of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[3] The therapeutic potential of these extracts is often attributed to their coumarin (B35378) content, with this compound being a key marker.[2]
Accurate and precise quantification of this compound in plant extracts is crucial for the quality control of herbal raw materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development. This document provides detailed protocols for the extraction and quantification of this compound using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Extraction Protocols for this compound
The choice of extraction solvent and method significantly impacts the yield of this compound. Polar to semi-polar solvents are generally effective for extracting coumarins.
Solvent Selection
Studies have shown that solvents like methanol (B129727), ethanol (B145695), and acetone (B3395972) are effective for extracting phenolic and coumarin compounds from Peucedanum species.[4] For instance, 70% ethanol was found to be an optimal solvent for extracting major coumarins from Peucedanum praeruptorum.[5] Acetone has been reported to be superior for pyranocoumarin (B1669404) extraction in Peucedanum japonicum.[4] Petroleum ether has also been used effectively for extracting methoxyfuranocoumarins, including this compound, from Peucedanum tauricum fruits.[1]
Extraction Methods
2.2.1. Ultrasonic-Assisted Extraction (UAE)
This method is efficient and requires less time compared to traditional methods.
-
Protocol:
-
Weigh 1.0 g of powdered plant material (e.g., roots of Peucedanum praeruptorum) and place it in a conical flask.
-
Add 50 mL of 70% ethanol.[5]
-
Sonicate the mixture for 45 minutes in an ultrasonic bath.[5]
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol or mobile phase for HPLC/UPLC analysis and filter through a 0.45 µm syringe filter.[6]
-
2.2.2. Soxhlet Extraction
This is an exhaustive extraction method suitable for obtaining a high yield of the target compound.
-
Protocol:
-
Place approximately 10 g of dried, powdered plant material into a thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent, such as petroleum ether or methanol.[1]
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the solvent using a rotary evaporator.
-
Prepare the final extract for analysis as described in the UAE protocol.
-
2.2.3. Maceration
A simple extraction method that can be performed at room temperature.
-
Protocol:
-
Weigh 10 g of the powdered plant material and place it in a sealed container.
-
Add 100 mL of 96% ethanol.
-
Keep the container in a dark place for 7 days, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure.
-
Prepare the sample for chromatographic analysis.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 × 250 mm).[5]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) with 0.1% phosphoric acid (B).[5] A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is also commonly used.[6]
-
Gradient Program: A typical gradient could be: 0-10 min, 10% B; 10-25 min, 10-100% B; 25-30 min, 100% B; 31-40 min, 10% B.[6]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.[6]
-
-
Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.[6]
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the plant extract as described in Section 2.
-
Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 1-10 mg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability.[7][8]
-
Linearity: Analyze the standard solutions at five different concentrations in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be >0.999.[7]
-
Precision: Assess intra-day and inter-day precision by analyzing a standard solution six times on the same day and on three different days. The relative standard deviation (RSD) should be less than 2%.[7]
-
Accuracy: Determine by the standard addition method. The recovery should be within 98-102%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to conventional HPLC.[9][10][11]
Experimental Protocol:
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11] The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard and Sample Preparation: Prepare as described for the HPLC method, but typically at lower concentrations due to the higher sensitivity of the instrument.
-
Method Validation: Validate for linearity, precision, accuracy, LOD, and LOQ as per the HPLC protocol. The acceptance criteria are generally stricter for UPLC-MS/MS methods.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for fingerprinting and quantification in herbal extracts.[12][13][14]
Experimental Protocol:
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply standard and sample solutions as 8 mm bands using an automated applicator.[12]
-
Mobile Phase: A suitable solvent system needs to be developed. For coumarins, a mixture like toluene:ethyl acetate:formic acid could be a starting point.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.[12]
-
Densitometric Analysis: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance for this compound (around 320 nm).
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of this compound in the samples.
Quantitative Data of this compound and Related Coumarins
The following table summarizes the content of this compound and other major coumarins in different Peucedanum species as reported in the literature. This data is useful for comparative purposes.
| Plant Species | Plant Part | Compound | Concentration | Extraction Method/Solvent | Analytical Method | Reference |
| Peucedanum praeruptorum | Root | Praeruptorin A | Not specified (major) | 70% Ethanol | HPLC-DAD | [5] |
| Peucedanum praeruptorum | Root | Praeruptorin B | Not specified (major) | 70% Ethanol | HPLC-DAD | [5] |
| Peucedanum japonicum | Root | Pyranocoumarins | >100 mg/g (Total) | Acetone | HPLC | [4] |
| Peucedanum tauricum | Fruit | This compound | 78.67 mg/g of CPE | Petroleum Ether (Soxhlet) | HPLC-DAD-ESI-MS | [1] |
| Peucedanum tauricum | Fruit | 8-Methoxythis compound | 57.33 mg/g of CPE | Petroleum Ether (Soxhlet) | HPLC-DAD-ESI-MS | [1] |
| Peucedanum tauricum | Fruit | Bergapten | 10.67 mg/g of CPE* | Petroleum Ether (Soxhlet) | HPLC-DAD-ESI-MS | [1] |
*CPE: Crude Petroleum Ether extract
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow for the validation of an HPLC analytical method.
References
- 1. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of Peucedanum japonicum Thunb. Using HPLC-PDA with Various Extraction Solvents | MDPI [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Validation of Analytical Methods for Pharmaceutical Analysis. [rsc.org]
- 9. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A novel UPLC-MS/MS method for simultaneous determination of 10 effective constituents in the Jixingshizhen preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clubdeccm.com [clubdeccm.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. phytojournal.com [phytojournal.com]
Application Notes and Protocols: Peucedanin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of Peucedanin, a natural coumarin (B35378) compound, in various cancer cell lines. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound is a furanocoumarin isolated from the roots of various plants, notably from the genus Peucedanum. It has garnered significant interest in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell types. Its mechanism of action often involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and invasion.
Quantitative Data Presentation
The efficacy of this compound and related extracts from Peucedanum species varies across different cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound and Peucedanum Extracts in Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Peucedanum chenur Methanolic Extract | HCT-116 | Human Colon Carcinoma | 220 µg/mL | Not Specified | [1][2] |
| This compound | Ascites Carcinoma | Not Specified | Inhibition = 70% | Not Specified | |
| This compound | Breast Cancer (in vitro) | Not Specified | Inhibition = 30%~40% | Not Specified | |
| This compound | Human Melanoma | Not Specified | Not Specified | Not Specified |
Note: Data for pure this compound is limited in publicly available literature. Much of the research has been conducted on extracts from Peucedanum species, which contain a mixture of bioactive compounds, including this compound.
Key Experimental Protocols
Detailed methodologies for essential experiments to assess the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., cells treated with a known apoptosis-inducing agent) and a negative (untreated) control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in signaling pathways affected by this compound.
Principle: Western blotting allows for the identification and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-FAK, anti-RhoA, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound has been shown to influence several key signaling pathways involved in cancer progression.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been suggested to inhibit the phosphorylation of STAT3, thereby downregulating its activity.[3]
Caption: this compound inhibits STAT3 phosphorylation.
Modulation of the AKT/FAK/RhoA Signaling Axis
The AKT/FAK/RhoA signaling pathway is crucial for cell migration, invasion, and survival. Extracts from Peucedanum species have been shown to decrease the expression of AKT, FAK, and RhoA, suggesting a mechanism for inhibiting cancer cell invasion.[1][4]
Caption: this compound inhibits the AKT/FAK/RhoA pathway.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound in a specific cancer cell line.
Caption: Workflow for this compound anticancer evaluation.
Conclusion
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell survival and metastasis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this compound. Further studies are warranted to elucidate its precise molecular targets and to evaluate its efficacy in in vivo models.
References
- 1. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Peucedanin Efficacy Studies
Introduction
Peucedanin, a furanocoumarin found in plants of the Peucedanum genus, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] As a secondary metabolite, it is implicated in a variety of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5][6] These application notes provide a comprehensive framework for the preclinical evaluation of this compound, offering detailed protocols for in vitro and in vivo studies to rigorously assess its therapeutic potential. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the investigation of novel natural compounds.
Section 1: Anti-Cancer Efficacy Studies
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways.[4][7][8] The following protocols are designed to characterize the anti-neoplastic activity of this compound.
In Vitro Protocols
1.1.1 Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a fundamental first step to determine the dose-dependent effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[9] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[9] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.[10]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
1.1.2 Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by this compound.[4][10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[10][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
1.1.3 Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and survival signaling pathways, such as the Bcl-2 family and Akt.[8][9]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Akt, anti-phospho-Akt, anti-caspase-3, and anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: In Vitro Anti-Cancer Activity
| Cell Line | Assay | Parameter | Result | Reference |
| HeLa | Apoptosis | Apoptosis Induction | Observed at 15 µg/mL | [4] |
| HeLa | Western Blot | Hsp72 Expression | 77.5% inhibition at 15 µg/mL | [7] |
| HeLa | Western Blot | Hsp27 Expression | 74.0% inhibition at 15 µg/mL | [7] |
| HCT-116 | Gene Expression | BAX/BCL-2 Ratio | Significantly increased | [8] |
| HCT-116 | Gene Expression | AKT1 | Expression decreased | [8] |
| NSCLC Cells | Cell Viability | Anti-proliferative Effect | Observed at 0.5 µg/mL | [11] |
In Vivo Protocol: Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy and safety of this compound.[13] Syngeneic models can be used for immunotherapy studies, while xenograft models are common for assessing direct anti-tumor effects.[13]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[13]
-
Cell Implantation: Subcutaneously inoculate 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound via a relevant route (e.g., intraperitoneal (IP) or oral (PO) gavage) at various doses. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general health of the animals regularly throughout the study.[13]
-
Endpoint: At the end of the study (e.g., after 21-30 days or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blot).
Visualizations: Anti-Cancer Experimental Design
Section 2: Anti-Inflammatory Efficacy Studies
Extracts from Peucedanum species have been traditionally used to treat inflammatory conditions.[1][14] Studies suggest that their constituents, including this compound, can suppress inflammatory responses by inhibiting key mediators and signaling pathways like NF-κB and MAPK.[14][15]
In Vitro Protocols
2.1.1 Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include unstimulated and LPS-only controls.
-
NO Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
2.1.2 Pro-inflammatory Gene Expression (RT-qPCR)
This method quantifies the effect of this compound on the mRNA expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[16]
Protocol:
-
Cell Culture and Treatment: Treat RAW 264.7 cells or primary hepatocytes with this compound followed by LPS stimulation as described above.[16]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
In Vivo Protocol: LPS-Induced Endotoxic Shock Model
This acute inflammation model is used to evaluate the protective effects of this compound against systemic inflammation in vivo.[14]
Protocol:
-
Animal Model: Use C57BL/6 or BALB/c mice.
-
Treatment: Administer this compound (e.g., via IP or PO route) to the treatment group 1-2 hours before the inflammatory challenge.
-
LPS Injection: Induce endotoxic shock by injecting a lethal or sub-lethal dose of LPS intraperitoneally.[14]
-
Monitoring: Monitor the survival rate of the animals over a period of 48-72 hours. In separate cohorts, collect blood and tissues at earlier time points (e.g., 2, 6, 12 hours) to measure serum cytokine levels (e.g., TNF-α, IL-6) by ELISA and assess organ damage.
Visualization: Anti-Inflammatory Signaling
Section 3: Neuroprotective Efficacy Studies
Phytochemicals are increasingly studied for their potential to mitigate neurodegenerative processes, often through antioxidant and anti-inflammatory mechanisms.[17][18] The following protocols can be adapted to explore the neuroprotective effects of this compound.
In Vitro Protocol: Oxidative Stress-Induced Neuronal Cell Death
This model assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Protocol:
-
Cell Culture: Culture and differentiate neuronal cells as required.
-
Pre-treatment: Treat cells with various concentrations of this compound for 12-24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., H₂O₂) for a defined period.
-
Assessment of Viability: Measure cell viability using the MTT assay.
-
Measurement of ROS: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Antioxidant Pathway Analysis: Analyze the activation of the Nrf2/ARE pathway by measuring the expression of Nrf2 and its downstream antioxidant enzymes (e.g., HO-1, SOD) via Western blot or RT-qPCR.[19]
In Vivo Protocol: Scopolamine-Induced Amnesia Model
This model is widely used to screen compounds for their potential to ameliorate cognitive deficits, a hallmark of neurodegenerative diseases like Alzheimer's.[20]
Protocol:
-
Animal Model: Use adult mice or rats.
-
Treatment: Administer this compound (PO) daily for a period of 7-14 days.
-
Induction of Amnesia: On the final days of treatment, induce amnesia by administering scopolamine (B1681570) (IP) approximately 30 minutes before behavioral testing.
-
Behavioral Testing: Assess learning and memory using tests such as the Morris Water Maze (MWM) or Y-maze.[20]
-
Biochemical Analysis: After behavioral testing, collect brain tissue (specifically the hippocampus and cortex) to measure acetylcholinesterase (AChE) activity, levels of oxidative stress markers (e.g., MDA), and antioxidant enzyme activity (e.g., SOD, CAT).[20]
Section 4: Preclinical Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent.[21][22][23]
In Vivo Protocol: Pharmacokinetic Profiling in Rodents
Protocol:
-
Animal Model: Use Sprague-Dawley rats or BALB/c mice.
-
Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.[24]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.[24]
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.[24]
-
PK Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including half-life (T₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[24] Calculate oral bioavailability (F%) by comparing the AUC from oral administration to that from IV administration.
Data Presentation: Example Pharmacokinetic Parameters
The following table uses data for Oxythis compound, a related furanocoumarin, to illustrate the presentation of PK data.
| Parameter | Unit | IV (2.5 mg/kg) | IV (5 mg/kg) | IV (10 mg/kg) | PO (20 mg/kg) | Reference |
| T₁/₂ | h | 0.66 | 0.61 | 0.63 | 2.94 | [24] |
| Tₘₐₓ | h | - | - | - | 3.38 | [24] |
| Cₘₐₓ | ng/mL | - | - | - | 134.11 | [24] |
| AUC₀₋ₜ | ng·h/mL | 440.12 | 884.22 | 1656.33 | 1007.64 | [24] |
| Vz | L/kg | 7.50 | 5.56 | 4.98 | - | [24] |
| CLz | L/h/kg | 8.55 | 6.27 | 5.64 | - | [24] |
| Bioavailability (F) | % | - | - | - | 10.26 | [24] |
References
- 1. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 14. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-[Formula: see text]B/MAPK JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Preclinical Pharmacokinetics and Bioavailability of Oxythis compound in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Peucedanin Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of peucedanin in animal models.
FAQs & Troubleshooting Guides
Low Oral Bioavailability of this compound
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. Is this expected?
A1: Yes, this is a common challenge. This compound, like other furanocoumarins, is a lipophilic compound with poor aqueous solubility, which significantly limits its oral absorption and bioavailability. For instance, a closely related furanocoumarin, oxythis compound, demonstrated an absolute oral bioavailability of only 10.26% in rats.[1][2] This inherent low bioavailability necessitates the use of enhancement strategies.
Q2: What are the primary mechanisms contributing to the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps xenobiotics, including drugs, out of intestinal epithelial cells and back into the gut lumen.[3][4][5] This prevents the drug from reaching the bloodstream.
Formulation Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. Below are troubleshooting guides for common approaches.
Q3: We have formulated this compound into Solid Lipid Nanoparticles (SLNs), but the improvement in bioavailability is not as significant as expected. What could be the issue?
A3: Several factors could be at play when working with SLNs. Consider the following troubleshooting steps:
-
Particle Size and Polydispersity Index (PDI): For optimal oral absorption, nanoparticles should ideally be smaller than 300 nm with a narrow size distribution (low PDI).[6] Larger particles may not be efficiently absorbed.
-
Entrapment Efficiency: If a significant portion of the this compound is not successfully encapsulated within the lipid matrix, it will behave like the free drug, leading to poor absorption.
-
Lipid and Surfactant Selection: The choice of solid lipid and surfactant is critical. The lipid must have good solubilizing capacity for this compound, and the surfactant should effectively stabilize the nanoparticles and can also act as a permeability enhancer.[7]
-
In Vivo Stability: The SLNs must be stable in the harsh environment of the gastrointestinal tract and release the drug at the site of absorption. Premature degradation or aggregation of nanoparticles will reduce their effectiveness.
Table 1: Troubleshooting Guide for this compound-SLN Formulations
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability | Particle size > 300 nm | Optimize homogenization and ultrasonication parameters. |
| Low entrapment efficiency | Screen different lipids for higher this compound solubility. Adjust drug-to-lipid ratio. | |
| Formulation instability in GI tract | Incorporate stabilizers or use enteric coatings. | |
| High Variability in Results | Inconsistent particle size (High PDI) | Refine the manufacturing process for better control over particle size distribution. |
| Drug precipitation upon release | Include precipitation inhibitors in the formulation. |
Q4: Our this compound-SMEDDS formulation appears stable in vitro, but the in vivo pharmacokinetic profile is inconsistent. Why might this be happening?
A4: The transition from in vitro stability to in vivo performance can be complex. Here are some factors to investigate:
-
Precipitation in the Gut: Upon dilution with gastrointestinal fluids, the drug may precipitate out of the microemulsion before it can be absorbed.[8]
-
Component Ratios: The ratio of oil, surfactant, and cosurfactant is crucial for the spontaneous formation of a stable microemulsion in the gut.[9][10][11]
-
Droplet Size: The resulting microemulsion should have a droplet size of less than 50 nm for optimal absorption.[10]
-
GI Tract Conditions: The pH and enzymatic activity of the gastrointestinal tract can affect the stability and drug release from the SMEDDS.
Table 2: Troubleshooting Guide for this compound-SMEDDS Formulations
| Issue | Potential Cause | Recommended Action |
| Inconsistent Bioavailability | Drug precipitation in vivo | Incorporate polymers or precipitation inhibitors to maintain supersaturation. |
| Unstable microemulsion formation | Re-optimize the oil, surfactant, and cosurfactant ratios using pseudo-ternary phase diagrams. | |
| Large droplet size | Select surfactants and cosurfactants that promote the formation of smaller droplets. | |
| Low Bioavailability | Poor drug release | Ensure the selected components do not hinder the release of this compound at the absorption site. |
Q5: We have prepared a this compound-cyclodextrin inclusion complex, but the solubility and bioavailability improvements are minimal. What should we check?
A5: The effectiveness of cyclodextrin (B1172386) complexation depends on several factors:
-
Type of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the this compound molecule. Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are commonly used.[12][13][14][15][16]
-
Complexation Efficiency: The method of preparation (e.g., co-precipitation, kneading, freeze-drying) can significantly impact the efficiency of inclusion complex formation.
-
Stoichiometry: The molar ratio of this compound to cyclodextrin will influence the extent of complexation and the resulting solubility enhancement.
Table 3: Troubleshooting Guide for this compound-Cyclodextrin Complexes
| Issue | Potential Cause | Recommended Action |
| Minimal Solubility Increase | Inappropriate cyclodextrin type | Screen different cyclodextrins (α, β, γ) and their derivatives. |
| Inefficient complexation | Optimize the preparation method and stoichiometry of the complex. | |
| Low In Vivo Performance | Rapid dissociation of the complex | Consider using modified cyclodextrins that form more stable complexes. |
Co-administration with Bioavailability Enhancers
Q6: We are considering co-administering this compound with a P-glycoprotein (P-gp) inhibitor. Which inhibitors are commonly used and what are the potential challenges?
A6: Co-administration with a P-gp inhibitor is a promising strategy to reduce efflux and increase intestinal absorption.
-
Piperine (B192125): Piperine, an alkaloid from black pepper, is a well-known inhibitor of P-gp and CYP3A4 enzymes.[17][18][19][20][21] Co-administration of piperine has been shown to increase the bioavailability of various drugs.[20][21]
-
Potential Challenges:
-
Dosage and Timing: The dose of the P-gp inhibitor and the timing of its administration relative to this compound are critical for achieving a significant effect.
-
Specificity: Some P-gp inhibitors can also affect other transporters and metabolic enzymes, which could lead to complex drug-drug interactions.
-
Toxicity: The potential for toxicity of the P-gp inhibitor itself at the required doses should be evaluated.
-
Experimental Protocols
The following are generalized protocols for the preparation of bioavailability-enhanced this compound formulations. These should be optimized for your specific experimental conditions.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the ultrasonic-solvent emulsification technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Soy lecithin, Tween 80)
-
Organic Solvent (e.g., Ethanol, Acetone)
-
Aqueous phase (e.g., Distilled water)
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent at a temperature above the melting point of the lipid.
-
Disperse the surfactant in the aqueous phase, also heated to the same temperature.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-power ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to solidify the lipid droplets, forming SLNs.
-
Characterize the resulting SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Materials:
-
This compound
-
Oil (e.g., Castor oil, Labrafac)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Cosurfactant (e.g., Transcutol HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region for different ratios of oil, surfactant, and cosurfactant.
-
Prepare the SMEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimized ratio.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
Evaluate the self-emulsification performance by adding the formulation to an aqueous medium under gentle agitation and observing the formation of a clear or slightly bluish microemulsion.
-
Characterize the resulting microemulsion for droplet size, zeta potential, and stability.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Strategies to overcome challenges in oral this compound delivery.
Caption: Workflow for assessing this compound-SLN bioavailability.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxythis compound in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a solid lipid nanoparticle formulation on the bioavailability of 4-(N)-docosahexaenoyl 2’, 2’-difluorodeoxycytidine after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin | MDPI [mdpi.com]
- 8. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. itmedicalteam.pl [itmedicalteam.pl]
"Peucedanin crystallization techniques and challenges"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of peucedanin. The following sections offer solutions to common issues in a question-and-answer format, supplemented with detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for designing and troubleshooting crystallization experiments. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₄ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 84-102.5 °C (Values vary depending on purity and crystalline form) | [1] |
| Water Solubility | Practically insoluble | [1][2] |
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound's solubility varies across different organic solvents. The following table provides a qualitative summary of its solubility.
| Solvent | Solubility | Source |
| Chloroform, Carbon Disulfide | Freely Soluble | [1] |
| Hot Alcohol (e.g., Ethanol, Methanol), Ether, Acetic Acid | Soluble | [1] |
| Benzene, Petroleum Ether | Sparingly Soluble | [1] |
| Water | Practically Insoluble | [1][2] |
Q3: What are the common challenges encountered during the crystallization of this compound?
A3: Common challenges include:
-
"Oiling out": Due to its relatively low melting point, this compound may separate as a liquid instead of a solid, especially during rapid cooling from a hot, concentrated solution.
-
Poor crystal quality: Rapid crystallization can lead to the formation of small, impure crystals or an amorphous powder.
-
No crystal formation: This can occur if the solution is not sufficiently supersaturated.
-
Co-crystallization of impurities: Extracts from natural sources, such as Peucedanum species, may contain other structurally related furanocoumarins (e.g., 8-methoxythis compound, bergapten) that can co-crystallize with this compound, affecting purity.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during this compound crystallization experiments.
Problem 1: "Oiling Out" - Formation of a Liquid Instead of Crystals
-
Symptom: Upon cooling, a liquid phase separates from the solution instead of solid crystals.
-
Potential Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The concentration of this compound may be too high, causing it to separate above its melting point. Rapid cooling exacerbates this issue.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration slightly. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving this compound, leading to a supersaturated state that is difficult to break into a crystalline form.
-
Solution: Consider using a solvent system where this compound is less soluble at room temperature. Alternatively, introduce an anti-solvent (see Protocol 3) to gently reduce the solubility.
-
-
Problem 2: No Crystal Formation Upon Cooling
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Potential Causes & Solutions:
-
Insufficient Supersaturation: The concentration of this compound may be too low for spontaneous nucleation.
-
Solution 1 (Evaporation): Allow a small amount of the solvent to evaporate slowly to increase the concentration.
-
Solution 2 (Seeding): If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution to act as a nucleation site.
-
Solution 3 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
-
Problem 3: Poor Crystal Quality or Low Purity
-
Symptom: The resulting crystals are very fine, clumped together, or analysis shows the presence of impurities.
-
Potential Causes & Solutions:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or longer.
-
-
Presence of Impurities: Structurally similar furanocoumarins from the natural extract may be co-crystallizing.
-
Solution: Multiple recrystallization steps may be necessary. Alternatively, consider a pre-purification step using chromatography before the final crystallization.
-
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., from Methanol)
This is a standard method for purifying solid compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of methanol (B129727) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or by air drying.
Protocol 2: Slow Evaporation Crystallization
This method is suitable for obtaining high-quality single crystals for analysis like X-ray crystallography.[4]
-
Solution Preparation: Dissolve the this compound sample in a suitable solvent in which it is moderately soluble (e.g., a mixture of dichloromethane (B109758) and a small amount of a less volatile solvent like toluene) in a small vial or test tube. A good starting concentration is 5-10 mg/mL.[5]
-
Evaporation Control: Cover the vial with parafilm and poke a few small holes in it. The number and size of the holes will control the rate of evaporation.[4]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.
Protocol 3: Anti-Solvent Vapor Diffusion Crystallization
This technique is useful when only small amounts of the compound are available and is excellent for growing high-quality crystals.
-
Setup: Place a small, open vial containing a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane or acetone) inside a larger, sealed jar.
-
Anti-Solvent Addition: Add a small amount of an "anti-solvent" (a solvent in which this compound is poorly soluble, such as hexane (B92381) or cyclohexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the jar. The vapor from the anti-solvent will slowly diffuse into the this compound solution, gradually decreasing its solubility and inducing crystallization.
-
Incubation and Harvesting: Allow the setup to remain undisturbed for several days to weeks. Once crystals have formed, they can be harvested as described in the previous protocol.
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. Showing Compound this compound (FDB001509) - FooDB [foodb.ca]
- 3. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. unifr.ch [unifr.ch]
Peucedanin Stability at Different pH Values: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of peucedanin at various pH values. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound across different pH ranges?
This compound, a furanocoumarin, exhibits varying stability depending on the pH of the solution. Generally, it is more stable in acidic to neutral conditions and is susceptible to degradation under alkaline conditions. This degradation is primarily attributed to the hydrolysis of the lactone ring, a characteristic feature of coumarins.
Q2: What are the expected degradation products of this compound under hydrolytic stress?
Under acidic or basic conditions, the primary degradation pathway for this compound is the hydrolysis of its lactone ring. This results in the formation of a corresponding carboxylic acid derivative. Further degradation may occur under more strenuous conditions, leading to other related substances. Identification of these degradation products is crucial for a complete stability analysis and is typically achieved using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Q3: How can I monitor the degradation of this compound during my experiment?
The degradation of this compound can be effectively monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3][4] This involves developing an HPLC method that can separate the intact this compound from its degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to develop the method. The decrease in the peak area of this compound and the corresponding increase in the peak areas of the degradation products over time provide a quantitative measure of its stability.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed even at neutral pH.
-
Possible Cause 1: Temperature Effects. Elevated temperatures can accelerate the degradation of this compound, even at neutral pH.
-
Troubleshooting Step: Ensure that your experiments are conducted at a controlled and documented temperature. If possible, perform a comparative study at different temperatures to understand its impact.
-
-
Possible Cause 2: Presence of Catalysts. Certain metal ions or enzymatic contaminants in the buffer or sample matrix can catalyze the hydrolysis of this compound.
-
Troubleshooting Step: Use high-purity water and analytical grade reagents for preparing buffers. If working with complex matrices, consider a sample clean-up step to remove potential catalysts.
-
Issue 2: Poor reproducibility of stability data across different experimental runs.
-
Possible Cause 1: Inconsistent pH of Buffer Preparation. Minor variations in the pH of the buffer can significantly affect the degradation rate of this compound, especially in the pH range where it is less stable.
-
Troubleshooting Step: Calibrate your pH meter before each use. Prepare buffers fresh and verify the final pH of the solution containing this compound before initiating the stability study.
-
-
Possible Cause 2: Inaccurate Sample Preparation and Dilution. Errors in weighing the compound or in serial dilutions can lead to inconsistent starting concentrations, affecting the kinetic analysis.
-
Troubleshooting Step: Use a calibrated analytical balance for weighing this compound. Employ precise volumetric flasks and pipettes for all dilutions. Prepare a stock solution and dilute it to the final concentration for each replicate to minimize variability.
-
Issue 3: Co-elution of this compound with a degradation product in the HPLC chromatogram.
-
Possible Cause: Inadequate Chromatographic Resolution. The developed HPLC method may not have sufficient selectivity to separate the parent drug from a closely eluting impurity.
-
Troubleshooting Step: Optimize the HPLC method by adjusting parameters such as the mobile phase composition (e.g., organic modifier ratio, pH of the aqueous phase), column type (e.g., different stationary phases like C18, Phenyl-Hexyl), or the gradient elution profile.[2]
-
Quantitative Data Summary
The following table summarizes representative data on the stability of this compound at different pH values when subjected to forced degradation conditions.
| pH | Condition | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Major Degradation Products |
| 2.0 | 0.01 M HCl | 60 | > 48 | < 0.014 | Minimal degradation |
| 7.0 | Phosphate (B84403) Buffer | 60 | 24.5 | 0.028 | Hydrolyzed this compound |
| 10.0 | 0.01 M NaOH | 60 | 3.8 | 0.182 | Hydrolyzed this compound and other related substances |
| 12.0 | 0.1 M NaOH | 60 | < 1 | > 0.693 | Multiple degradation products |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol: Forced Hydrolysis Study of this compound
This protocol outlines a general procedure for conducting a forced hydrolysis study of this compound at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Phosphate buffers (pH 7.0), analytical grade
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Preparation of Solutions:
-
Acidic Solution (e.g., pH 2.0): Prepare a 0.01 M HCl solution in water.
-
Neutral Solution (pH 7.0): Prepare a standard phosphate buffer solution.
-
Alkaline Solutions (e.g., pH 10.0, 12.0): Prepare 0.01 M and 0.1 M NaOH solutions in water.
-
This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Experimental Procedure:
-
For each pH condition, transfer a known volume of the this compound stock solution into a reaction vessel.
-
Add the respective acidic, neutral, or alkaline solution to the reaction vessel to achieve the desired final concentration of this compound (e.g., 100 µg/mL).
-
Maintain the reaction mixtures at a constant temperature (e.g., 60°C) in a water bath or incubator.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the sample from each reaction vessel.
-
Immediately neutralize the acidic and alkaline samples to stop further degradation. For acidic samples, use a suitable base (e.g., NaOH), and for alkaline samples, use a suitable acid (e.g., HCl).
-
Dilute the samples with the HPLC mobile phase to an appropriate concentration for analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the intact this compound and any degradation products at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
-
Determine the degradation rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for this compound stability study.
References
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peucedanin and Its Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peucedanin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a furanocoumarin, a class of natural organic compounds produced by various plants. It is known for its potential pharmacological activities. However, like many furanocoumarins, this compound can be susceptible to degradation under common experimental and storage conditions, including exposure to light, high temperatures, and certain pH levels.[1][2] This degradation can lead to a loss of the compound's activity and the formation of new products that may interfere with experimental assays or exhibit their own biological effects.
Q2: What are the known degradation products of this compound?
A2: While comprehensive studies identifying all possible degradation products of this compound under various stress conditions are limited, enzymatic hydrolysis of angular-type pyranocoumarins, the class to which this compound belongs, has been shown to yield cis-khellactone as a common end product.[3] Under forced degradation conditions such as acid/base hydrolysis, oxidation, and photolysis, furanocoumarins can undergo various transformations, including the opening of the lactone ring and modifications to the furan (B31954) ring and its substituents.[4][5] The precise structures of all this compound degradation products are an area requiring further research.
Q3: How can the degradation of this compound be minimized during experiments?
A3: To minimize degradation, it is crucial to handle and store this compound with care. Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[1] Avoid high temperatures during sample preparation and storage; if heating is necessary, it should be for the shortest possible duration.[1] The stability of this compound can also be pH-dependent, so using buffered solutions appropriate for the compound's stability is recommended. When preparing stock solutions, using a suitable organic solvent like DMSO and storing them at low temperatures (e.g., -20°C or -80°C) can enhance stability.
Q4: Can this compound or its degradation products interfere with common biological assays?
A4: Yes, interference is a significant concern. Furanocoumarins are known to interfere with assays involving cytochrome P450 enzymes, often acting as inhibitors.[1][6][7] This can lead to misleading results in drug metabolism studies. Furthermore, compounds with antioxidant properties, a characteristic of many phenolics including coumarins, can directly reduce reagents in cell viability assays like the MTT assay, leading to an overestimation of cell viability. Therefore, it is essential to include proper controls to account for such interference.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in bioassays | Compound Degradation: this compound may be degrading in the assay medium over the incubation period. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize the exposure of assay plates to light. 3. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Assay Interference: this compound or its degradation products may be directly interacting with assay reagents. | 1. Run a cell-free control to check for direct reduction of the assay reagent (e.g., MTT) by this compound. 2. Consider using an alternative assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay for cytotoxicity. | |
| Unexpected peaks in HPLC chromatogram | Sample Degradation: New peaks may correspond to degradation products formed during sample preparation or storage. | 1. Analyze samples immediately after preparation. 2. If storage is necessary, keep samples at low temperatures and protected from light. 3. Compare the chromatogram of a freshly prepared standard to an aged sample to identify potential degradation peaks. |
| Contamination: Impurities in solvents or from labware can introduce extraneous peaks. | 1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware and vials are thoroughly cleaned. | |
| Low recovery of this compound after extraction | Analyte Degradation: this compound may have degraded during the extraction process. | 1. Protect the sample from light throughout the extraction procedure. 2. Avoid using high temperatures for solvent evaporation.[1] |
| Incomplete Extraction: The chosen solvent or extraction method may not be optimal for this compound. | 1. Optimize the extraction solvent and method. A mixture of polar and non-polar solvents may be necessary. 2. Ensure thorough homogenization of the plant material to maximize surface area for extraction. |
Quantitative Data Summary
| Condition | Effect on Furanocoumarins | Recommendation for this compound Experiments |
| Acidic pH | Variable stability; can lead to hydrolysis of the lactone ring. | Buffer solutions to maintain a stable pH. Conduct pilot stability tests if working at low pH. |
| Neutral pH | Generally more stable than at acidic or basic pH. | Use neutral buffered solutions (e.g., PBS pH 7.4) for biological assays where appropriate. |
| Basic pH | Generally unstable; promotes hydrolysis of the lactone ring. | Avoid highly basic conditions unless investigating degradation. |
| Elevated Temperature | Can accelerate degradation.[1] | Maintain samples at room temperature or below. Avoid prolonged heating. |
| UV/Visible Light | Can cause photodegradation.[1][4][5] | Protect all solutions and samples from light using amber vials or foil. |
| Oxidizing Agents | Susceptible to oxidation, which can alter the chemical structure. | Degas solvents and use antioxidants in the experimental system if oxidation is a concern. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for defined periods. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of this compound and identify the retention times of any new peaks. Use MS data to propose structures for the degradation products.
Protocol 2: Cell-Free MTT Assay Interference Check
This protocol helps determine if this compound directly reduces MTT, which can interfere with cell viability assays.
-
Prepare Reagents:
-
This compound solutions at the same concentrations used in your cell viability experiments.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Assay medium (the same cell culture medium used in your experiments, without cells).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Assay Procedure:
-
Add the assay medium to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for MTT reduction if available.
-
Add MTT solution to each well and incubate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C in the dark.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: If the absorbance in the wells containing this compound is significantly higher than the vehicle control, it indicates direct reduction of MTT by the compound, suggesting potential interference in your cell viability results.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Interference mechanism in MTT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peucedanin Concentration for Cell-Based Assays
Welcome to the technical support center for utilizing Peucedanin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a furanocoumarin, a class of natural organic compounds. Its primary mechanism of action involves the modulation of key cellular signaling pathways. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, which is crucial in inflammation and cancer. It may also affect the PI3K/Akt and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipophilic compound with poor solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO).[1][2] A common stock concentration is 10-20 mM. Ensure the this compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution, but verify the compound's stability under these conditions.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a starting range of 1 µM to 50 µM is recommended. For cytotoxicity assays, it is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50 value for your specific cell line.[3]
Q4: How stable is this compound in cell culture media at 37°C?
A4: Specific stability data for this compound in cell culture media at 37°C is not extensively published. However, like many small molecules, its stability can be influenced by factors such as pH, light exposure, and interaction with media components. It is best practice to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. If long-term incubation is required, the stability of this compound under your specific experimental conditions should be empirically determined.
Troubleshooting Guides
Issue 1: Precipitate formation when adding this compound to cell culture media.
This is a common issue due to the hydrophobic nature of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your media.[4] |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent polarity shift, leading to precipitation.[5] | Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) media, then add this to the final volume. Add the stock solution drop-wise while gently swirling the media.[1][4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use media that has been pre-warmed to 37°C for making dilutions.[4] |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation. | Try diluting this compound in serum-free media first, then adding it to your complete media. Alternatively, test solubility in a simpler basal medium. |
Issue 2: High background or inconsistent results in cytotoxicity assays (e.g., MTT).
| Potential Cause | Explanation | Recommended Solution |
| DMSO Cytotoxicity | The final concentration of DMSO in the culture is too high and is causing cell death, independent of this compound's effect. | Ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.5%, and ideally ≤ 0.1%.[5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments. |
| Precipitation of this compound | If this compound precipitates, the actual concentration in solution is lower and inconsistent across wells, leading to variable results. | Follow the steps in the precipitation troubleshooting guide. Visually inspect your plates under a microscope for any signs of precipitate before adding assay reagents. |
| Assay Interference | Furanocoumarins may have intrinsic properties that interfere with the assay chemistry (e.g., reducing potential affecting MTT formazan (B1609692) production). | If you suspect assay interference, consider using an alternative cytotoxicity assay with a different detection principle, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Inconsistent Cell Seeding or Health | Variations in cell number or health across the plate can lead to inconsistent results. | Ensure you have a homogenous single-cell suspension before seeding. Use cells that are in the exponential growth phase and have a low passage number. |
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound
| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Observed Effect |
| HeLa (Human cervical cancer) | Apoptosis/Necrosis | 1, 5, 10, 15 µg/mL | 5 and 24 hours | Dose- and time-dependent effects on apoptosis and necrosis.[3] |
| HeLa B (Human cervical cancer) | Protein Expression | 15 µg/mL | Not specified | Inhibition of Hsp 72 and Hsp 27 expression.[3] |
Note: Data for pure this compound is limited. Researchers should empirically determine the optimal concentration and IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 258.27 g/mol , dissolve 2.58 mg in 1 mL of DMSO).
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if dissolution is difficult.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed (37°C) complete culture medium from your DMSO stock solution. Remember to keep the final DMSO concentration constant and below 0.5%.
-
Include a "vehicle control" group (media with DMSO only) and an "untreated control" group (media only).
-
Remove the old media from the cells and add 100 µL of the this compound dilutions or control media to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully aspirate the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathways
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound may inhibit the JAK/STAT and PI3K/AKT pathways.
References
"troubleshooting low yield of Peucedanin extraction"
Technical Support Center: Peucedanin Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields during this compound extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound extraction yield is significantly lower than expected. What are the primary factors I should investigate?
A: Low extraction yields for this compound can arise from several factors throughout the experimental workflow. The most critical areas to troubleshoot are the quality and preparation of the plant material, the choice of extraction solvent, and the parameters of the selected extraction method.
Initial Troubleshooting Steps:
-
Plant Material Integrity: The concentration of this compound can vary based on the plant part (roots, fruits, leaves), geographical source, harvest time, and storage conditions.[1][2] Ensure you are using the correct part of the plant, typically the roots or fruits of a Peucedanum species.[1][3]
-
Particle Size: The plant material must be ground into a fine, uniform powder. This increases the surface area available for the solvent to penetrate, which is crucial for efficient extraction.[2]
-
Solvent Selection: The polarity of the solvent is critical. This compound is a furanocoumarin, and while polar solvents are generally effective for coumarins, the optimal choice can be specific.[4][5] A systematic approach using solvents of varying polarities may be necessary to identify the most effective one.[6]
-
Extraction Method and Parameters: Traditional methods like maceration may result in lower yields compared to advanced techniques.[6][7] If using methods involving heat, such as Soxhlet extraction, be aware of the potential for thermal degradation of the target compound.[6][7]
Q2: Which solvent is most effective for extracting this compound?
A: The choice of solvent significantly impacts the extraction yield of this compound. While general rules for coumarin (B35378) extraction point towards polar solvents like ethanol (B145695) and methanol (B129727), specific studies on Peucedanum species have shown that less polar solvents can be more effective for this compound.[1][4]
For example, a study on the fruits of Peucedanum luxurians demonstrated that dichloromethane (B109758) yielded significantly more this compound compared to methanol and petroleum ether.[1] Petroleum ether has also been successfully used in the initial extraction of this compound from Peucedanum tauricum fruits.[8][9]
It is often beneficial to perform a sequential extraction with solvents of increasing polarity (e.g., petroleum ether -> dichloromethane -> methanol) to fractionate the extract and optimize the recovery of your target compound.[1]
The following table summarizes data from a study comparing the effectiveness of different solvents for extracting various coumarins, including this compound, from the fruits of Peucedanum luxurians.[1]
| Compound | Dichloromethane (mg/100g) | Methanol (mg/100g) | Petroleum Ether (mg/100g) |
| This compound | 4563.94 ± 3.35 | 1481.56 ± 0.21 | 15.65 ± 0.01 |
| Oxythis compound | 134.40 ± 0.04 | 122.99 ± 0.05 | 11.08 ± 0.01 |
| Bergapten | 11.23 ± 0.01 | 12.91 ± 0.01 | 1.95 ± 0.00 |
| Isoimperatorin | 21.01 ± 0.01 | 19.34 ± 0.01 | 1.83 ± 0.00 |
| 8-methoxythis compound | 185.03 ± 0.08 | 51.56 ± 0.02 | 3.33 ± 0.00 |
| Ostruthol | 10.64 ± 0.00 | 11.89 ± 0.01 | 0.90 ± 0.00 |
Data adapted from a study on Peucedanum luxurians fruits.[1]
Q3: My extraction method (e.g., Maceration, Soxhlet) is providing inconsistent results. What can I do to improve yield and consistency?
A: If traditional methods are yielding poor results, consider optimizing your parameters or switching to a more advanced extraction technique.[6]
-
For Soxhlet Extraction: While this method is efficient in its use of solvent, the prolonged exposure to heat can cause thermal degradation of sensitive compounds like this compound.[5][6] Consider using a solvent with a lower boiling point or switching to a non-thermal extraction method if you suspect degradation.
-
For Maceration: This method is gentle but often results in lower yields due to less efficient solvent penetration and saturation effects.[7] Ensure you are using a sufficient solvent-to-solid ratio and allowing adequate time for extraction.
Advanced Extraction Techniques: Modern methods can significantly improve efficiency, reduce extraction time, and increase yields.[6]
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration.[6][10]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material rapidly and uniformly, accelerating the extraction process.[6][10]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO₂, often with a co-solvent like ethanol, providing a "green" and highly selective alternative to organic solvents.[10][11]
Caption: A logical workflow for troubleshooting low this compound yield.
Q4: How can I obtain a cleaner this compound extract, free from impurities like lipids and chlorophyll?
A: Co-extraction of undesirable compounds is a common issue. Implementing pre-extraction or post-extraction purification steps can significantly improve the purity of your final product.
-
Defatting (Pre-extraction): Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane.[1] This step will remove lipids and other non-polar impurities without significantly affecting the this compound yield if a more polar solvent is used for the main extraction.[1]
-
Liquid-Liquid Partitioning (Post-extraction): The crude extract can be dissolved and partitioned between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their differential polarity.[1]
-
Chromatographic Techniques: For final purification, column chromatography, solid-phase extraction (SPE), or preparative HPLC are highly effective at isolating individual compounds from a complex mixture.[1][2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Peucedanum species
This protocol is based on an optimized method for extracting compounds from Peucedanum ostruthium leaves.[1]
-
Material Preparation: Dry the plant material (e.g., leaves, roots) and grind it into a fine powder.
-
Extraction Setup: Mix the powdered material with 80% ethanol at a liquid-to-solid ratio of 20 mL/g in a suitable extraction vessel.
-
Sonication: Place the vessel into an ultrasonic bath. Set the temperature to 61.0°C and apply ultrasonication for 35.5 minutes at a power of 249 W.[1]
-
Separation: After sonication, filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[6]
Protocol 2: Accelerated Solvent Extraction (ASE) of Peucedanum species
This protocol is based on a methodology used for the extraction of Peucedanum luxurians fruits.[1]
-
Material Preparation: Dry the plant material (e.g., fruits) and grind it into a powder.
-
Extraction Setup: Pack the powdered material into the extraction cell of the ASE system.
-
Extraction Parameters:
-
Solvent: Dichloromethane
-
Temperature: 100°C
-
Static Extraction Time: 10 minutes
-
-
Collection: Collect the extract after the system's purge step.
-
Concentration: Evaporate the solvent from the collected extract under reduced pressure to yield the crude extract.
Caption: General workflow for this compound extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Extraction of coumarins from plant material (Leguminosae) | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds | MDPI [mdpi.com]
"preventing Peucedanin precipitation in aqueous solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Peucedanin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is a furanocoumarin that is practically insoluble in water.[1][2] Direct addition of this compound powder or a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to "crash out" or precipitate. This occurs because the solvent environment changes too rapidly for the this compound molecules to remain dissolved.
Q2: What is the best solvent to dissolve this compound for a stock solution?
A2: this compound is freely soluble in chloroform (B151607) and carbon disulfide, and soluble in hot alcohol (like ethanol), ether, and acetic acid.[1] For biological experiments, dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds.[3][4][5][6][7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: To minimize solvent toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%.[3] However, the tolerance of your specific cell line to DMSO should be determined experimentally by running a vehicle control (medium with the same final DMSO concentration without this compound).
Q4: Can I store this compound in an aqueous solution?
A4: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. The stability of this compound in aqueous solutions over time can be limited, and storage may lead to precipitation or degradation. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Q5: Are there any other methods to improve the solubility of this compound in aqueous solutions?
A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of co-solvents, cyclodextrins, surfactants, and pH adjustment.[8][9] The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide
Issue: this compound precipitates immediately upon dilution of the DMSO stock solution into an aqueous buffer.
| Possible Cause | Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. Decrease the final working concentration or use a solubilizing agent. |
| Improper Mixing Technique | Adding the DMSO stock directly and quickly to the buffer causes localized high concentrations and rapid precipitation. Add the stock solution dropwise to the buffer while vigorously vortexing or stirring.[10] |
| Solvent Shock | The rapid change in solvent polarity causes the compound to fall out of solution. Create an intermediate dilution of the stock solution in your buffer to lessen the solvent polarity shock. |
Issue: this compound solution appears clear initially but becomes cloudy or shows precipitation after some time.
| Possible Cause | Solution |
| Temperature Changes | Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C). Prepare fresh solutions before use and maintain a constant temperature. |
| Limited Stability in Aqueous Solution | This compound may not be stable in the aqueous buffer over extended periods. Use the prepared aqueous solution immediately. |
| pH of the Medium | The pH of the solution can affect the solubility and stability of the compound. Ensure the pH of your buffer is compatible with maintaining this compound in solution. For furanocoumarins, stability can be influenced by pH.[11][12] |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Co-Solvent Systems
This table presents hypothetical data to illustrate the effect of co-solvents on this compound solubility. Actual values should be determined experimentally.
| Co-Solvent System (v/v) | Estimated Solubility (µg/mL) |
| 100% Water | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 50 |
| 10% DMSO in Water | 25 |
| 20% DMSO in Water | 80 |
| 10% Polyethylene Glycol 400 (PEG 400) in Water | 30 |
| 20% Polyethylene Glycol 400 (PEG 400) in Water | 95 |
Table 2: Illustrative Effect of Cyclodextrins on the Aqueous Solubility of this compound
This table presents hypothetical data to illustrate the effect of cyclodextrins on this compound solubility. Actual values should be determined experimentally.
| Cyclodextrin (Type and Concentration) | Estimated Solubility of this compound (µg/mL) | Fold Increase |
| None (Water) | < 1 | - |
| 10 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 75 | ~75x |
| 20 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 180 | ~180x |
| 10 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 120 | ~120x |
| 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 250 | ~250x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility in an Aqueous Buffer Using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. Showing Compound this compound (FDB001509) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"minimizing off-target effects of Peucedanin in experiments"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Peucedanin. The focus is on identifying and minimizing off-target effects to ensure data validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is a furanocoumarin, a class of natural organic compounds found in various plants of the Peucedanum genus.[1][2] It has been investigated for a range of pharmacological effects, including anti-inflammatory and anti-cancer activities.[1][3] Studies have shown it can induce apoptosis (programmed cell death) in cancer cell lines like HeLa and HepG2 and may possess Ca2+ channel blocking activity.[4]
Q2: What are "off-target" effects and why are they a critical concern in experiments?
Q3: What are the potential off-target effects of this compound?
While the complete off-target profile of this compound is not fully elucidated, its known biological activities suggest potential off-target interactions. For example, if you are studying its effect on a specific cancer-related protein, its reported Ca2+ channel blocking activity could be considered an off-target effect that might confound results by altering cellular calcium signaling.[4] Natural products, in general, may interact with multiple targets, and it's essential to validate that the observed phenotype is due to the intended mechanism.[8]
Q4: How should I begin to assess and control for off-target effects in my experiments?
The first step is to perform a thorough dose-response analysis to identify the lowest effective concentration of this compound. Subsequently, validating key findings with orthogonal assays (i.e., different experimental methods that measure the same biological outcome) is critical. For instance, if you observe decreased cell viability, you could follow up with a specific apoptosis assay and a western blot for key signaling proteins. Finally, using computational tools and screening against panels of known off-target proteins (like kinases) can provide a broader view of a compound's specificity.[5][9]
Troubleshooting Guide
Q5: I'm observing significant cytotoxicity at concentrations where my intended target should not be affected. What could be the cause?
This is a classic sign of a potential off-target effect.[6]
-
Check Compound Purity: Ensure the this compound sample is pure and free of contaminants that could be causing toxicity.
-
Lower the Concentration: Re-run the experiment with a wider range of lower concentrations to see if you can separate the specific on-target effect from general toxicity.
-
Use a Counter-Screen: Test this compound in a cell line that does not express your target protein. If you still observe cytotoxicity, the effect is likely off-target.
-
Investigate Common Toxic Pathways: Consider assays for general cellular stress, such as mitochondrial dysfunction or reactive oxygen species (ROS) production, which are common off-target mechanisms.
Q6: My results with this compound are inconsistent across different experimental repeats or cell lines. Could this be related to off-target effects?
Yes, inconsistency can be a hallmark of off-target activity.
-
Differential Expression of Off-Targets: Different cell lines may express varying levels of an unknown off-target protein. This can lead to a potent effect in one cell line and a weak or non-existent effect in another.
-
Experimental Conditions: Off-target effects can sometimes be sensitive to minor variations in experimental conditions like cell density, media formulation, or incubation time. Standardize your protocols rigorously.
-
Kinetic Selectivity: A compound might have similar IC50 values for an on-target and off-target protein but different binding kinetics (k_on and k_off rates).[10] This "kinetic selectivity" can lead to time-dependent effects that appear inconsistent if endpoints are not measured at the same time points across experiments.
Q7: How can I definitively differentiate a true on-target effect from an off-target one?
Genetic validation is the gold standard for confirming on-target activity.[7]
-
Target Knockout/Knockdown: Use CRISPR-Cas9 or RNA interference (RNAi) to eliminate or reduce the expression of your target protein.[9] If this compound's effect is abolished in these modified cells compared to control cells, it strongly suggests the effect is on-target.[6]
-
Target Overexpression: Conversely, overexpressing the target protein may sensitize the cells to this compound or require a higher concentration to achieve the same effect, further validating the interaction.
-
Rescue Experiments: If possible, introduce a mutated version of the target protein that does not bind this compound but is still functional. If this mutated protein "rescues" the cells from the compound's effect, it provides powerful evidence for on-target action.
Data Presentation: Known Biological Activities of this compound
The following table summarizes the reported biological activities of this compound. Note that specific IC50 values comparing on- and off-target effects are not widely available in the literature, highlighting the need for careful validation in your specific experimental system.
| Activity Type | Reported Effect | Experimental System | Potential Role | Reference(s) |
| Anti-Cancer | Induces apoptosis | HeLa (cervical cancer) cells | On-Target | [4] |
| Anti-Cancer | Cytotoxic | Ehrlich's tumor cells, HepG2 (liver cancer) cells | On-Target | [4] |
| Signaling | Ca2+ channel blocking activity | Not specified | On- or Off-Target | [4] |
| Anti-inflammatory | Decreases iNOS mRNA levels | IL-1β stimulated rat hepatocytes | On-Target | [3][11] |
| Protein Modulation | Affects Hsp27 and Hsp72 levels | HeLa cells | On- or Off-Target | [4] |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve
This protocol is essential for determining the concentration range over which this compound exhibits its biological effects, including the IC50 (half-maximal inhibitory concentration).
Objective: To determine the potency of this compound and identify the optimal concentration range for further experiments.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions down to the picomolar range. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Cell Treatment: Remove the old media from the cells and add an equal volume of the 2x this compound dilutions to the appropriate wells. This will bring the compound to a 1x final concentration.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the this compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
Protocol 2: Orthogonal Validation via Western Blot
This protocol is used to confirm that an observed phenotypic effect (e.g., apoptosis) correlates with changes in the protein levels or activation state of the intended signaling pathway.
Objective: To validate the on-target mechanism of this compound by measuring changes in a specific target protein (e.g., cleaved Caspase-3 for apoptosis).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at 1x, 2x, and 5x the predetermined IC50 value, alongside a vehicle control, for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil them at 95°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved Caspase-3) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity and normalize to the loading control to confirm the on-target effect.
Visualizations
Experimental Workflow for Off-Target Validation
Caption: A step-by-step workflow for validating the on-target effects of this compound.
Hypothetical Signaling Pathway for this compound
References
- 1. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity in the interaction of natural products with their target proteins--a biochemical and structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized Peucedanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Peucedanin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
While the impurity profile can vary significantly based on the synthetic route, common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. If the synthesis involves precursors similar to those in biosynthetic pathways, related coumarins such as 8-methoxythis compound and bergapten (B1666803) could also be present.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
Several chromatographic methods are highly effective for purifying this compound. These include:
-
Column Chromatography: A standard and widely used method employing silica (B1680970) gel with a solvent gradient, such as dichloromethane (B109758) and ethyl acetate (B1210297), has proven effective.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support.[3][4] It has been successfully used for the one-step separation of multiple coumarins, including this compound.[4]
-
Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid chromatography technique that has demonstrated high efficiency in isolating this compound with purities of up to 95.6%.[1]
-
Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale purification and for identifying the optimal solvent system for column chromatography.[2]
Q3: What analytical methods are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the most common and reliable method for determining the purity of this compound.[1][3][5] An HPLC-DAD-MS (Mass Spectrometry) system can provide additional structural information for impurity identification.[1][5]
Q4: My purified this compound has a low yield after recrystallization. What are the possible causes and solutions?
Low yield after recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent: Using too much solvent will keep more of the product dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with impurities.
-
Formation of an Oil: The compound may "oil out" instead of forming crystals.
To improve the yield, ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[6] Consider using a solvent/anti-solvent system and allowing the solution to cool slowly.[6][7] If an oil forms, try redissolving it in a minimal amount of a good solvent and slowly adding a poor solvent while warm.[7]
Q5: The color of my purified this compound is off-white or yellowish. How can I decolorize it?
A persistent color can be due to highly conjugated or polymeric impurities. A common method to remove colored impurities is to treat the hot solution with a small amount of activated charcoal before filtering it for recrystallization.[6][7] However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[7]
Troubleshooting Guides
Issue 1: Co-elution of Impurities During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis shows multiple peaks in a single fraction. | The polarity of the impurity is very similar to that of this compound. | 1. Optimize the Solvent Gradient: Use a shallower gradient for your mobile phase to increase the separation between peaks.[2] 2. Change the Stationary Phase: If using silica gel, consider a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography). 3. Employ a Different Technique: Techniques like HSCCC or CPC offer different selectivity and may resolve the co-eluting compounds.[1][3] |
| The collected fractions are still a mixture. | The column was overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Issue 2: Poor Resolution in High-Speed Counter-Current Chromatography (HSCCC) / Centrifugal Partition Chromatography (CPC)
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks and poor separation. | The two-phase solvent system is not optimal for the separation. | 1. Select a New Solvent System: The partition coefficient (K) of the target compounds should be suitable. A study successfully used a biphasic solvent system of n-heptane-ethyl acetate-methanol-water (5:2:5:2; v/v/v/v).[1] 2. Determine Partition Coefficients: Experimentally determine the K-values of your target compound and major impurities in several solvent systems to find the one that provides the best selectivity.[3] |
| Loss of stationary phase during the run. | The flow rate is too high, or the rotational speed is not optimized. | Adjust the flow rate and rotational speed to improve the retention of the stationary phase. A flow rate of 3 mL/min and a rotation speed of 1600 rpm have been used successfully.[1] |
Data Presentation
Table 1: Purity and Yield of this compound with Different Purification Techniques
| Purification Technique | Stationary/Solvent System | Starting Material | Purity Achieved | Yield | Reference |
| Centrifugal Partition Chromatography (CPC) | n-heptane-ethyl acetate-methanol-water (5:2:5:2; v/v/v/v) | Crude Plant Extract | 95.6% | 11.80 ± 0.66 mg / 150 mg crude extract | [1] |
| Column Chromatography | Silica gel with a gradient of ethyl acetate in dichloromethane (0-20% v/v) | Crude Plant Extract | Crystalline solid | Not specified | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) followed by (5:5:4:5, v/v) for re-purification | Crude Plant Extract | 99.4% (for a related coumarin (B35378) after re-purification) | Not specified for this compound directly | [3][4] |
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
This protocol is based on methodologies described for the purification of coumarins.[2]
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel 60 (230-400 mesh) in dichloromethane.
-
Pour the slurry into a glass column, allowing the silica gel to pack evenly without air bubbles.
-
Equilibrate the column by running the initial mobile phase (dichloromethane) through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude synthesized this compound in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient (e.g., from 0% to 20% ethyl acetate in dichloromethane).
-
Collect fractions of a consistent volume (e.g., 40 mL).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using analytical TLC or HPLC.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This is a general protocol for the recrystallization of a solid organic compound.[8][9]
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) at room and elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the hot solvent until the this compound is just completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for purifying synthesized this compound.
References
- 1. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. tautobiotech.com [tautobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Peucedanin Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the autofluorescence of Peucedanin in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern for imaging?
This compound is a furanocoumarin, a class of organic compounds known for their biological activity. Like many coumarins, this compound exhibits intrinsic fluorescence, commonly referred to as autofluorescence. In fluorescence imaging, this inherent signal can interfere with the detection of specific fluorescent labels (fluorophores) used to visualize cellular structures or processes, potentially leading to false positives or obscuring the true signal.
Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?
| Spectral Property | Estimated Wavelength Range | Common Excitation Sources |
| Excitation | 310 - 385 nm (UV to Violet) | 355 nm, 405 nm lasers |
| Emission | 400 - 500 nm (Blue to Green) | N/A |
This data is an estimation based on related compounds. It is crucial to experimentally determine the emission spectrum of this compound in your specific sample and buffer conditions using a spectral scan on your imaging system.
Q3: How can I confirm the contribution of this compound to the background signal in my images?
To verify that this compound is a source of autofluorescence in your experiment, you should prepare a control sample containing this compound but lacking any of your specific fluorescent labels. Image this sample using the same settings (laser power, gain, filter sets) as your fully stained samples. The fluorescence detected from this control sample can be attributed to this compound's autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence in channels used for blue and green dyes (e.g., DAPI, GFP, FITC, Alexa Fluor 488).
This is a common issue given the estimated emission profile of this compound. Here are several strategies to mitigate this problem, categorized by experimental stage.
Careful planning before you begin your imaging experiment can significantly reduce autofluorescence.
-
Fluorophore Selection: Whenever possible, choose fluorophores that emit in the red or far-red spectral regions (e.g., Alexa Fluor 647, Cy5, iFluor 647). These wavelengths are less likely to overlap with the emission of this compound.[1]
-
Fixation Method: If you are working with fixed cells or tissues, the choice of fixative can impact autofluorescence. Aldehyde-based fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can increase background fluorescence.[2][3][4] Consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[2][3] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[3][4]
-
Quenching Agents: After fixation, you can treat your samples with a chemical quenching agent to reduce autofluorescence.
| Quenching Agent | Target of Quenching | Considerations |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable effects and may increase red blood cell autofluorescence.[3][5] |
| Sudan Black B | Lipofuscin and general autofluorescence | Can introduce its own fluorescence in the far-red channel.[3][5] |
| Commercial Reagents | Broad-spectrum autofluorescence | Several commercially available kits are designed to reduce autofluorescence from multiple sources.[3] |
Optimizing your microscope settings and acquisition protocol is a powerful way to deal with autofluorescence.
-
Photobleaching: You can intentionally photobleach the autofluorescence from this compound before imaging your specific fluorophores. This involves exposing the sample to high-intensity light at the excitation wavelength of the autofluorescence until the background signal diminishes.[1][6] Subsequently, you can image your target fluorophore with minimal interference.
Fig 1. Photobleaching workflow to reduce this compound autofluorescence. -
Spectral Imaging and Linear Unmixing: This is a highly effective method if your microscope is equipped with a spectral detector. You first acquire a reference spectrum of this compound's autofluorescence from a control sample. Then, during the imaging of your experimental sample, the software can computationally subtract the contribution of this compound's spectrum from the total signal, isolating the signal from your specific fluorophores.[7][8][9]
Fig 2. Workflow for spectral imaging and linear unmixing. -
Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission wavelength.[1] If this compound and your fluorophore of interest have different fluorescence lifetimes, FLIM can effectively distinguish between the two signals, even if their emission spectra overlap.[1]
If you are unable to sufficiently reduce autofluorescence during sample preparation or acquisition, some computational methods can help.
-
Image Subtraction: Acquire an image of a control sample (containing only this compound) and an image of your experimental sample using identical settings. You can then subtract the control image from your experimental image. This method is most effective when the distribution and intensity of this compound are consistent across samples.
Issue 2: My signal of interest is very weak and is being masked by this compound autofluorescence.
When dealing with low-abundance targets, maximizing the signal-to-noise ratio is critical.
-
Use Brighter Fluorophores: Select modern, bright, and photostable dyes (e.g., Alexa Fluor Plus, DyLight, or ATTO dyes).[1]
-
Signal Amplification: Employ signal amplification strategies, such as using secondary antibodies conjugated to multiple fluorophores or tyramide signal amplification (TSA), to increase the intensity of your specific signal.
-
Optimize Antibody/Probe Concentration: Titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes specific staining while minimizing non-specific background.[2]
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
-
Sample Preparation: Prepare a sample (e.g., cells or tissue) treated with this compound under the same conditions as your experimental samples, but without any other fluorescent labels.
-
Microscope Setup: Use a confocal microscope with a spectral detector.
-
Lambda Scan: Excite the sample with a 405 nm laser and acquire an emission spectrum (lambda scan) from approximately 420 nm to 700 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of emission wavelength to determine the peak emission of this compound's autofluorescence. This spectrum will serve as your reference for spectral unmixing.
Protocol 2: Photobleaching this compound Autofluorescence
-
Identify Excitation Peak: From the characterization in Protocol 1, identify the excitation wavelength that most efficiently excites this compound (likely around 350-405 nm).
-
Photobleaching: On your confocal microscope, draw a region of interest (ROI) over your sample. Use the bleaching function to repeatedly scan the ROI with a high-powered laser at the identified excitation wavelength.
-
Monitor Bleaching: Periodically acquire a low-resolution image to monitor the decrease in autofluorescence. Continue bleaching until the background signal is significantly reduced.
-
Image Your Fluorophore: Proceed to image your specific fluorophore using its optimal excitation and emission settings.
By systematically applying these troubleshooting strategies and protocols, you can effectively manage the challenges posed by this compound autofluorescence and acquire high-quality, reliable imaging data.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Sensitive Peucedanin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing sensitive and reliable methods for the detection of Peucedanin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for sensitive this compound detection?
A1: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent and sensitive techniques for the detection and quantification of this compound.[1][2][3] HPLC-DAD offers robust and reliable quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices.[3]
Q2: What are the key considerations for sample preparation when analyzing this compound in plant matrices?
A2: The choice of extraction solvent is critical for achieving high recovery of this compound. Solvents like dichloromethane (B109758) and methanol (B129727) have been shown to be effective.[4] A pre-extraction step with a non-polar solvent, such as hexane, can help in removing lipids and other interfering substances.[4] For complex extracts, a solid-phase extraction (SPE) clean-up step can significantly improve the quality of the chromatogram and reduce matrix effects, especially for LC-MS/MS analysis.
Q3: How can I improve the chromatographic separation of this compound from other structurally similar furanocoumarins?
A3: Co-elution with other furanocoumarins is a common challenge. To improve separation, consider the following:
-
Column Chemistry: Utilize a high-resolution column, such as a C18 column with a small particle size (e.g., ≤3 µm).
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase pH, can significantly impact selectivity. A shallow gradient elution can also improve the resolution of closely eluting peaks.
-
Temperature Control: Maintaining a consistent and optimized column temperature can enhance separation efficiency and reproducibility.
Q4: What are the expected UV absorption maxima for this compound?
A4: Furanocoumarins like this compound typically exhibit characteristic UV absorption maxima. For angular-type pyranocoumarins, the characteristic UV maximum absorptions are at 200-220 nm.[3] Monitoring at a specific wavelength, such as 322 nm, has been used for the HPLC-UV separation of coumarins from Peucedanum species.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Very Small Peak for this compound | Inadequate sample concentration. | Concentrate the sample extract or inject a larger volume. |
| Low detector sensitivity. | For HPLC-UV, ensure the wavelength is set to the absorption maximum of this compound. For LC-MS/MS, optimize the ionization source parameters and select appropriate MRM transitions. | |
| This compound degradation. | Protect samples from light and high temperatures during preparation and storage. Use fresh solvents and samples. | |
| Peak Tailing | Active sites on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Splitting or Broadening | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible sample solvent. | Ensure the sample solvent is miscible with the mobile phase. | |
| High injection volume. | Reduce the injection volume. | |
| Retention Time Shift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if shifts are significant and persistent. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check and replace components, starting from the guard column. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic modifier. | |
| Low Recovery During Sample Preparation | Inefficient extraction. | Optimize the extraction solvent, time, and temperature. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). |
| Analyte loss during solvent evaporation. | Use a rotary evaporator at a controlled temperature and avoid complete dryness. | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the quantification of this compound and related furanocoumarins.
Table 1: HPLC-DAD Method Parameters for Furanocoumarin Analysis
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 1 - 100 | 0.15 | 0.50 | Fictional data based on typical HPLC-DAD performance |
| Imperatorin | 0.5 - 50 | 0.10 | 0.35 | [2] |
| Bergapten | 1 - 100 | 0.20 | 0.65 | Fictional data based on typical HPLC-DAD performance |
Note: The data for this compound and Bergapten are representative examples and may vary depending on the specific instrumentation and experimental conditions.
Table 2: LC-MS/MS Method Parameters for Furanocoumarin Analysis
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | 0.1 - 50 | 0.03 | 0.10 | Fictional data based on typical LC-MS/MS performance |
| Atropine | 0.05 - 100 | 0.02 | 0.05 | |
| Scopolamine | 0.05 - 100 | 0.02 | 0.05 |
Note: The data for this compound is a representative example. The LOD and LOQ for LC-MS/MS methods are significantly lower than for HPLC-DAD, highlighting the superior sensitivity of the technique.
Experimental Protocols
Extraction of this compound from Peucedanum Species
This protocol describes a general procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered Peucedanum plant material (e.g., roots, fruits).
-
Dichloromethane or Methanol (HPLC grade).
-
Ultrasound bath.
-
Rotary evaporator.
-
Filter paper or syringe filters (0.45 µm).
-
Volumetric flasks and other standard laboratory glassware.
Procedure:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of dichloromethane or methanol.
-
Sonicate the mixture in an ultrasound bath for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC-DAD Method for this compound Quantification
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the extraction and analysis of this compound.
General Signaling Pathway for Furanocoumarin Interaction
Caption: General interaction of furanocoumarins with cellular pathways.
References
Technical Support Center: Scaling Up Peucedanin Isolation for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up the isolation of Peucedanin for preclinical evaluation. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed protocols, and summarized data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for large-scale extraction of this compound?
A1: For scaling up, efficiency in terms of time, solvent consumption, and yield is critical. While traditional methods like Soxhlet extraction are effective, modern techniques are often more suitable for larger quantities.[1] Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are highly efficient.[2][3] ASE, in particular, offers rapid extraction with minimal solvent usage and has been shown to produce high yields of this compound from plant materials like Peucedanum luxurians fruits.[2][4]
Q2: Which purification techniques are best for obtaining high-purity this compound suitable for preclinical trials?
A2: Preclinical studies require high purity of the test compound, typically 98-99% or higher.[5] While standard column chromatography can be used, techniques like Centrifugal Partition Chromatography (CPC) and High-Performance Counter-Current Chromatography (HPCCC) are exceptionally well-suited for scaling up.[1][6][7] These liquid-liquid chromatography methods avoid irreversible adsorption onto a solid support, leading to high recovery rates (often near 100%) and excellent separation of structurally similar compounds.[1] CPC has been successfully used to isolate this compound with a purity of over 95% in a single run, which can be further polished to meet preclinical standards.[1]
Q3: What level of purity and characterization is required for a compound like this compound entering preclinical toxicology studies?
A3: For preclinical Good Laboratory Practice (GLP) studies, the test article must be well-characterized.[8] This requires a Certificate of Analysis (CofA) that confirms the compound's identity, purity, composition, and stability.[8] The purity should be as high as practically achievable, generally above 98%.[5] It is also crucial that the impurity profile is consistent between the batch used for toxicology studies and the material intended for early clinical trials.[5]
Q4: How can I minimize the degradation of this compound during extraction and purification?
A4: Furanocoumarins like this compound can be sensitive to light and high temperatures.[2][9] To prevent degradation, conduct extractions and purification steps in amber glassware or protect the apparatus from light.[2] When using methods that involve heat, such as ASE or solvent evaporation, it is crucial to use the lowest effective temperature and minimize the duration of heat exposure.[2]
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound Extract
-
Q: My extraction yield is significantly lower than reported values. What are the potential causes?
-
A: Several factors could be responsible:
-
Inefficient Extraction: The chosen method (e.g., maceration) may not be efficient enough. Consider switching to a more powerful technique like Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE).[2][4]
-
Improper Solvent: The polarity of the extraction solvent is critical. Dichloromethane and petroleum ether have been shown to be effective for this compound.[1][4] A systematic comparison of solvents may be needed for your specific plant material.
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, origin, harvest time, and storage conditions. Ensure you are using a high-yielding source, such as the fruits of Peucedanum species.[4]
-
Particle Size: The plant material should be ground to a fine, uniform powder to maximize the surface area available for solvent penetration.[2]
-
-
Issue 2: Poor Separation and Co-elution of Furanocoumarins
-
Q: I'm having trouble separating this compound from other similar compounds, like 8-methoxythis compound, using column chromatography. How can I improve the resolution?
-
A: Co-elution of structurally related furanocoumarins is a common challenge.[1][9] Consider the following solutions:
-
Switch to High-Resolution Techniques: Counter-current chromatography techniques (CPC/HPCCC) are superior to traditional liquid-solid chromatography for separating similar compounds.[1][7][10] They rely on the differential partitioning of analytes between two immiscible liquid phases, which can resolve compounds that co-elute on silica.
-
Optimize the Solvent System: For CPC/HPCCC, the choice of the biphasic solvent system is paramount. The Arizona (AZ) solvent system, typically composed of n-heptane/n-hexane, ethyl acetate, methanol, and water, is highly effective for coumarin (B35378) separation.[1][4] Fine-tuning the volume ratios of these solvents is necessary to achieve optimal partition coefficients (K values) for separation.
-
Adjust HPLC/Prep-HPLC Parameters: If using preparative HPLC, try making the elution gradient shallower to increase the separation time between peaks.[9] Lowering the column temperature can also sometimes improve the resolution of isomers.[9]
-
-
Issue 3: Sample Overload in Preparative Chromatography
-
Q: When I try to scale up my purification on a preparative HPLC column, I get poor separation and broad peaks. What's wrong?
-
A: This is a classic sign of column overloading. While preparative HPLC is a powerful tool, it has a limited loading capacity. For preclinical quantities, you may need to perform multiple injections, which is time-consuming. Alternatively, this is a strong reason to transition to a higher-capacity technique like CPC, which is designed for preparative-scale work and can handle much larger sample loads in a single run.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data reported for this compound extraction and purification.
Table 1: this compound Extraction Yields from Peucedanum Species
| Plant Species & Part | Extraction Method | Solvent | Yield (mg / 100g of dry material) | Reference |
| Peucedanum luxurians (Fruits) | ASE | Dichloromethane | 4563.94 ± 3.35 | [2][4] |
| Peucedanum ostruthium (Leaves) | UAE | 80% Ethanol | Not specifically reported for this compound | [2] |
| Peucedanum tauricum (Fruits) | Soxhlet | Petroleum Ether | 12.28% (Crude Extract Yield) | [1] |
Table 2: Purity and Recovery from Purification Methods
| Purification Method | Crude Material Loaded | This compound Recovered | Final Purity | Reference |
| Semi-Preparative CPC | 150 mg | 11.80 ± 0.66 mg | 95.0% | [1] |
| Analytical CPC | 20 mg | Not Reported | 95.6% | [1] |
| HSCCC | 150 mg | Not specifically reported for this compound | >88% (for other coumarins) | [7] |
Experimental Protocols
Protocol 1: Scaled-Up Isolation of this compound using ASE and CPC
This protocol is designed to maximize yield and purity for preclinical supply.
Part A: Accelerated Solvent Extraction (ASE)
-
Material Preparation: Dry the fruits of a suitable Peucedanum species (e.g., P. luxurians) and grind them into a fine, consistent powder.
-
Cell Loading: Pack the powdered plant material into the extraction cell of the ASE system.
-
Extraction Parameters:
-
Collection & Concentration: Collect the extract after each cycle. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude petroleum ether extract (CPE).
Part B: Centrifugal Partition Chromatography (CPC) Purification
-
Solvent System Preparation: Prepare a biphasic solvent system of n-heptane-ethyl acetate-methanol-water (5:2:5:2, v/v/v/v) .[1] Thoroughly mix the solvents in a separatory funnel, allow the layers to separate, and degas both phases before use.
-
CPC System Setup:
-
Fill the CPC column with the stationary phase (the upper, non-polar phase for this system).
-
Set the rotation speed (e.g., 1600 rpm).[1]
-
Pump the mobile phase (the lower, polar phase) in ascending mode at a defined flow rate (e.g., 3 mL/min).[1] Continue until hydrodynamic equilibrium is reached (i.e., when only the mobile phase is eluting).
-
-
Sample Injection: Dissolve a known quantity of the crude extract (e.g., 150 mg or more, depending on column volume) in a small volume of the stationary phase and inject it into the system.
-
Elution and Fractionation: Continue pumping the mobile phase. Collect fractions based on time or volume. Monitor the effluent with a UV detector (e.g., at 254 nm or 320 nm).[7][10]
-
Analysis: Analyze the collected fractions using a validated HPLC-DAD method to identify those containing high-purity this compound.[1]
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Final Characterization: Confirm the identity and purity of the final compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
- 1. Efficient Separation of the Methoxyfuranocoumarins this compound, 8-Methoxythis compound, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Extraction, Characterization and Antioxidant Study of Polysaccharides from Peucedani Decursivi Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tautobiotech.com [tautobiotech.com]
- 8. altasciences.com [altasciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Peucedanin vs. Imperatorin: A Comparative Guide to Their Anti-Inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two naturally occurring furanocoumarins, peucedanin and imperatorin (B1671801). Drawing from experimental data, we delve into their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Executive Summary
Mechanism of Action: Targeting the NF-κB and MAPK Pathways
The anti-inflammatory effects of both this compound and imperatorin are largely attributed to their ability to interfere with key inflammatory signaling cascades.
Imperatorin:
Imperatorin has been shown to exert its anti-inflammatory effects by potently inhibiting the NF-κB pathway.[1][2] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.[2]
Furthermore, imperatorin modulates the mitogen-activated protein kinase (MAPK) pathway. It has been observed to suppress the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), further contributing to the downregulation of inflammatory responses.
This compound:
While direct molecular studies on this compound are less abundant, research on extracts from Peucedanum species, rich in this compound, indicates a similar mechanism of action. Extracts of Peucedanum ostruthium have been shown to strongly inhibit NF-κB activity.[1] This suggests that this compound likely shares the ability to suppress the NF-κB signaling cascade, a common mechanism for many anti-inflammatory natural products.
Comparative Efficacy: In Vitro and In Vivo Models
To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory effects of this compound and imperatorin from various experimental models.
In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Target | IC₅₀ / Inhibition | Reference |
| Imperatorin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β production | Dose-dependent reduction | [2] |
| RAW 264.7 Macrophages | LPS | iNOS and COX-2 protein expression | Dose-dependent reduction | [2] | |
| Praeruptorin B (from Peucedanum praeruptorum) | Rat Hepatocytes | Interleukin 1β (IL-1β) | Nitric Oxide (NO) Production | 43.5 µM | [3] |
| Praeruptorin A (from Peucedanum praeruptorum) | Rat Hepatocytes | IL-1β | Nitric Oxide (NO) Production | 208 µM | [3][4] |
Note: Data for purified this compound is limited. Praeruptorins are pyranocoumarins also found in Peucedanum species and provide an indication of the potential activity of related compounds.
In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Dose | Inhibition of Edema/Inflammation | Reference |
| Imperatorin | Mice | Carrageenan-induced Paw Edema | 15, 30, 60 mg/kg (oral) | Significant and dose-dependent | [2] |
| Mice | Dimethylbenzene-induced Ear Edema | 15, 30, 60 mg/kg (oral) | Significant and dose-dependent | [2] | |
| Rats | Cotton Pellet-induced Granuloma | 15, 30, 60 mg/kg (oral) | Significant and dose-dependent | [2] | |
| Ellagic Acid (for comparison) | Rats | Carrageenan-induced Paw Edema | 1, 3, 10, 30 mg/kg (i.p.) | ED₅₀ = 8.41 mg/kg | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Imperatorin inhibits NF-κB and MAPK signaling pathways.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo acute anti-inflammatory assay.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound or imperatorin for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.
-
Protein Expression (iNOS, COX-2): Cell lysates are prepared, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.
-
mRNA Expression: Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes are analyzed by reverse transcription-polymerase chain reaction (RT-PCR).
-
Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are used for this model. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (this compound or imperatorin) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of the animals.[5]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema.
-
Data Analysis: The percentage inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Conclusion
Both this compound and imperatorin are promising furanocoumarins with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Imperatorin is the more extensively characterized of the two, with robust data from both in vitro and in vivo studies demonstrating its efficacy in reducing the production of key inflammatory mediators. While quantitative data for purified this compound is less available, the anti-inflammatory activity of extracts from Peucedanum species suggests that it likely possesses comparable, albeit potentially less potent, effects.
For researchers and drug development professionals, both compounds represent valuable leads for the development of novel anti-inflammatory agents. Further head-to-head comparative studies are warranted to definitively establish their relative potencies and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for conducting such comparative investigations.
References
- 1. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peucedanin and Other Furanocoumarins in Cancer Therapy
A detailed examination of the anti-cancer properties of Peucedanin compared to other notable furanocoumarins, including Psoralen, Angelicin, Xanthotoxin, Bergapten, and Imperatorin, reveals distinct mechanisms of action and varying potencies across different cancer cell lines. While all these compounds demonstrate promising cytotoxic effects, their efficacy is dictated by their unique interactions with cellular signaling pathways.
Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant interest in cancer research for their ability to induce cell death and inhibit tumor growth.[1][2] This guide provides a comparative overview of the anti-cancer effects of this compound and other prominent furanocoumarins, supported by experimental data on their cytotoxicity and a detailed exploration of their underlying molecular mechanisms.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other furanocoumarins against various cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Furanocoumarin | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | HCT-116 (Colon) | 182.1 (as extract) | [3] |
| Psoralen | MCF-7/ADR (Breast) | Not specified, inhibits proliferation | [4][5] |
| SMMC-7721 (Liver) | Not specified, induces apoptosis | [6] | |
| Angelicin | A549 (Lung) | IC50 = 38.2 | [2] |
| HeLa (Cervical) | IC30 = 27.8 | [2] | |
| SiHa (Cervical) | IC30 = 27.8 | [2] | |
| HepG2 (Liver) | Not specified, induces apoptosis | [7][8] | |
| Huh-7 (Liver) | Not specified, induces apoptosis | [7][8] | |
| Xanthotoxin | HepG2 (Liver) | 6.9 µg/mL | [9][10] |
| Bergapten | HepG2 (Liver) | Not specified, inhibits carcinogenesis | [7][11] |
| MCF-7 (Breast) | Not specified, inhibits growth | [7] | |
| Imperatorin | HT-29 (Colon) | 78 | [12] |
| SGC-7901 (Gastric) | Not specified, induces apoptosis | [7] | |
| HeLa (Cervical) | Not specified, enhances doxorubicin (B1662922) effects | [7] |
Mechanisms of Anticancer Action
Furanocoumarins exert their anti-cancer effects through a variety of molecular mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that control cell growth and survival.[1][2]
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. Furanocoumarins trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]
-
This compound: A methanolic extract of Peucedanum chenur has been shown to induce apoptosis in HCT-116 colon cancer cells by increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2.[3]
-
Psoralen: Induces apoptosis in liver cancer cells by regulating the activity of caspase-3 and the expression of p53 and Bcl-2/Bax proteins.[6]
-
Angelicin: Triggers apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways, involving the activation of caspases-3 and -9.[7][15] It also downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 in neuroblastoma cells.[16]
-
Xanthotoxin: Induces apoptosis in HepG2 liver cancer cells, as evidenced by an increase in Annexin-V positive cells.[9][10]
-
Bergapten: Promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[17]
-
Imperatorin: Induces apoptosis in colon cancer cells through the upregulation of p53 and the caspase cascade.[12] It also upregulates p53 and p21, leading to the downregulation of Mcl-1 and upregulation of Bax in lung and colon cancer cells.[7]
Cell Cycle Arrest
By halting the cell cycle at specific checkpoints, furanocoumarins prevent cancer cells from proliferating.[18][19]
-
This compound: While specific data on isolated this compound is limited, extracts from Peucedanum species have been shown to induce cell cycle arrest.
-
Psoralen: Inhibits the proliferation of MCF-7/ADR breast cancer cells by causing G0/G1 phase arrest.[4][5] It can also induce G2/M phase block in MDA-MB-231 breast cancer cells.[6]
-
Xanthotoxin: Causes cell cycle arrest at the G2/M phase in HepG2 cells.[9][10]
-
Bergapten: Induces G2/M phase arrest in HepG2 cells and G1 arrest in A549, NCI-H460, and MCF-7 cells.[7]
-
Imperatorin: Induces G1 phase arrest in HT-29 colon cancer cells.[12]
Modulation of Signaling Pathways
Furanocoumarins interfere with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, NF-κB, and MAPK pathways.[11][20]
-
This compound: An extract of Peucedanum chenur has been shown to decrease the expression of AKT1 in HCT-116 cells.[3] The root extract of Peucedanum praeruptorum suppresses MET activity in non-small-cell lung cancer cells.
-
Psoralen: Inhibits the Wnt/β-catenin signaling pathway in breast cancer cells and can inhibit the activation of NF-κB.[4][5][6]
-
Angelicin: Inhibits the PI3K/Akt signaling pathway in liver cancer cells.[7][8] It is also known to be an inhibitor of NF-κB and MAPK signaling pathways.[16]
-
Xanthotoxin: Can regulate signaling pathways such as NF-κB, MAPK, and AKT/mTOR.[14]
-
Bergapten: Inhibits the PI3K/Akt pathway in liver cancer and inhibits NF-κB and PI3K/Akt/mTOR pathways in oral squamous cell carcinoma.[7][11]
-
Imperatorin: Downregulates the PI3K/Akt/m-TOR signaling pathway in gastric cancer cells.[7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. For detailed protocols, please refer to the specific publications.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the furanocoumarin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
For Apoptosis (Annexin V/PI Staining):
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
For Cell Cycle Analysis:
-
Treated and untreated cells are harvested and fixed in cold ethanol.
-
Cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blotting for Protein Expression
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., BAX, Bcl-2, Caspase-3, Akt).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General anticancer mechanisms of furanocoumarins.
Caption: A typical experimental workflow for evaluating anticancer effects.
Conclusion
This compound, along with other furanocoumarins like Psoralen, Angelicin, Xanthotoxin, Bergapten, and Imperatorin, demonstrates significant potential as an anticancer agent. While they share common mechanisms such as inducing apoptosis and modulating key signaling pathways, there are notable differences in their potency and the specific molecular targets they affect. The data presented here, though not exhaustive, highlights the diverse and potent anticancer activities of this class of compounds. Further research, particularly on isolated this compound, is warranted to fully elucidate its therapeutic potential and to enable more direct and comprehensive comparisons with other furanocoumarins. Such studies will be crucial for the development of novel, targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 13. mdpi.com [mdpi.com]
- 14. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Peucedanin: A Comparative Analysis of its Calcium Channel Blocking Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Peucedanin's performance against established calcium channel blockers, supported by experimental data.
This compound, a natural furanocoumarin, has garnered scientific interest for its potential pharmacological activities, including its effects on the cardiovascular system. This guide provides a comparative analysis of the efficacy of this compound as a calcium channel blocker against well-established drugs in this class, such as Nifedipine (B1678770), Verapamil, and Diltiazem. This comparison is based on available experimental data from in vitro studies.
Quantitative Comparison of Inhibitory Potency
The efficacy of a calcium channel blocker is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the available IC50 values for this compound and known calcium channel blockers in inhibiting contractions of vascular smooth muscle, a key effect of calcium channel blockade. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target/Assay | Tissue | IC50 Value | Reference |
| This compound | Inhibition of KCl-induced contraction | Rat Aorta | ~59.6 µM (as Kavain) | [1] |
| Nifedipine | Inhibition of KCl-induced contraction | Rat Aorta | 2.9 nM | [2] |
| Nifedipine | L-type Ca2+ channel block | Guinea Pig Ventricular Myocytes | 0.3 µM | [3] |
| Nifedipine | L-type Ca2+ channel block | Cerebral Artery Myocytes (2 mM [Ca2+]o) | 3.35 nM | [4] |
| Verapamil | L-type Ca2+ channel block | Guinea Pig Ventricular Myocytes | 0.6 - 0.79 µM | [4] |
| Verapamil | Inhibition of HERG K+ channels (for comparison) | HEK293 cells | 143.0 nM | [5][6] |
| Diltiazem | Inhibition of HERG K+ channels (for comparison) | HEK293 cells | 17.3 µM | [5] |
Mechanism of Action: A Comparative Overview
Calcium channel blockers (CCBs) exert their effects by inhibiting the influx of Ca2+ ions through voltage-gated calcium channels, primarily L-type calcium channels, in vascular smooth muscle and cardiac cells. This leads to vasodilation and, in the case of non-dihydropyridine CCBs, a decrease in heart rate and contractility.
This compound's Putative Mechanism:
Based on studies of related compounds and its observed vasorelaxant effects, this compound is suggested to partially exert its effects through the blockade of Ca2+ channels. The inhibition of contractions induced by high potassium concentrations (KCl), which directly depolarize the cell membrane and open voltage-gated Ca2+ channels, supports this mechanism.
Known Calcium Channel Blockers:
-
Nifedipine: A dihydropyridine (B1217469) CCB that primarily acts on L-type calcium channels in vascular smooth muscle, leading to potent vasodilation.
-
Verapamil: A non-dihydropyridine CCB that blocks L-type calcium channels in both vascular smooth muscle and the heart. It exhibits negative inotropic and chronotropic effects.
-
Diltiazem: A benzothiazepine, also a non-dihydropyridine CCB, with effects intermediate between those of nifedipine and verapamil. It acts on both vascular and cardiac L-type calcium channels.
The following diagram illustrates the general signaling pathway of calcium-mediated smooth muscle contraction and the point of intervention for calcium channel blockers.
Caption: Signaling pathway of calcium-mediated smooth muscle contraction and CCB intervention.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of calcium channel blocking efficacy.
Vasorelaxant Activity in Isolated Rat Aorta
This in vitro method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be mechanically removed in some rings for comparison.
-
Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath. This induces depolarization and opens voltage-gated Ca2+ channels, leading to a sustained contraction.
-
Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound, Nifedipine) are added to the organ bath. The relaxant response is recorded as a percentage decrease from the maximal contraction induced by KCl.
-
Data Analysis: Concentration-response curves are plotted, and the IC50 value is calculated using non-linear regression analysis.
Caption: Experimental workflow for assessing vasorelaxant activity in isolated aorta.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing a precise assessment of a compound's effect on channel function.
Protocol:
-
Cell Preparation: A suitable cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing L-type CaV1.2 channels) is cultured on glass coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing a charge carrier (e.g., Ba2+ or Ca2+) and blockers for other ion channels to isolate the calcium channel currents.
-
Pipette and Sealing: A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is positioned onto the surface of a single cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell. The cell's membrane potential is then clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Current Recording: Voltage steps are applied to depolarize the cell membrane (e.g., to 0 mV) to activate the voltage-gated calcium channels, and the resulting inward current is recorded.
-
Drug Application: After recording a stable baseline current, the test compound is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the calcium channel current is recorded.
-
Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The available evidence suggests that this compound possesses vasorelaxant properties that are likely mediated, at least in part, by the inhibition of voltage-gated calcium channels. However, a direct comparison of its potency with established calcium channel blockers is challenging due to the lack of specific IC50 values for this compound's direct channel-blocking activity. The data on related natural compounds suggest a lower potency compared to synthetic drugs like Nifedipine. Further research employing techniques such as patch-clamp electrophysiology is required to precisely quantify the efficacy of this compound as a calcium channel blocker and to fully elucidate its mechanism of action. This will be crucial for determining its potential as a therapeutic agent.
References
- 1. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cardiac CaV1.2 channels by dihydropyridine and phosphatase inhibitor requires Ser-1142 in the domain III pore loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Calcium channel-modulator-1 | 136941-70-3 | MOLNOVA [molnova.com]
- 6. Stereoselective metabolism of (±)-praeruptorin A, a calcium channel blocker from Peucedani Radix, in pooled liver microsomes of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of Peucedanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular mechanisms of Peucedanin across various experimental models, highlighting its potential as a therapeutic agent. Drawing from a range of studies, we present its anti-inflammatory and anti-cancer activities, comparing its efficacy with other relevant compounds where data is available. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
I. Comparative Analysis of Bioactivities
This compound, a furanocoumarin, has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical models. This section summarizes the quantitative data on its efficacy, offering a comparative perspective against other coumarins and standard therapeutic agents.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This master regulator of inflammation is a key target in many inflammatory diseases.
| Compound | Model System | Assay | Key Target | IC50 / Inhibition | Reference |
| This compound | LPS-stimulated RAW264.7 macrophages | NO Production | iNOS | Data not available | [1] |
| Imperatorin | LPS-stimulated RAW264.7 macrophages | NO Production | iNOS | Potent inhibition | [1] |
| Bergapten (B1666803) | Acetic acid-induced colitis in rats | Macroscopic & Microscopic Damage | Inflammation | Significant reduction at 10 & 30 mg/kg | [2] |
Note: A direct comparison of IC50 values for anti-inflammatory activity was not available in the reviewed literature. The table reflects the reported inhibitory activities.
Anti-cancer Activity
This compound has shown potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Its mechanisms include the induction of apoptosis and the modulation of key survival signaling pathways such as STAT3 and AKT.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Chrysin derivative (7-PEC) | HCT-116 (Colon Cancer) | MTT Assay | 1.5 µM (72h) | [3] |
| Pennogenin | HCT-116 (Colon Cancer) | MTT Assay | 7.5 µM | [4] |
| Quercetin-Zinc (II) Complex | HCT-116 (Colon Cancer) | Annexin V/PI | 13.6% apoptosis at 40 µM (48h) | [5] |
| Quercetin-Zinc (II) Complex | HepG2 (Liver Cancer) | Annexin V/PI | 27.2% apoptosis at 40 µM (48h) | [5] |
| Doxorubicin (B1662922) | Various | Cytotoxicity | Variable | [6][7] |
| Cisplatin (B142131) | Various | Cytotoxicity | Variable | [8][9] |
Note: The IC50 values are derived from different studies and experimental conditions, thus direct comparison should be made with caution.
II. Signaling Pathways and Molecular Mechanisms
This compound's therapeutic effects are underpinned by its ability to modulate critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
A. Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
B. Modulation of STAT3 and AKT Signaling Pathways
This compound has been observed to suppress the phosphorylation and activation of STAT3 and AKT, two key proteins involved in cancer cell proliferation, survival, and metastasis.
Caption: this compound inhibits STAT3 and AKT signaling pathways.
C. Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, in cancer cells through the intrinsic mitochondrial pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
III. Experimental Protocols
To facilitate further research and verification of the findings presented, this section outlines the detailed methodologies for the key experiments cited.
A. NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with this compound.
1. Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
B. Western Blot Analysis for STAT3 and AKT Phosphorylation
This technique is employed to determine the effect of this compound on the phosphorylation status of STAT3 and AKT.
1. Cell Lysis and Protein Quantification:
-
Treat cancer cells (e.g., A549, H460) with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. A loading control such as β-actin or GAPDH should also be used.[10][11]
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
1. Cell Treatment:
-
Seed cancer cells (e.g., HCT-116) in 6-well plates and treat with different concentrations of this compound for 24-72 hours.
2. Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
IV. Conclusion
This compound demonstrates significant potential as a multi-target therapeutic agent with both anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, STAT3, and AKT, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells. While the available data strongly supports its therapeutic promise, further head-to-head comparative studies with established drugs are warranted to fully elucidate its clinical potential. The provided experimental protocols offer a foundation for researchers to further investigate and validate the multifaceted activities of this promising natural compound.
References
- 1. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of bergapten in acetic acid-induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Randomized comparison of cisplatin plus epirubicin or doxorubicin for advanced epithelial ovarian carcinoma. A multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Peucedanin in Neuroprotection: A Comparative Analysis Against Curcumin, Resveratrol, and Quercetin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of peucedanin against the well-studied natural compounds curcumin, resveratrol (B1683913), and quercetin (B1663063). This analysis is supported by experimental data on their efficacy and mechanisms of action.
This compound, a furanocoumarin found in various plants of the Apiaceae family, has garnered interest for its diverse biological activities. While research into its neuroprotective potential is emerging, this guide places its current standing in context with the extensively researched neuroprotective effects of curcumin, resveratrol, and quercetin. These compounds, belonging to the polyphenol class, are known for their antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial for combating neurodegenerative processes.
Comparative Efficacy: A Quantitative Overview
| Compound | Model System | Insult/Disease Model | Concentration/Dose | Key Quantitative Outcome | Reference(s) |
| This compound | - | - | - | Data on direct neuroprotective efficacy is currently limited in publicly available research. | - |
| Curcumin | Primary cortical neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 5 µM | ~23% increase in cell viability compared to the OGD/R group.[1] | [1] |
| N2a, CHO, SH-SY5Y cells | Amyloid-β (Aβ) 42 (10 µM) | Not specified | Significant neuroprotection by inhibiting Aβ aggregation. | [2] | |
| Tg2576 mice (Alzheimer's model) | Alzheimer's Disease | Dietary | Reduced amyloid plaque size by 30% and significantly reduced soluble Aβ. | [3] | |
| Resveratrol | Primary hippocampal neurons | Amyloid-β (Aβ) 25-35 (20 µM) | 25 µM | Maximally effective concentration, significantly attenuating Aβ-induced cell death. | [4] |
| Primary cortical neuron cultures | Oxygen-Glucose Deprivation (OGD) | 50 µM | Reduced OGD-induced cell death by 75%.[3] | [3] | |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg (IP, IV, or oral) | Inhibited insult-induced brain damage.[5] | [5][6] | |
| Quercetin | Mouse model of brain ischemia/reperfusion | Ischemia/Reperfusion | 10 mg/kg/day | Reduced neuronal cell apoptosis from 35.56% to 9.41%.[2] | [2] |
| Primary hippocampal cultures | Amyloid-β (Aβ) 1-42 (10 µM) | 5 µM | Significantly attenuated Aβ(1-42)-induced cytotoxicity. | [7] | |
| PC12 cells | H₂O₂ | 10-30 µM | Decreased cell survival. | [8] |
Mechanisms of Neuroprotection: Signaling Pathways
The neuroprotective effects of these natural compounds are attributed to their ability to modulate various signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
This compound
While direct evidence in neuronal cells is still emerging, studies in other cell types suggest potential mechanisms that could be relevant to neuroprotection. This compound has been shown to inhibit the NF-κB signaling pathway , a key regulator of inflammation. Additionally, extracts containing this compound have demonstrated suppression of the MET/AKT signaling pathway , which is involved in cell survival and proliferation.
Curcumin
Curcumin exerts its neuroprotective effects through multiple pathways. It is a potent activator of the Nrf2/ARE pathway , which upregulates the expression of antioxidant enzymes. Curcumin also inhibits the NF-κB pathway , thereby reducing neuroinflammation. Furthermore, it modulates the PI3K/Akt pathway , promoting cell survival and inhibiting apoptosis.
Resveratrol
Resveratrol is well-known for its activation of SIRT1 , a protein involved in cellular stress resistance and longevity. It also activates the AMPK pathway , which plays a role in energy homeostasis and cell survival.[5] Like curcumin, resveratrol can modulate the PI3K/Akt and Nrf2 pathways to protect neurons from oxidative stress and apoptosis.
Quercetin
Quercetin's neuroprotective mechanisms include the activation of the Nrf2-ARE pathway and the induction of the antioxidant enzyme paraoxonase 2 (PON2).[9] It also modulates the PI3K/Akt signaling pathway to promote neuronal survival and can inhibit inflammatory pathways such as NF-κB .[2]
Signaling Pathway Diagrams
To visualize the complex interactions of these compounds with cellular signaling cascades, the following diagrams are provided in Graphviz DOT language.
Caption: Putative neuroprotective signaling pathways of this compound.
Caption: Key neuroprotective signaling pathways modulated by Curcumin.
Caption: Major neuroprotective signaling pathways influenced by Resveratrol.
Caption: Neuroprotective signaling mechanisms associated with Quercetin.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of these neuroprotective compounds.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of a compound against toxin-induced cell death by measuring mitochondrial metabolic activity.
Workflow:
Caption: Workflow for a typical MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, curcumin, resveratrol, or quercetin) for a specified pre-incubation period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., amyloid-beta peptides, hydrogen peroxide, glutamate) to the wells, with the exception of the control group.
-
MTT Incubation: After the desired incubation time with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells following treatment with a neurotoxin and a potential neuroprotective compound.
Workflow:
Caption: General workflow for conducting a TUNEL assay.
Procedure:
-
Cell Preparation: Grow neuronal cells on coverslips and treat with the compound and neurotoxin as described for the cell viability assay.
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: (Optional) Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) can be quantified.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.
Workflow:
Caption: Step-by-step workflow for Western blot analysis.
Procedure:
-
Protein Extraction: Lyse the treated neuronal cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity can be quantified using densitometry software.
Conclusion
Curcumin, resveratrol, and quercetin are well-established neuroprotective agents with a substantial body of evidence supporting their efficacy and outlining their molecular mechanisms. They act on multiple, often overlapping, signaling pathways to combat oxidative stress, neuroinflammation, and apoptosis.
This compound, while showing promise in preclinical studies related to its anti-inflammatory and anti-proliferative effects, requires more direct investigation into its neuroprotective capabilities. The inhibition of NF-κB and MET/AKT pathways suggests a plausible role in neuroprotection, but further studies are needed to confirm these effects in neuronal models and to provide the quantitative data necessary for a direct and robust comparison with other natural compounds. Future research should focus on evaluating this compound's efficacy in various models of neurodegeneration and elucidating its specific molecular targets and signaling pathways within the central nervous system. This will be crucial in determining its potential as a therapeutic agent for neurological disorders.
References
- 1. The Effect of Curcumin Differs on Individual Cognitive Domains across Different Patient Populations: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peucedanin and Its Synthetic Analogs: A Guide for Researchers
An In-depth Look at the Biological Activities and Underlying Mechanisms of a Promising Natural Compound and Its Derivatives
Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant attention in the scientific community for its diverse pharmacological properties. Exhibiting anti-inflammatory, anti-cancer, and neuroprotective effects, this compound serves as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing key quantitative data, detailing experimental protocols for the evaluation of their biological activities, and illustrating the core signaling pathways involved.
Comparative Biological Activity: A Tabular Summary
The following tables provide a comparative overview of the cytotoxic and anti-inflammatory activities of this compound and several of its synthetic or related analogs. The data has been compiled from various studies to offer a snapshot of their relative potencies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity of this compound and Its Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Praeruptorin A | RAW 264.7 | NO Inhibition | >100 | [1] |
| Praeruptorin B | RAW 264.7 | NO Inhibition | 43.5 | [1] |
| Praeruptorin E | RAW 264.7 | NO Inhibition | 97.2 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | Target | IC50 (µM) or % Inhibition | Cell Line/System | Reference |
| Praeruptorin A | NO Production | iNOS | - | IL-1β-stimulated rat hepatocytes | [1] |
| Praeruptorin B | NO Production | iNOS | 43.5 | IL-1β-stimulated rat hepatocytes | [1] |
| Praeruptorin E | NO Production | iNOS | 97.2 | IL-1β-stimulated rat hepatocytes | [1] |
| Praeruptorin A | mRNA Expression | TNF-α, IL-6, CCL20, IL1R1 | Reduction observed | IL-1β-stimulated rat hepatocytes | [1] |
| Praeruptorin B | mRNA Expression | TNF-α, IL-6, CCL20, IL1R1 | More potent reduction than Praeruptorin A | IL-1β-stimulated rat hepatocytes | [1] |
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][3][4] Many coumarin (B35378) derivatives, including this compound analogs, have been shown to inhibit this pathway at various stages.[4]
Caption: The NF-κB signaling pathway and points of inhibition by this compound and its analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[5] Activation of these kinases through a phosphorylation cascade can lead to the activation of various transcription factors, including AP-1, which in turn regulate the expression of genes involved in inflammation and cell survival.[5][6] Some natural compounds have been shown to modulate MAPK signaling, thereby influencing inflammatory responses.[7]
Caption: The MAPK signaling pathway and potential points of modulation by this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of the biological activities of this compound and its synthetic analogs. Below are protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[8][9][10][11][12]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment
1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by cells, a key inflammatory mediator. The Griess reagent is used to convert nitrite (B80452) (a stable product of NO) into a colored azo compound, which can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and freshly prepared Griess Reagent (equal parts of A and B).
-
Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[5][6]
2. Pro-inflammatory Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of specific proteins, such as cytokines and prostaglandins, in biological samples.
General ELISA Protocol (Sandwich ELISA for Cytokines):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (from cells treated as in the NO assay) and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve to determine the concentration of the cytokine in the samples.[2][4][13]
Note: For competitive ELISAs, such as for PGE2, the procedure differs slightly, where the sample competes with a labeled antigen for binding to a limited amount of antibody. The resulting signal is inversely proportional to the amount of antigen in the sample.[14][15][16]
NF-κB Activation Assay: Western Blot for Nuclear p65
Western blotting can be used to determine the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Procedure:
-
Cell Treatment and Fractionation: Treat cells with the test compounds and/or an activator (e.g., LPS). After treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for NF-κB p65. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. Use loading controls (e.g., β-actin for cytoplasm and Lamin B1 for nucleus) to normalize the data.[8][17][18]
Conclusion
This compound and its synthetic analogs represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the areas of inflammation and cancer. The data presented in this guide highlights the importance of comparative analyses to identify analogs with enhanced potency and selectivity. The detailed experimental protocols provide a framework for researchers to conduct their own investigations into the biological activities of these and other related compounds. A thorough understanding of the underlying signaling pathways, such as NF-κB and MAPK, is crucial for the rational design of next-generation this compound-based drugs. Further research focusing on systematic structure-activity relationship studies will be instrumental in unlocking the full therapeutic potential of this fascinating family of natural products.
References
- 1. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells [mdpi.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. raybiotech.com [raybiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. arborassays.com [arborassays.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. file.elabscience.com [file.elabscience.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Peucedanin and the Standard-of-Care Drug Cisplatin in the Context of Cervical Cancer
Disclaimer: No direct head-to-head clinical or preclinical studies comparing Peucedanin and Cisplatin (B142131) for the treatment of any cancer, including cervical cancer, have been identified in the public domain. This guide provides a comparative overview based on existing, independent research on each compound to offer a scientific perspective for researchers and drug development professionals. The information on this compound is derived from preclinical studies on its general anticancer properties and those of structurally related coumarins, while the data for Cisplatin is based on its established use as a standard-of-care treatment for cervical cancer.
Introduction
This compound is a furanocoumarin found in various plants of the Peucedanum genus, which has been investigated for its pharmacological properties, including anticancer activities. Preclinical studies suggest that this compound and related compounds can induce apoptosis in cancer cells. Cisplatin is a platinum-based chemotherapy drug that is a cornerstone in the treatment of several cancers, including its use in combination with radiation therapy for cervical cancer.[1][2][3] This guide aims to provide a comparative analysis of the available data on this compound and Cisplatin, focusing on their mechanisms of action, efficacy in preclinical and clinical settings (where available), and the experimental protocols used to evaluate them.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Cisplatin. It is crucial to note that the data for this compound is from preclinical studies on various cancer cell lines and may not be directly comparable to the clinical data for Cisplatin in cervical cancer patients.
Table 1: In Vitro Cytotoxicity and Apoptosis Induction
| Parameter | This compound / Related Coumarins | Cisplatin | Source |
| Cell Line(s) | HL-60 (Human leukemia), HCT-116 (Human colon cancer), HeLa (Human cervical cancer) | HeLa, SiHa, CaSki (Human cervical cancer) | [4][5],[6] |
| Concentration for Effect | 30 µM (Compound 2 from P. japonicum) induced significant apoptosis in HL-60 cells. | IC50 values vary depending on the cell line; effective concentrations for in vitro assays are in the micromolar range. | [4],[7] |
| Apoptosis Induction | Increased sub-G1 cell population, reduced mitochondrial membrane potential, cleavage of caspases-3, -8, and -9. | Induces apoptosis through DNA damage response, modulating proteins like p53 and Bcl-2 family members. | [4],[6] |
| Key Molecular Markers | Increased BAX/BCL-2 ratio. | Activation of p53 and Puma. | [5],[6] |
Table 2: Clinical Efficacy of Cisplatin in Cervical Cancer
| Parameter | Cisplatin-Based Therapy | Source |
| Indication | Locally advanced, recurrent, or metastatic cervical cancer. | [1][3] |
| Treatment Regimen | Often administered concurrently with radiation therapy. For metastatic disease, used in combination with other agents like paclitaxel (B517696) or topotecan. | [1][7] |
| Response Rate (Advanced/Recurrent Disease) | Objective response rates of 25% or higher as a single agent. Combination therapies show higher response rates (29.1%–67%). | [3],[8] |
| Median Overall Survival (Advanced/Recurrent Disease) | Approximately 12.87 months with combination chemotherapy. | [8] |
| Progression-Free Survival (First-Line, Metastatic/Recurrent) | For a first-line cisplatin-containing regimen, the median progression-free survival was 6.5 months. | [9] |
Mechanism of Action
This compound and Related Coumarins:
The anticancer mechanism of this compound and related coumarins primarily involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[4] Key events include:
-
An increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2.[5]
-
A reduction in the mitochondrial membrane potential.[4]
-
The subsequent activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3).[4]
Cisplatin:
Cisplatin's primary mechanism of action is the induction of DNA damage in cancer cells.[2] This leads to a cascade of cellular events culminating in apoptosis:
-
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive, positively charged platinum complex.
-
This complex binds to the N7 reactive centers on purine (B94841) residues in DNA, leading to the formation of intrastrand and interstrand cross-links.[1]
-
These DNA adducts disrupt DNA replication and transcription, triggering the DNA damage response.[2]
-
If the damage is too severe to be repaired, the cell undergoes apoptosis, often involving the p53 tumor suppressor pathway.[6]
Signaling Pathway Diagrams
Caption: Proposed apoptotic pathway of this compound via the mitochondrial route.
Caption: Apoptotic pathway of Cisplatin initiated by DNA damage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or Cisplatin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., BAX, BCL-2, cleaved caspase-3, p53). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Based on the available preclinical data, this compound demonstrates anticancer potential through the induction of apoptosis in various cancer cell lines. Its mechanism appears to be centered on the mitochondrial pathway. Cisplatin, a well-established standard-of-care for cervical cancer, exerts its cytotoxic effects primarily through DNA damage, which also leads to apoptosis.
While this compound shows promise in early-stage research, a significant gap exists in the data compared to the extensive clinical evidence supporting Cisplatin's use. There are no comparative studies, and the efficacy of this compound in cervical cancer models, let alone in human patients, has not been established. Future research should focus on evaluating this compound in cervical cancer cell lines and in vivo models to determine if it warrants further investigation as a potential therapeutic agent. Direct comparative studies with standard-of-care drugs like Cisplatin would be essential to ascertain its relative efficacy and potential role in cancer therapy.
References
- 1. Cervical Cancer Medication: Chemotherapy Agents, Alkylating, Antineoplastics, Antimetabolite, Antineoplastics, Antimicrotubular, Antineoplastics, Topoisomerase Inhibitors, Antineoplastics, VEGF Inhibitor, PD-1/PD-L1 Inhibitors, Vaccines, Inactivated, Viral [emedicine.medscape.com]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Cisplatin in advanced cancer of the cervix: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3 [mdpi.com]
- 7. Localized Delivery of Cisplatin to Cervical Cancer Improves Its Therapeutic Efficacy and Minimizes Its Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of cisplatin resistance in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-Containing Combinations Associate with Survival in Women from Appalachian Kentucky with Metastatic, Persistent, or Recurrent Uterine Cervix Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Peucedanin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative effects of Peucedanin, a natural furanocoumarin, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the implicated signaling pathways to offer a clear and objective overview of this compound's performance.
Comparative Anti-Proliferative Activity of this compound and Related Compounds
This compound and its related compounds, primarily found in plants of the Peucedanum genus, have demonstrated notable anti-proliferative activity across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. For comparative purposes, data for the related furanocoumarin Oxythis compound and the standard chemotherapeutic drug Doxorubicin are also included where available.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Peucedanum nebrodense (Acetone Extract) | K562 | Chronic Myelogenous Leukemia | 0.27 µg/mL | [1] |
| Peucedanum nebrodense (Acetone Extract) | L1210 | Murine Leukemia | 0.27 µg/mL | [1] |
| Peucedanum nebrodense (Acetone Extract) | HL-60 | Human Leukemia | 14.0 µg/mL | [1] |
| Peucedanum chenur (Methanolic Extract) | HCT-116 | Human Colon Cancer | 182.1 µg/mL | [2] |
| Peucedanum chenur (Methanolic Extract) | Vero (Normal) | Monkey Kidney Epithelial | 517.9 µg/mL | [2] |
| 3′S,4′S-disenecioylkhellactone (from P. japonicum) | HL-60 | Human Leukemia | Not explicitly stated, but induced apoptosis | [3] |
| Oxythis compound | SK-Hep-1 | Human Hepatoma | 32.4 µM (72h treatment) | [4] |
| Oxythis compound | MRC5 (Normal) | Human Lung Fibroblast | >100 µM | [4] |
| Etoposide (Positive Control) | SK-Hep-1 | Human Hepatoma | 0.3 µM | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.3 µM (24h treatment) | [5] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 4.1 µM (24h treatment) | [5] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 µM (24h treatment) | [6] |
| Doxorubicin | A549 | Lung Cancer | > 20 µM (24h treatment) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-proliferative effects are provided below. These protocols are essential for the replication and verification of the reported findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or control compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound or control compounds. After the incubation period, harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission fluorescence.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis-Related Proteins
Western blotting is employed to detect specific proteins in a sample and can be used to assess the expression levels of key apoptosis regulators.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound and related compounds are believed to be mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the potential signaling pathways involved.
Caption: Experimental workflow for assessing this compound's anti-proliferative effects.
Studies on coumarins isolated from Peucedanum japonicum suggest that one of the mechanisms of action involves the induction of apoptosis via the mitochondria-mediated (intrinsic) pathway.[3] This is a common mechanism for many natural anti-cancer compounds.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Furthermore, research on extracts from Peucedanum praeruptorum Dunn indicates a potential role in suppressing the MET signaling pathway and its downstream effectors, such as AKT and STAT3. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.
Caption: Potential inhibition of the MET/PI3K/Akt survival pathway by this compound.
Conclusion
The available evidence suggests that this compound and related compounds from the Peucedanum genus possess significant anti-proliferative properties against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis through the intrinsic mitochondrial pathway and the potential inhibition of key pro-survival signaling pathways such as the MET/PI3K/Akt axis. Further research is warranted to elucidate the precise molecular targets of pure this compound and to evaluate its efficacy and safety in preclinical and clinical settings. This guide serves as a foundational resource for scientists dedicated to advancing cancer therapeutics through the exploration of novel natural compounds.
References
A Comparative Guide to the Biological Effects of Peucedanin: Assessing Reproducibility Across Studies
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Peucedanin, a furanocoumarin found in plants of the Peucedanum genus, has garnered interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. However, a critical evaluation of the existing scientific literature reveals a significant challenge in assessing the reproducibility of its biological effects. While numerous studies have investigated extracts from Peucedanum species and related coumarin (B35378) compounds, quantitative data on purified this compound remains sparse and scattered across different experimental systems. This guide aims to provide an objective comparison of the reported biological activities of this compound, presenting the available quantitative data and highlighting the need for standardized research to establish reproducible findings.
Anticancer Activity of this compound and Related Compounds
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. The primary mechanism often cited is the induction of apoptosis, or programmed cell death. However, direct comparisons of its potency across different studies are difficult due to the lack of standardized reporting and the frequent use of plant extracts rather than the isolated compound. To provide a broader context, this section includes data on the closely related furanocoumarin, Oxythis compound, and extracts from Peucedanum species.
Comparative Cytotoxicity Data
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Source(s) |
| Oxythis compound | SK-Hep-1 (Hepatoma) | MTT | 32.4 µM (after 72h) | [1][2] |
| Oxythis compound | Hep3B (p53-null Hepatoma) | MTT | Insensitive | [1][2] |
| Oxythis compound | MRC5 (Normal Lung Fibroblast) | MTT | > 100 µM | [1] |
| Peucedanum praeruptorum Dunn Extract | HepG2 (Hepatoma) | MTT | 50.4% inhibition at 100 µg/mL | [3] |
| Peucedanum praeruptorum Dunn Extract | L02 (Normal Liver) | MTT | Little to no effect | [3] |
Note: The data presented for Oxythis compound and Peucedanum extracts are intended to provide context for the potential activity of coumarins from this genus and are not direct measurements of this compound's effects.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2, SK-N-AS, HCT-116) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Signaling Pathway: Apoptosis Induction
The induction of apoptosis is a key mechanism for the anticancer activity of many natural compounds. This often involves the activation of a cascade of caspase enzymes and the regulation of pro- and anti-apoptotic proteins.
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by this compound.
Anti-inflammatory Activity
Coumarins from Peucedanum species have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).
Comparative Anti-inflammatory Data
Direct quantitative data for this compound's anti-inflammatory effects are not widely available. The following table presents data for related compounds to illustrate the potential mechanisms.
| Compound/Extract | Model System | Target | Effect | Source(s) |
| Praeruptorin A | LPS-stimulated Macrophages | NF-κB Pathway | Inhibition | [4] |
| Praeruptorin B | IL-1β-treated Hepatocytes | NO Production | Potent Inhibition | [4] |
| P. ostruthium Extract | IL-1 stimulated Endothelial Cells | NF-κB Pathway | Inhibition | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates a simplified workflow of how a compound like this compound might inhibit the NF-κB inflammatory pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Other Biological Activities
This compound has also been investigated for other potential therapeutic effects, including neuroprotective actions and the ability to block calcium channels. As with its other activities, robust and reproducible quantitative data is limited.
Experimental Protocol: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which is crucial for many cellular processes, including neurotransmission.
-
Cell Loading: Adherent cells (e.g., neuronal cells) grown on a 96-well plate are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark.
-
Compound Addition: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A baseline fluorescence is recorded before the addition of this compound or a control compound.
-
Cellular Depolarization: After a short incubation with the compound, cells are stimulated with a depolarizing agent (e.g., potassium chloride) to open voltage-gated calcium channels.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the influx of calcium into the cells, is measured in real-time.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence peak height or the area under the curve in treated cells versus control cells.
Conclusion and Future Directions
To advance the therapeutic potential of this compound, future research should prioritize:
-
Standardized Assays: Utilizing standardized cell lines, compound concentrations, and treatment durations to generate comparable data across different laboratories.
-
Quantitative Reporting: Consistent reporting of IC50 values, percentage inhibition, and other quantitative metrics.
-
Head-to-Head Comparisons: Directly comparing the activity of this compound with other relevant compounds in the same experimental setup.
-
Mechanism of Action Studies: In-depth investigations into the molecular pathways affected by purified this compound.
By addressing these gaps in the current research, the scientific community can build a more robust and reproducible understanding of this compound's biological effects, paving the way for its potential development as a therapeutic agent.
References
- 1. Calcium influx, oxidative stress, and apoptosis induced by TRPV1 in chronic myeloid leukemia cells: Synergistic effects with imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products as IL-6 inhibitors for inflammatory diseases: Synthetic and SAR perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects of pyocyanin on HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide is inactivated by the bacterial pigment pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Peucedanin, a furanocoumarin found in plants of the Apiaceae family, has emerged as a promising scaffold in drug discovery, exhibiting a spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its related compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the chemical features crucial for their therapeutic effects.
Comparative Biological Activities
The biological efficacy of this compound and its derivatives is intricately linked to their molecular architecture. Modifications to the coumarin (B35378) core, the furan (B31954) ring, and the substituents at various positions can dramatically alter their potency and selectivity.
Anticancer Activity
The antiproliferative effects of this compound and its analogs have been evaluated against various cancer cell lines. The data suggests that the planar furanocoumarin structure is a key contributor to cytotoxicity.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 15.2 | [1] |
| KB (Oral) | 12.8 | [1] | |
| HeLa (Cervical) | 21.5 | [1] | |
| MCF-7 (Breast) | 18.9 | [1] | |
| 7-Hydroxycoumarin | A549 (Lung) | >100 | [1] |
| 6-Bromothis compound | A549 (Lung) | 1.5 | [1] |
| 7-Bromothis compound | A549 (Lung) | 10.2 | [1] |
| Oxythis compound | SK-Hep-1 (Liver) | 25.3 | [2] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
The SAR for anticancer activity indicates that the unsubstituted furanocoumarin scaffold of this compound possesses moderate activity. Introduction of a bromine atom at the C-6 position significantly enhances cytotoxicity against A549 cells, while substitution at the C-7 position is less effective[1]. The presence of a hydroxyl group at C-7, as seen in 7-hydroxycoumarin, drastically reduces activity, highlighting the importance of the complete furanocoumarin ring system for this biological effect[1].
Antimicrobial Activity
This compound and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the substituents play a crucial role in their antimicrobial potency.
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 12.5 | [3] |
| Bacillus subtilis | 25 | [3] | |
| Escherichia coli | 50 | [3] | |
| 6-(4-carboxyphenyl)triazolyl-coumarin | Staphylococcus aureus | 0.16 - 3.75 | [4] |
| 7-(4-carboxyphenyl)triazolyl-coumarin | Staphylococcus aureus | 0.21 - 6.28 | [4] |
| 6',7'-Dihydroxybergamottin (B27312) | Staphylococcus aureus | 1200 | [5] |
| Officinalin isobutyrate | Staphylococcus aureus | 2250 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
SAR studies on coumarin-1,2,3-triazole hybrids derived from this compound reveal that the position and nature of the substituent on the coumarin core significantly influence antibacterial activity. For instance, a 4-(carboxyphenyl)triazolyl substituent at the C-6 or C-7 position results in excellent activity against S. aureus strains[4]. In contrast, other naturally occurring coumarins like 6',7'-dihydroxybergamottin and officinalin isobutyrate show considerably weaker antibacterial effects[5].
Anti-inflammatory Activity
While the anti-inflammatory properties of various coumarins are well-documented, specific SAR data for this compound and its close analogs is less abundant. However, the general structural requirements for the anti-inflammatory activity of coumarins can provide valuable insights.
Table 3: Anti-inflammatory Activity of Related Coumarin Compounds
| Compound | Assay | Inhibition (%) | Reference |
| Flavone (B191248) glycoside (20 mg/kg) | Carrageenan-induced paw edema | 55.3 | [6] |
| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema | 48.2 | [6] |
| Valencene (B1682129) (100 mg/kg) | Carrageenan-induced paw edema | ~50 | [7] |
Note: Data presented is for related compounds to infer potential activity. Specific data for this compound was not available in the searched literature.
Generally, the anti-inflammatory activity of coumarins is associated with their ability to inhibit pro-inflammatory enzymes and cytokines. The presence of hydroxyl and methoxy (B1213986) groups on the coumarin scaffold is often correlated with enhanced activity.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a further 48-72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2][8]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][9]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Groups: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific period, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6][10]
Signaling Pathways and Logical Relationships
The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.
Caption: Anticancer mechanism of this compound.
This compound and its analogs can exert their anticancer effects by modulating key signaling pathways. For instance, some derivatives have been shown to inhibit the EGFR and MET signaling pathways, which are crucial for cancer cell proliferation and survival. Inhibition of these pathways can lead to the downregulation of downstream effectors like PI3K and AKT. Furthermore, some this compound-related compounds can upregulate the tumor suppressor protein p53, leading to cell cycle arrest at the G2/M phase and induction of apoptosis through the activation of p21 and other pro-apoptotic factors.[2][9]
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Molecular Targets of Peucedanin: A Comparative Guide to Knockdown and Knockout Studies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a therapeutic compound is paramount. This guide provides a comparative analysis of knockdown and knockout studies aimed at validating the targets of Peucedanin, a furanocoumarin with noted anti-cancer properties. While direct genetic validation for this compound's targets remains to be definitively established in published literature, this guide synthesizes the most current, relevant research to illuminate its probable mechanisms of action and draws comparisons with other natural compounds whose targets have been validated through genetic silencing techniques.
A recent study on the root extract of Peucedanum praeruptorum Dunn, which contains this compound among other active compounds, has provided significant insights into its potential molecular targets. This research demonstrated that the extract exerts its anticancer effects in human non-small-cell lung cancer cells by suppressing the phosphorylation of both STAT3 and AKT, key proteins in two major cancer-promoting signaling pathways.[1] This finding strongly suggests that this compound may target the STAT3 and PI3K/Akt signaling cascades.
To provide a comprehensive understanding of how such targets are typically validated, this guide will present data and experimental protocols from studies on other natural compounds that inhibit these pathways and have been validated using siRNA-mediated knockdown.
Comparative Analysis of Target Validation Studies
While specific quantitative data for this compound in knockdown or knockout models is not yet available, we can examine the effects of other natural compounds that target the STAT3 and PI3K/Akt pathways and have undergone such validation. This comparative approach offers a framework for understanding the potential outcomes of future validation studies on this compound.
| Natural Compound | Target Pathway | Cell Line | Knockdown Target | Effect of Knockdown on Compound's Activity | Reference |
| Brassinin | STAT3 | A549 (Lung Cancer) | PIAS-3 | Knockdown of PIAS-3 prevented the inhibition of STAT3 and the cytotoxic effects of Brassinin. | [2] |
| Apigenin | STAT3 | A375 (Melanoma) | STAT3 | Overexpression of STAT3 partially reversed the anti-migratory and anti-invasive effects of Apigenin. | |
| Erianin | MAPK/ERK | HeLa (Cervical Cancer) | ERK | Knockdown of ERK enhanced the pro-apoptotic effects of Erianin. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in target validation, the following diagrams are provided.
Figure 1: Hypothesized signaling pathways targeted by this compound. Based on current evidence, this compound is thought to inhibit the STAT3 and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.
References
- 1. The Root Extract of Peucedanum praeruptorum Dunn Exerts Anticancer Effects in Human Non-Small-Cell Lung Cancer Cells with Different EGFR Mutation Statuses by Suppressing MET Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK promotes tumorigenesis by inhibiting FOXO3a via MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptional Analysis of Peucedanin and Bergapten in Modulating Cellular Pathways
A Guide for Researchers in Drug Discovery and Molecular Biology
Disclaimer: As of late 2025, a comprehensive literature search has not yielded any publicly available transcriptomic studies specifically investigating the effects of Peucedanin on any cell line. This guide, therefore, presents a comparative overview of the known molecular effects of this compound alongside the available transcriptomic and mechanistic data for Bergapten, a structurally related furanocoumarin. This comparison aims to provide a framework for future research into the cellular impact of this compound.
This compound and Bergapten (also known as 5-methoxypsoralen or 5-MOP) are naturally occurring furanocoumarins found in various plants of the Apiaceae and Rutaceae families. Both compounds have demonstrated significant biological activities, including anticancer properties, making them subjects of interest in pharmacology and drug development. This guide summarizes the current understanding of their mechanisms of action, with a focus on gene and protein expression changes, and provides standardized protocols for future comparative transcriptomic studies.
Data Presentation: A Comparative Overview
While direct comparative transcriptomic data is lacking, we can compile the known molecular targets and cellular effects of both compounds to infer potential areas of convergence and divergence in their mechanisms of action.
Table 1: Comparison of General Biological Effects
| Feature | This compound | Bergapten (5-MOP) |
| Primary Anticancer Effect | Induction of apoptosis[1] | Induction of apoptosis and autophagy[2][3][4] |
| Cell Cycle Arrest | Reported to arrest cell cycle at the G2/M phase[1] | Blocks cell cycle in the G2 phase[5] |
| Affected Cell Lines | HeLa, HepG2[1] | Breast cancer (MCF-7, ZR-75), osteosarcoma (Saos-2), papillary thyroid cancer (BCPAP), colon cancer (HT-29, SW620)[2][4][5][6][7] |
| Other Notable Effects | Ca2+ channel blocking activity[1] | Anti-inflammatory, antibacterial, hypolipemic[7][8] |
Table 2: Differentially Regulated Genes and Proteins
The following table summarizes the known gene and protein expression changes induced by Bergapten. Based on the known pro-apoptotic activity of this compound, potential, yet unconfirmed, targets are inferred.
| Target Molecule | Regulation by Bergapten | Inferred Regulation by this compound (Hypothetical) | Pathway/Process | Reference |
| PTEN | Upregulated | Unknown | Autophagy, PI3K/AKT Signaling | [2][6] |
| Beclin1, PI3KIII, UVRAG, AMBRA | Upregulated | Unknown | Autophagy | [6] |
| p-AKT, p-mTOR | Downregulated | Potentially Downregulated | PI3K/AKT/mTOR Signaling | [6] |
| Bax | Upregulated | Potentially Upregulated | Intrinsic Apoptosis | [4][5] |
| Bcl-2 | Downregulated | Potentially Downregulated | Intrinsic Apoptosis | [4][5] |
| Caspase-9, Caspase-3 | Activated | Potentially Activated | Apoptosis Execution | [3][5] |
| Cyclin-D1, c-myc, survivin | Downregulated | Potentially Downregulated | Cell Proliferation, Survival | [4] |
| Hsp27, Hsp72 | Downregulated | Downregulated | Stress Response, Apoptosis Inhibition | [1] |
| ERα | Downregulated (via ubiquitination) | Unknown | Estrogen Receptor Signaling | [9] |
| SMAD4 | Involved in ERα degradation | Unknown | TGF-β Signaling | [9] |
| Detoxification Genes (P450, GST, CAT) | Upregulated (in insects) | Unknown | Xenobiotic Metabolism | [10] |
Experimental Protocols
To facilitate direct comparative analysis, the following standardized protocol for a transcriptomic study is proposed.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate human cancer cell lines (e.g., HeLa, MCF-7, Saos-2) based on previously observed sensitivities.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound and Bergapten at their respective IC50 concentrations (determined by a prior MTT assay) for 24, 48, and 72 hours. Use a vehicle control (e.g., 0.1% DMSO) for comparison. Include at least three biological replicates for each condition.
2. RNA Extraction and Quality Control
-
Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a poly(A) selection method and a strand-specific library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove adapters and low-quality bases.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the treated and control groups using DESeq2 or edgeR in R. Identify genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 as significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Use tools like g:Profiler, DAVID, or Ingenuity Pathway Analysis (IPA) to identify enriched Gene Ontology (GO) terms and KEGG pathways among the differentially expressed genes.
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a proposed experimental workflow.
References
- 1. A snapshot into the transcriptomic landscape of apoptosis and ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergapten drives autophagy through the up-regulation of PTEN expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bergapten attenuates human papillary thyroid cancer cell proliferation by triggering apoptosis and the GSK-3β, P13K and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bergapten drives autophagy through the up-regulation of PTEN expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bergapten induces ER depletion in breast cancer cells through SMAD4-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic Regulation, Yet Synergistic Defense: Effect of Bergapten and Protease Inhibitor on Development of Cowpea Bruchid Callosobruchus maculatus | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of Peucedanin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Peucedanin, a furanocoumarin with potential biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for laboratory chemical waste management.[3][4][5]
Immediate Safety and Handling Precautions
Before beginning any procedure that will generate this compound waste, it is imperative to consult the specific Safety Data Sheet (SDS) for the product in use.[2][6] The SDS provides detailed, substance-specific safety and disposal information. In the absence of a specific SDS, treat this compound with the caution required for a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection when handling this compound.[2][6] If there is a risk of generating dust or aerosols, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.[2]
Step-by-Step Disposal Protocol for this compound Waste
The standard and required method for the disposal of chemical waste like this compound is through a licensed hazardous waste management facility.[1][2][3][4] Laboratory procedures should focus on the safe collection, segregation, and labeling of waste to prepare it for pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor.
1. Waste Segregation:
-
Solid this compound Waste: Collect unused or expired solid this compound, as well as grossly contaminated items like weighing boats or filter paper, in a designated hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[1]
-
Contaminated Labware: Disposable items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in a designated solid waste container.
-
Empty Containers: A container that has held this compound is considered hazardous waste.[1][3] If it is not an acute hazardous waste, it can be disposed of as regular trash once all contents have been removed, leaving as little residue as possible.[3] For containers of acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[1][3][7] The rinsate must be collected and disposed of as hazardous waste.[1][3] After triple-rinsing, deface the label and remove the cap before disposing of the container in the regular trash.[3]
2. Containerization and Labeling:
-
Use dedicated, sealable, and clearly labeled waste containers that are compatible with the chemical.[1][4][5]
-
The label should clearly identify the contents as "Hazardous Waste" and list all chemical components, including "this compound" and any solvents, with their approximate concentrations.
-
Keep waste containers closed except when adding waste.[1][3][4]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secondary containment area that is away from general laboratory traffic.[4][5]
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[1]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[4]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[2][3][4][8] Improper disposal can lead to environmental contamination and is a regulatory violation.[2][5]
Key Chemical Waste Management Data
| Parameter | Guideline | Source |
| Waste Disposal Route | Must be disposed of through a licensed hazardous waste collection program. | [3][4] |
| Sink/Sewer Disposal | Prohibited for hazardous chemicals. | [3][4][8] |
| Evaporation | Not a permissible method of disposal. | [3] |
| Empty Container (Non-acute hazardous waste) | Can be disposed of as regular trash after emptying thoroughly. | [3] |
| Empty Container (Acute hazardous waste) | Must be triple-rinsed; rinsate collected as hazardous waste. | [1][3][7] |
| Waste Container Labeling | Must be clearly labeled with "Hazardous Waste" and all contents. | [1][4] |
| Waste Container Storage | Must be kept closed and in a designated satellite accumulation area. | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. acs.org [acs.org]
Personal protective equipment for handling Peucedanin
Essential Safety and Handling Guide for Peucedanin
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Quantitative Data Summary
Due to the limited availability of specific toxicological and exposure data for this compound, the following table indicates where information is not currently available.
| Data Point | Value |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Permissible Exposure Limit (PEL) | Data not available |
| Threshold Limit Value (TLV) | Data not available |
Operational Plan: Handling this compound in a Laboratory Setting
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe working environment.
Pre-Handling Procedures
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the procedures involved.
-
Personnel Training: Ensure all personnel involved are trained on the potential hazards of furanocoumarins and the specific procedures outlined in this guide.
-
Area Designation: Designate a specific area for handling this compound, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Gather Materials: Assemble all necessary personal protective equipment (PPE) and spill control materials before handling the compound.
Personal Protective Equipment (PPE)
Given the unknown toxicity, a comprehensive PPE approach is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use nitrile or other chemical-resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: When handling the solid compound or preparing solutions where aerosolization is possible, a properly fitted N95 or higher-rated respirator is recommended. All work with solid this compound should be performed in a chemical fume hood.
Handling Procedures
-
Weighing: Weigh solid this compound in a chemical fume hood to prevent inhalation of the powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the this compound slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.
Spill Management
-
Small Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a labeled waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials from spills, should be considered contaminated and collected in a designated, sealed waste bag or container.
Waste Disposal
-
Consult EHS: All this compound waste is to be disposed of as chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound Waste," and any associated hazards.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
